1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWQVACDLZXGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186323 | |
| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-69-5 | |
| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: a Knorr pyrazole synthesis to construct the core heterocyclic scaffold, followed by a saponification reaction to yield the final carboxylic acid. This document offers detailed experimental protocols, mechanistic insights, and data presentation to aid researchers and scientists in the successful synthesis and characterization of this target molecule.
Introduction and Strategic Overview
Substituted pyrazole carboxylic acids are a class of heterocyclic compounds that are prominently featured in a wide array of pharmacologically active molecules. Their utility stems from their ability to act as versatile scaffolds in the design of inhibitors for various enzymes and receptors. The target molecule, this compound, incorporates a bromophenyl moiety, which can serve as a handle for further synthetic diversification through cross-coupling reactions, making it a valuable intermediate in the synthesis of compound libraries for drug discovery.
The synthetic strategy outlined herein is a logical and well-established two-step process. The core pyrazole ring is first constructed via the Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazoles from the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4] In this case, (3-bromophenyl)hydrazine is reacted with ethyl 2-acetyl-3-oxobutanoate to regioselectively form the corresponding ethyl ester. The second stage involves the hydrolysis of the ethyl ester to the desired carboxylic acid under basic conditions.[2] This two-stage approach allows for the efficient and controlled synthesis of the target compound.
Synthetic Pathway
The overall synthetic transformation is depicted in the workflow below:
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, proceeding through a series of well-defined steps.[3][5] The reaction of an unsymmetrical 1,3-dicarbonyl compound like ethyl 2-acetyl-3-oxobutanoate with a substituted hydrazine such as (3-bromophenyl)hydrazine can potentially lead to two regioisomers. However, the regioselectivity is often dictated by the relative reactivity of the carbonyl groups.
The mechanism is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring.[1]
Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (3-Bromophenyl)hydrazine | 187.04 | 10.0 | 1.87 g |
| Ethyl 2-acetyl-3-oxobutanoate | 172.18 | 10.0 | 1.72 g |
| Ethanol (absolute) | 46.07 | - | 50 mL |
| Glacial Acetic Acid | 60.05 | catalytic | ~0.1 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-bromophenyl)hydrazine (1.87 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Stir the mixture at room temperature until the hydrazine has dissolved.
-
Add a catalytic amount of glacial acetic acid (approximately 2-3 drops).
-
To the stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1.72 g, 10.0 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 325.18 | 8.0 | 2.60 g |
| Sodium Hydroxide (NaOH) | 40.00 | 24.0 | 0.96 g |
| Ethanol | 46.07 | - | 30 mL |
| Water | 18.02 | - | 10 mL |
| Hydrochloric Acid (HCl), 2M | 36.46 | as needed | as needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (2.60 g, 8.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).[2]
-
Add sodium hydroxide pellets (0.96 g, 24.0 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the product under vacuum to yield the final this compound.
Characterization Data (Reference)
| Property | Expected Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the aromatic protons on the bromophenyl ring, two methyl groups on the pyrazole ring, and a carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbons of the pyrazole ring, the bromophenyl ring, the two methyl groups, and the carboxylic acid carbonyl. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass. |
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The methodology, centered around the well-established Knorr pyrazole synthesis and a standard saponification, provides a clear and reproducible pathway for obtaining this valuable research compound. The provided protocols and mechanistic discussions are intended to equip researchers in the fields of organic synthesis and medicinal chemistry with the necessary information for the successful preparation and further exploration of this and related pyrazole derivatives.
References
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]
-
Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Kalluraya, B., et al. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 2018 , 74(12), 1774-1783. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 2015 , 13, 8836-8844. [Link]
- Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
ResearchGate. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 2014 , 12(1), 215-224. [Link]
-
SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]
Sources
- 1. 1153371-57-3|1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound featuring a pyrazole-4-carboxylic acid core. The pyrazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The strategic incorporation of a 3-bromophenyl group at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole ring significantly influences the molecule's physicochemical characteristics. These properties, in turn, are critical determinants of its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both predicted data and detailed, field-proven experimental protocols for their determination. The methodologies described are designed to ensure scientific rigor and reproducibility, empowering researchers to generate reliable data for drug discovery and development programs.
Molecular Identity and Predicted Physicochemical Profile
A foundational understanding of a compound begins with its structural identity and computationally predicted properties. These predictions, while not a substitute for experimental data, offer valuable initial insights and guide experimental design.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 959582-69-5 | |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 295.13 g/mol | [2] |
| Predicted XlogP | 3.1 | [3] |
| Predicted pKa | ~3.5 - 4.5 (acidic) | Inferred from pyrazole carboxylic acid structures |
Table 1: Molecular Identifiers and Computationally Predicted Properties of this compound.
Synthesis Pathway
The synthesis of this compound can be conceptualized through established methods for constructing substituted pyrazole rings. A common and efficient route involves the condensation of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulations.
Figure 1: A representative synthetic workflow for the preparation of the target compound.
This approach is widely documented for the synthesis of various pyrazole derivatives.[4] The initial cyclization reaction provides the core pyrazole structure, and the subsequent hydrolysis of the ethyl ester furnishes the desired carboxylic acid.
Experimental Determination of Physicochemical Properties
The following sections detail robust experimental protocols for the determination of critical physicochemical parameters. The choice of these methods is guided by their reliability, reproducibility, and relevance to drug development.
Aqueous Solubility
Aqueous solubility is a cornerstone property influencing a drug's bioavailability. Given the predicted lipophilicity (XlogP = 3.1) and the presence of a carboxylic acid group, the solubility of this compound is expected to be low in neutral water but will increase significantly with pH.
Methodology: pH-Dependent Equilibrium Solubility Assay
This method determines the solubility of the compound at different pH values, reflecting the conditions in the gastrointestinal tract.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of the solid compound to each buffer solution in separate vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Report the solubility in mg/mL or µM at each pH.
Causality and Trustworthiness: This protocol is considered the gold standard for solubility determination. By ensuring an excess of solid and allowing sufficient time for equilibration, the measured concentration represents the true thermodynamic solubility. The use of multiple pH points provides a comprehensive profile of the compound's solubility behavior.[5]
Acid Dissociation Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form. This property is critical for predicting solubility, absorption, and receptor interactions.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]
Protocol:
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) before use.[6]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., 20% acetonitrile in water) to overcome low aqueous solubility.[7] Purge the solution with nitrogen to remove dissolved CO₂.[8]
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.[8]
Causality and Trustworthiness: This method directly measures the change in proton concentration as a function of added base, providing a thermodynamically sound pKa value. The use of a co-solvent is a common and necessary practice for poorly soluble compounds, though it's important to note that the apparent pKa may shift slightly compared to a purely aqueous system.[7]
Figure 2: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key parameter in predicting membrane permeability and overall ADME properties.
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The shake-flask method is the traditional approach for LogP determination, but RP-HPLC offers a faster, more reproducible, and less material-intensive alternative.[9] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[10]
-
Calibration: Inject a series of standard compounds with known LogP values that span the expected LogP of the analyte.
-
Sample Analysis: Inject a solution of the target compound and record its retention time (t_R).
-
Data Analysis:
-
Calculate the capacity factor (k') for each standard and the analyte using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k') of the standards against their known LogP values.
-
Generate a linear regression equation from the calibration curve.
-
Use the log(k') of the target compound to calculate its LogP from the regression equation.[11]
-
-
LogD Determination: To determine the pH-dependent LogD, the analysis is repeated using aqueous buffers of different pH values in the mobile phase.
Causality and Trustworthiness: The retention of a compound on a C18 column is primarily driven by its hydrophobic interactions with the stationary phase. This provides a strong correlation with its partitioning behavior between octanol and water. The use of a calibration curve with structurally similar standards enhances the accuracy of the prediction.[9]
Thermal Stability and Melting Point
Thermal analysis provides information on the melting point, polymorphism, and decomposition temperature of a compound. These are critical parameters for manufacturing, formulation, and storage.
Methodology: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Melting Point: The onset or peak of the endothermic event on the DSC thermogram corresponds to the melting point.[12]
-
Polymorphism: The presence of multiple endotherms before decomposition may indicate different polymorphic forms.
-
Decomposition: A sharp exothermic or endothermic event, often accompanied by mass loss (confirmable by Thermogravimetric Analysis - TGA), indicates decomposition.[12]
-
Causality and Trustworthiness: DSC provides a precise and reproducible measurement of thermal transitions. The characteristic shape and temperature of the melting endotherm serve as a reliable indicator of the compound's identity and purity. The combination of DSC with TGA offers a comprehensive thermal profile.
Stability and Storage
Based on the general stability of pyrazole carboxylic acids, this compound is expected to be a stable solid under standard laboratory conditions.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Light Sensitivity: While not explicitly reported, protection from light is a good general practice for complex organic molecules to prevent potential photodegradation.
-
Hygroscopicity: The presence of the carboxylic acid group may lead to some hygroscopicity. Storage in a desiccator is recommended.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed, robust protocols for their experimental determination. While computational predictions offer a valuable starting point, the rigorous experimental characterization of solubility, pKa, lipophilicity, and thermal stability is indispensable for advancing a compound through the drug discovery and development pipeline. The methodologies presented herein are designed to generate high-quality, reliable data, thereby enabling informed decision-making and facilitating the successful development of new therapeutic agents.
References
- [No Author]. (n.d.). Carboxylic Acid Unknowns and Titration.
- Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
-
Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. Retrieved from [Link]
-
Various Authors. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. Retrieved from [Link]
- [No Author]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
[No Author]. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. Retrieved from [Link]
-
Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
-
Fikri, M., et al. (n.d.). pKa Values from Potentiometric Titrations in 20% AN Medium. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2015). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Retrieved from [Link]
- [No Author]. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals.
- Tubbs, C. (1954). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Semantic Scholar.
-
[No Author]. (n.d.). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. ResearchGate. Retrieved from [Link]
- Shetty, et al. (n.d.).
- [No Author]. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
- [No Author]. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
PubChem. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- [No Author]. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI.
- [No Author]. (n.d.). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- [No Author]. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
PubChemLite. (n.d.). 1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
- [No Author]. (2013).
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
- Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.
- [No Author]. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
Sources
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid (C12H11BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ecetoc.org [ecetoc.org]
- 10. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific meta-bromo isomer, this guide also offers valuable insights into its positional isomers, the ortho- and para-bromophenyl derivatives, to provide a broader understanding of this class of compounds. The guide will cover the chemical identity, including the known CAS numbers for its isomers, propose a detailed synthetic pathway, and discuss the potential physicochemical properties and spectroscopic characteristics. Furthermore, it will delve into the relevance of the pyrazole scaffold in drug development, highlighting potential applications and mechanisms of action based on analogous structures.
Chemical Identity and Positional Isomerism
| Compound Name | Position of Bromine | CAS Number | Molecular Formula | Molecular Weight |
| 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | ortho | 959578-21-3 | C₁₂H₁₁BrN₂O₂ | 295.13 g/mol |
| This compound | meta | Not Found | C₁₂H₁₁BrN₂O₂ | 295.13 g/mol |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | para | Not Found | C₁₂H₁₁BrN₂O₂ | 295.13 g/mol |
The absence of a CAS number for the meta- and para-isomers of the carboxylic acid highlights a potential gap in the chemical literature and an opportunity for further research. For the purpose of this guide, we will focus on the general class of 1-(bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acids, with a specific emphasis on a proposed synthesis for the meta-isomer.
Proposed Synthesis of this compound
The synthesis of 1-aryl-3,5-dimethyl-1H-pyrazole-4-carboxylic acids can be approached through a multi-step process, beginning with the formation of the pyrazole core, followed by the introduction of the carboxylic acid functionality, and finally, N-arylation. A plausible and efficient synthetic route is detailed below.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
-
Rationale: This step involves a classic Knorr pyrazole synthesis, which is a reliable method for forming the pyrazole ring from a β-dicarbonyl compound and a hydrazine.
-
Procedure:
-
To a solution of 3-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol, add a catalytic amount of a strong acid (e.g., glacial acetic acid).
-
To this mixture, add acetylacetone (1 equivalent) dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole by column chromatography on silica gel.
-
Step 2: Vilsmeier-Haack Formylation to Yield 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The pyrazole ring is sufficiently activated for this transformation to occur at the 4-position.
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) at 0°C.
-
To this pre-formed reagent, add a solution of 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in DMF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
The resulting precipitate, 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be collected by filtration, washed with water, and dried.
-
Step 3: Oxidation to this compound
-
Rationale: The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of common oxidizing agents. Potassium permanganate is a strong and effective choice for this transformation.
-
Procedure:
-
Suspend the 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water to the suspension. The reaction is exothermic and should be controlled with an ice bath.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
-
Physicochemical Properties and Spectroscopic Analysis (Predicted)
While experimental data for the target compound is not available, its properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted Value/Characteristic |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a high-melting solid, likely above 150°C. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
| ¹H NMR | - Aromatic protons on the bromophenyl ring (4H).- Two singlets for the methyl groups on the pyrazole ring (each 3H).- A broad singlet for the carboxylic acid proton (1H). |
| ¹³C NMR | - Signals corresponding to the carbons of the pyrazole ring.- Signals for the two methyl carbons.- Signals for the carbons of the bromophenyl ring.- A signal for the carboxylic acid carbon. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹).- A strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹).- C-Br stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Relevance in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1][2] The incorporation of a bromophenyl group and a carboxylic acid moiety can further modulate the pharmacological profile of the molecule.
Potential Therapeutic Applications
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3]
-
Anticancer Agents: The pyrazole nucleus is found in several anticancer drugs.[4] The bromophenyl group can enhance binding to target proteins through halogen bonding.
-
Antimicrobial and Antifungal Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[1][5]
-
Enzyme Inhibitors: Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes, such as long-chain L-2-hydroxy acid oxidase.[6]
Structure-Activity Relationships and Mechanistic Insights
The biological activity of this class of compounds is influenced by several structural features:
-
The Pyrazole Core: Provides a rigid scaffold for the presentation of various functional groups in a defined spatial orientation.
-
The Bromophenyl Group: The position of the bromine atom (ortho, meta, or para) can significantly impact the molecule's conformation and its ability to interact with biological targets. Halogen bonding can be a key interaction in ligand-protein binding.
-
The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, and its acidic nature can be crucial for solubility and interaction with active sites of enzymes.
Conclusion
While this compound is not a widely documented compound, its synthesis is achievable through established chemical transformations. The pyrazole scaffold, coupled with the bromophenyl and carboxylic acid functionalities, makes this and related compounds promising candidates for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers interested in exploring this class of molecules, from their synthesis to their potential therapeutic applications.
References
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc. Available at: [Link]
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. Available at: [Link]
-
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). SpectraBase. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. Available at: [Link]
-
General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (n.d.). ResearchGate. Available at: [Link]
-
1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Institutes of Health. Available at: [Link]
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024). MDPI. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Springer. Available at: [Link]
- Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. (n.d.). PubChem. Available at: [Link]
- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (n.d.). Google Patents.
-
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. (n.d.). SOBHABIO. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
structure elucidation of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1] The precise substitution pattern on the pyrazole ring and its appendages is critical for modulating pharmacological activity, making unambiguous structure determination a cornerstone of drug discovery and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of a representative pyrazole derivative, this compound. We detail a cohesive workflow, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind experimental choices and the logic of data interpretation are emphasized to provide a field-proven framework for the characterization of novel small molecules.
Introduction: The Significance of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors have made them a focal point in the design of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The structure-activity relationship (SAR) of these compounds is highly dependent on the nature and position of substituents.[2] Therefore, rigorous and unequivocal structural confirmation of newly synthesized analogues like this compound is a critical step in the research and development pipeline.
This guide outlines the logical progression of experiments and data analysis required to confirm the molecular formula, identify all functional groups, establish atomic connectivity, and determine the three-dimensional structure of the title compound.
The Elucidation Workflow: A Multi-Pronged Strategy
Caption: Overall workflow for structure elucidation.
Elemental Composition by High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step post-synthesis and purification is to confirm the elemental composition. HRMS is chosen over standard mass spectrometry for its ability to provide a highly accurate mass measurement, which allows for the confident determination of the molecular formula. This is crucial for verifying that the intended reaction has occurred and for distinguishing between isomers or products of unexpected side reactions.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The solution is infused into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is selected for its soft ionization, which typically preserves the molecular ion.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to ensure detection of the most stable molecular ion species (e.g., [M+H]⁺ or [M-H]⁻).
-
Analysis: The exact mass of the most intense molecular ion peak is measured and compared against theoretical masses for potential chemical formulas using software with a mass tolerance of <5 ppm.
Data Presentation & Interpretation
Table 1: Hypothetical HRMS Data
| Ion Mode | Observed m/z | Calculated m/z | Mass Difference (ppm) | Deduced Formula |
| Positive | 311.0028 | 311.0026 | 0.64 | C₁₂H₁₂⁷⁹BrN₂O₂⁺ |
| Negative | 308.9881 | 308.9879 | 0.65 | C₁₂H₁₀⁷⁹BrN₂O₂⁻ |
The HRMS data provides the first piece of concrete evidence, confirming the molecular formula as C₁₂H₁₁BrN₂O₂. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed, further corroborating the presence of a single bromine atom.
Functional Group Identification by FT-IR Spectroscopy
Trustworthiness: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[3][4] Each functional group has characteristic vibrational frequencies. For our target compound, we expect to see signatures for the carboxylic acid O-H and C=O bonds, aromatic C-H and C=C bonds, and C-Br bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
-
Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.[5]
Data Presentation & Interpretation
Table 2: Hypothetical FT-IR Data
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment |
| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer)[4] |
| ~3080 | Medium, Sharp | Aromatic C-H stretch |
| ~2950 | Medium, Sharp | Aliphatic C-H stretch (Methyl) |
| 1710 | Strong, Sharp | C=O stretch (Carboxylic acid)[6][7] |
| ~1600, 1475 | Medium-Strong, Sharp | Aromatic C=C ring stretch |
| ~1300 | Medium | C-O stretch (Carboxylic acid)[4] |
| ~550 | Medium-Strong | C-Br stretch |
The FT-IR spectrum strongly supports the proposed structure. The exceptionally broad band from 3300-2500 cm⁻¹ is highly characteristic of a hydrogen-bonded carboxylic acid O-H group.[4] The strong absorption at 1710 cm⁻¹ confirms the presence of the carbonyl group, and other bands align with the expected aromatic and aliphatic components.
Connectivity Mapping by NMR Spectroscopy
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) experiments is employed to build a complete picture of the carbon skeleton and the placement of protons.
Experimental Protocol: NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen for carboxylic acids to ensure the acidic proton is observable.
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds (²JCH, ³JCH), which is key for connecting molecular fragments.[8][10][11]
-
Data Presentation & Interpretation
Sources
- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scispace.com [scispace.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpretation steps of a NMR spectrum - analyzetest.com [analyzetest.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
preparation of pyrazole-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Preparation of Pyrazole-4-Carboxylic Acid Derivatives
Foreword: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold whose five-membered aromatic ring, featuring two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules.[1][2] Its derivatives are integral to a wide spectrum of therapeutic agents, demonstrating activities as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][4][5] Among the vast library of pyrazole analogs, pyrazole-4-carboxylic acids and their derivatives stand out. The carboxylic acid moiety at the C4 position serves as a versatile synthetic handle, enabling the generation of amides, esters, and other functionalities crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the principal synthetic strategies for accessing this vital class of compounds, grounded in mechanistic understanding and practical, field-proven insights for researchers and drug development professionals.
Chapter 1: Foundational Synthetic Strategies: Cyclocondensation Reactions
The most traditional and widely employed route to the pyrazole core is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. This approach builds the heterocyclic ring from acyclic precursors in a single, transformative step.
The Knorr Pyrazole Synthesis: The Archetypal Approach
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][7] When a β-ketoester is used as the dicarbonyl component, the reaction provides a direct route to pyrazole-4-carboxylate esters, which can be subsequently hydrolyzed to the target carboxylic acid.[8][9]
Mechanistic Insight: The reaction proceeds via initial condensation between the more reactive ketone of the β-ketoester and one nitrogen of the hydrazine to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the ester carbonyl, followed by dehydration to yield the aromatic pyrazole ring.[8][10][11] The use of a catalytic amount of acid, such as glacial acetic acid, is common to facilitate both the initial imine formation and the final dehydration step.[8][11]
Causality in Experimental Design: The primary challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity.[6][7] The initial reaction can, in principle, occur at either carbonyl group. However, ketones are generally more electrophilic than esters, directing the initial attack of the hydrazine to the ketone and favoring the formation of the desired 4-carboxylate isomer. The choice of solvent and catalyst can further influence this selectivity.
Caption: Mechanism of the Knorr Pyrazole Synthesis for 4-Carboxylates.
Chapter 2: The Rise of Efficiency: Multicomponent Reactions (MCRs)
In the quest for synthetic efficiency, atom economy, and rapid library generation, multicomponent reactions (MCRs) have emerged as a powerful alternative to classical methods.[12] These one-pot processes combine three or more starting materials to form a complex product, incorporating most of the atoms from the reactants.[13] Several MCRs have been developed for the synthesis of highly substituted pyrazole-4-carboxylates.[14]
A Representative Three-Component Strategy: A common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[14] This approach is often facilitated by a catalyst to drive the reaction efficiently under mild conditions.
Causality in Experimental Design: The choice of catalyst is critical. Lewis acids like Yb(PFO)₃ or magnetic ionic liquids such as [bmim][FeCl₄] have been shown to be highly effective.[14] These catalysts activate the carbonyl groups, facilitating the initial condensation steps and enabling the reaction to proceed smoothly, often under solvent-free or green conditions. The MCR approach bypasses the need to isolate intermediates, saving time, resources, and reducing waste, which is a significant advantage in drug development campaigns where rapid analogue synthesis is required.
Caption: Workflow for a Three-Component Pyrazole-4-carboxylate Synthesis.
Chapter 3: Alternative and Post-Synthetic Modifications
Beyond direct ring construction, other strategies exist for preparing and diversifying pyrazole-4-carboxylic acids. These methods include the functionalization of a pre-formed pyrazole ring or the strategic manipulation of existing functional groups.
Direct Carboxylation and Functionalization
While electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, direct carboxylation can be challenging.[6] A more common approach is the functionalization of a C4-unsubstituted pyrazole. For instance, Vilsmeier-Haack type reactions on hydrazones can yield pyrazole-4-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acid.[15] Furthermore, modern transition-metal-catalyzed C-H functionalization techniques are emerging as powerful tools for directly installing various groups onto the pyrazole core.[16][17]
Hydrolysis of Esters
The most direct and common method to obtain the final pyrazole-4-carboxylic acid is through the hydrolysis of the corresponding ester, typically synthesized via Knorr or MCR pathways.[14][18] This transformation is usually achieved under basic conditions using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/water or ethanol/water), followed by acidic workup to protonate the carboxylate salt.[9]
Decarboxylation Strategies
In some synthetic contexts, the carboxylic acid at C4 is used as a temporary directing group and is later removed. Decarboxylation can be achieved under various conditions, including thermal, acidic, or basic catalysis, sometimes facilitated by transition metals like copper.[19][20][21] For instance, heating pyrazole-3,4-dicarboxylic acid can lead to regioselective decarboxylation at the C4 position.[22] Understanding the conditions that promote decarboxylation is crucial to avoid unintended side reactions during synthesis or functionalization.[19][20]
Chapter 4: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations described in this guide.
Protocol 1: Knorr Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from standard procedures for the Knorr pyrazole synthesis.[8][23]
-
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) in absolute ethanol (approx. 5 mL per mmol of ketoester).
-
Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-3 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole-4-carboxylate ester.
-
Protocol 2: One-Pot MCR Synthesis of a Pyrazole-4-Carboxylate Ester
This protocol illustrates a green, catalyst-driven multicomponent synthesis.
-
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Magnetic Ionic Liquid [bmim][FeCl₄] (catalytic, e.g., 10 mol%)
-
-
Procedure:
-
To a 10 mL vial, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and the magnetic ionic liquid catalyst.
-
Seal the vial and stir the mixture at a specified temperature (e.g., 80 °C) for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the product. The ionic liquid catalyst, being magnetic, can be separated using an external magnet.
-
Decant the organic solution. Wash the catalyst with ethyl acetate and combine the organic layers.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography or recrystallization.
-
Protocol 3: Saponification of a Pyrazole-4-Carboxylate Ester
This protocol describes the final hydrolysis step to yield the carboxylic acid.[9][18]
-
Materials:
-
Pyrazole-4-carboxylate ester (from Protocol 1 or 2) (1.0 eq)
-
Lithium Hydroxide (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the pyrazole-4-carboxylate ester in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid pyrazole-4-carboxylic acid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum to obtain the pure carboxylic acid.
-
Chapter 5: Data Presentation and Comparison
The choice of synthetic route often depends on a trade-off between various factors. The following table summarizes the key characteristics of the primary methods discussed.
| Synthetic Strategy | Typical Starting Materials | Key Advantages | Potential Challenges | Typical Yields |
| Knorr Synthesis | β-Ketoester, Hydrazine | Well-established, readily available starting materials.[6][7] | Potential for regioisomer formation, requires heating.[6][24] | 60-95% |
| Multicomponent Reaction | Aldehyde, β-Ketoester, Hydrazine | High efficiency, step/atom economy, rapid diversity.[13][14] | Catalyst may be required, optimization can be complex. | 75-92% |
| Vilsmeier-Haack Route | Hydrazone, POCl₃/DMF | Accesses 4-formyl pyrazoles as key intermediates.[15] | Multi-step process to get to the acid (formylation then oxidation). | Moderate to Good |
Conclusion and Future Outlook
The synthesis of pyrazole-4-carboxylic acid derivatives is a mature yet continuously evolving field. While classical methods like the Knorr synthesis remain reliable workhorses, modern multicomponent reactions offer superior efficiency and are better suited for the rapid generation of compound libraries essential for drug discovery. The ongoing development of novel catalytic systems and C-H functionalization techniques promises to further streamline access to these vital heterocyclic building blocks. For the medicinal chemist, a thorough understanding of these diverse synthetic tools is indispensable for the rational design and successful execution of campaigns targeting novel therapeutics.
References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health (NIH). [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. National Institutes of Health (NIH). [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database (SID). [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Knorr Pyrazole Synthesis. Source not specified. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C-(C=O) coupling. RSC Publishing. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Source not specified. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. ResearchGate. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Source not specified. [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. chemmethod.com [chemmethod.com]
- 16. researchgate.net [researchgate.net]
- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. As this is a specialized molecule, this document synthesizes predicted data based on established principles of spectroscopy and data from closely related analogues to provide a robust analytical framework. This approach is designed to empower researchers in their identification, characterization, and application of this and similar chemical entities.
Molecular Structure and Significance
This compound is a polysubstituted pyrazole derivative. The pyrazole core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a 3-bromophenyl group and a carboxylic acid moiety at specific positions on the pyrazole ring is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compound of interest in drug discovery and development.
Figure 1: Molecular structure of this compound.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the corresponding ethyl ester, followed by hydrolysis. This approach offers a reliable and scalable method for obtaining the target compound.
Figure 2: Proposed synthesis workflow.
Experimental Protocol: Synthesis
Part A: Synthesis of Ethyl 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a solution of 3-bromophenylhydrazine (1.0 equivalent) in ethanol, add ethyl 2-cyano-3-oxobutanoate (1.0 equivalent).
-
Condensation: Add a catalytic amount of a suitable acid or base (e.g., acetic acid or a Lewis acid) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified ethyl ester from Part A in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).
-
Heating: Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The precipitated carboxylic acid is then collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad singlet. |
| ~7.7 - 7.9 | Multiplet | 2H | Ar-H | Protons on the bromophenyl ring ortho and para to the pyrazole substituent will be deshielded due to the aromatic ring current and the electron-withdrawing nature of the bromine atom. |
| ~7.4 - 7.6 | Multiplet | 2H | Ar-H | Protons on the bromophenyl ring meta to the pyrazole substituent. |
| ~2.6 | Singlet | 3H | -CH₃ (at C3) | The methyl group at the C3 position of the pyrazole ring. |
| ~2.4 | Singlet | 3H | -CH₃ (at C5) | The methyl group at the C5 position of the pyrazole ring, slightly influenced by the adjacent phenyl group. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment | Rationale |
| ~165 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~148 | Pyrazole C3 | Carbon atom of the pyrazole ring attached to a methyl group. |
| ~140 | Pyrazole C5 | Carbon atom of the pyrazole ring attached to a methyl group and adjacent to the phenyl ring. |
| ~138 | Ar-C (ipso to pyrazole) | The carbon of the bromophenyl ring directly attached to the pyrazole nitrogen. |
| ~130 - 135 | Ar-CH | Aromatic carbons of the bromophenyl ring. |
| ~122 | Ar-C (ipso to Br) | The carbon atom directly bonded to the bromine atom is expected to be shielded. |
| ~115 | Pyrazole C4 | The carbon atom of the pyrazole ring attached to the carboxylic acid group. |
| ~14 | -CH₃ (at C3) | Methyl carbon at the C3 position. |
| ~12 | -CH₃ (at C5) | Methyl carbon at the C5 position. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch | The characteristic broad absorption of the carboxylic acid O-H group due to hydrogen bonding.[1] |
| ~3100 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the bromophenyl ring. |
| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl groups. |
| 1680-1710 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid, typically strong and sharp.[1] |
| ~1600, ~1475 | Medium to Strong | C=C stretch | Aromatic ring stretching vibrations.[2] |
| ~1550 | Medium | C=N stretch | Stretching vibration of the C=N bond within the pyrazole ring. |
| ~1200-1300 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |
| ~1070 | Strong | C-Br stretch | Characteristic stretching vibration of the carbon-bromine bond. |
| ~700-800 | Strong | Aromatic C-H bend | Out-of-plane bending of the C-H bonds on the meta-substituted phenyl ring. |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Rationale |
| 294/296 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |
| 279/281 | [M - CH₃]⁺ | Loss of a methyl group. |
| 249/251 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 197/199 | [C₈H₆BrN₂]⁺ | Fragmentation of the pyrazole ring. |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 118 | [C₅H₆N₂]⁺ | Dimethylpyrazole fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation resulting from the loss of bromine from the bromophenyl fragment. |
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided synthesis protocol and the interpretation of the predicted NMR, IR, and mass spectral data offer a solid foundation for researchers working with this compound. The logical framework presented herein for data interpretation, grounded in the established principles of spectroscopy and comparison with analogous structures, serves as a valuable resource for the unambiguous identification and further investigation of this and related pyrazole derivatives in the context of drug discovery and development.
References
-
Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
Indian Journal of Chemistry. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
MDPI. (2010, June 10). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
-
MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
-
American Scientific Research Journal for Engineering, Technology, and Sciences. (2019, November 16). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
-
YouTube. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
IUCr Journals. (n.d.). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate.
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 959582-69-5), a heterocyclic compound of interest in medicinal chemistry.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess its solubility profile. We will delve into the theoretical underpinnings of its expected solubility based on its structural attributes and provide detailed, field-proven experimental protocols for its determination.
Theoretical Framework: Predicting Solubility
The molecular architecture of this compound offers several clues to its likely solubility behavior. As a substituted pyrazole-4-carboxylic acid, its solubility is governed by a balance of polar and non-polar characteristics.
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the molecule's polarity. The carboxylic acid group (-COOH) is a key polar functional group capable of acting as both a hydrogen bond donor and acceptor, which generally favors solubility in polar solvents like water.[1] However, the presence of a bromophenyl group and two methyl groups introduces significant non-polar character, which is expected to limit its aqueous solubility.[1]
The solubility of carboxylic acids is also highly dependent on the pH of the medium.[1] In acidic to neutral aqueous solutions, the carboxylic acid will exist predominantly in its protonated, less soluble form. Conversely, in basic solutions, such as in the presence of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), the carboxylic acid will be deprotonated to form a carboxylate salt.[1] These salts are ionic and typically exhibit significantly higher aqueous solubility.[1]
Based on these structural features, it is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents and aqueous basic solutions.
Experimental Determination of Solubility
Given the absence of readily available quantitative data, experimental determination is crucial. The following protocols provide a systematic approach to characterizing the solubility of this compound.
Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid and efficient way to understand the general solubility profile of the compound across a range of common solvents. This method is based on visual observation of dissolution.
Experimental Protocol:
-
Preparation: Dispense approximately 25 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 0.5 mL of a different solvent. Recommended solvents include:
-
Distilled Water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO3) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Ethanol
-
Methanol
-
Acetone
-
Diethyl Ether
-
-
Mixing: Vigorously agitate each test tube for 30 seconds using a vortex mixer or by firmly tapping the tube.
-
Observation: Allow the tubes to stand for 1-2 minutes and visually inspect for the presence of undissolved solid. Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent. For the 5% NaHCO3 solution, observe for any effervescence, which indicates an acid-base reaction.[1]
Causality Behind Experimental Choices:
-
Water: Establishes baseline aqueous solubility.
-
NaOH and NaHCO3: These basic solutions will deprotonate the carboxylic acid, and solubility in these indicates acidic functionality.[1][2] The difference in basicity between NaOH (a strong base) and NaHCO3 (a weak base) can provide insights into the acidity of the compound.
-
HCl: Tests for the presence of any basic functional groups.
-
Organic Solvents (Ethanol, Methanol, Acetone, Diethyl Ether): These solvents cover a range of polarities and are commonly used in organic synthesis and formulation, providing an understanding of the compound's lipophilicity.
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.
Experimental Protocol:
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a sealed, screw-cap vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to the vial.
-
Equilibration: Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C) to allow for continuous agitation. The system should be left to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solid reaches a constant value.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. This can be achieved using a syringe fitted with a filter (e.g., 0.22 µm PTFE). Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility of the compound in the chosen solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Self-Validating System:
-
Endpoint Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent, it indicates that equilibrium has been achieved.
-
Mass Balance: The amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the results.
Caption: Quantitative Solubility Determination via Shake-Flask Method.
Data Presentation
While specific experimental data for this compound is not available, the following table provides a template for presenting the results obtained from the described protocols.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Distilled Water | e.g., Insoluble | e.g., < 0.1 |
| 5% NaOH | e.g., Soluble | e.g., > 10 |
| 5% NaHCO3 | e.g., Soluble | e.g., > 5 |
| 5% HCl | e.g., Insoluble | e.g., < 0.1 |
| Ethanol | e.g., Soluble | e.g., > 20 |
| Acetone | e.g., Soluble | e.g., > 30 |
Conclusion
The solubility of this compound is a critical parameter for its advancement as a potential therapeutic agent. Although quantitative data is not readily accessible, a strong theoretical understanding of its chemical structure allows for reasoned predictions of its solubility behavior. This guide provides robust and detailed experimental protocols that empower researchers to accurately and reliably determine the solubility profile of this compound. The application of these methodologies will generate the essential data required to inform formulation strategies, guide further preclinical development, and ultimately unlock the full therapeutic potential of this promising molecule.
References
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]
-
Scribd. Carboxylic Acid & Phenol. [Link]
-
University of Malaya. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
Sources
A Comprehensive Technical Guide to Bromophenyl Pyrazole Compounds: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of bromophenyl pyrazole compounds, a class of heterocyclic molecules that has garnered significant attention in medicinal chemistry and agrochemical research. We will delve into their synthesis, explore their diverse biological activities, and elucidate the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic and crop protection agents.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] This scaffold is a cornerstone in medicinal chemistry due to its ability to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3][4] The pyrazole nucleus is present in several commercially successful drugs, highlighting its therapeutic potential.[5] The incorporation of a bromophenyl substituent onto the pyrazole ring has been shown to significantly modulate the biological activity of these compounds, making them a particularly interesting class for further investigation.[6]
Synthetic Strategies for Bromophenyl Pyrazole Derivatives
The synthesis of bromophenyl pyrazole derivatives can be achieved through various established and modern synthetic methodologies. The classical approach often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] More recent and efficient methods, such as one-pot regioselective synthesis and microwave-assisted organic synthesis (MAOS), have also been developed.[4][9]
Synthesis from Chalcones
A common and versatile method for synthesizing pyrazole derivatives involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives.[10]
-
Step 1: Synthesis of Chalcone. To a solution of an appropriate acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol, an aqueous solution of a base (e.g., KOH or NaOH) is added dropwise with stirring at room temperature.[11] The reaction mixture is stirred for 2-3 hours, during which the chalcone precipitates. The solid is then filtered, washed with water, and dried.
-
Step 2: Cyclization to Pyrazole. The synthesized chalcone (1 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid.[8][10] Hydrazine hydrate (1 mmol) is then added, and the reaction mixture is refluxed for 6-12 hours.[8][10] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated pyrazole derivative is filtered, washed, and recrystallized from an appropriate solvent.[10]
Caption: General workflow for the synthesis of pyrazole derivatives from chalcones.
One-Pot Regioselective Synthesis of 4-Bromopyrazoles
An efficient, one-pot method for the regioselective synthesis of 4-bromopyrazole derivatives has been reported, utilizing 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of a silica gel-supported sulfuric acid catalyst under solvent-free conditions.[9] This approach offers advantages in terms of simplicity, high yields, and reduced environmental impact.[9]
Diverse Biological Activities of Bromophenyl Pyrazole Compounds
Bromophenyl pyrazole derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new drugs and agrochemicals.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of bromophenyl pyrazole compounds against various cancer cell lines.[12] One of the key mechanisms of action for their anticancer effects is the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14]
EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[2][15] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[16] Bromophenyl pyrazole derivatives have been shown to act as dual inhibitors of EGFR and VEGFR-2, blocking these signaling pathways and thereby exerting their anticancer effects.[13]
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by bromophenyl pyrazole compounds.
The following table summarizes the in vitro anticancer activity of selected bromophenyl pyrazole derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-bromophenyl at pyrazole ring | A549 (Lung) | 8.0 | [12] |
| HeLa (Cervical) | 9.8 | [12] | ||
| MCF-7 (Breast) | 5.8 | [12] | ||
| 2 | 4-bromophenyl at N1 of pyrazole | - | MIC = 4 µg/mL (M. tuberculosis) | [17] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the bromophenyl pyrazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19] The cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Activity
Bromophenyl pyrazole derivatives have also exhibited significant activity against a range of bacterial and fungal pathogens.[3] A key target for their antibacterial action is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[21][22][23][24]
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria.[21] Certain pyrazole derivatives have been identified as potent inhibitors of the GyrB subunit of DNA gyrase, which contains the ATP-binding site.[21][22] By inhibiting this enzyme, these compounds disrupt essential cellular processes, leading to bacterial cell death.[21]
Caption: Mechanism of action of bromophenyl pyrazole compounds as DNA gyrase inhibitors.
The following table presents the minimum inhibitory concentration (MIC) values of representative bromophenyl pyrazole compounds against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 3k | B. subtilis | 0.78 | [21] |
| 3j | B. subtilis | 1.12 | [21] |
| 3d | B. subtilis | 3.66 | [21] |
| 3d, 3e, 3j, 3k, 3p, 3s | P. aeruginosa | 12.50 | [21] |
| 3s | E. coli | 12.50 | [21] |
| 21a | Aspergillus niger | 2.9–7.8 | [3] |
| Staphylococcus aureus | 62.5–125 | [3] | |
| B. subtilis | 62.5–125 | [3] | |
| Klebsiella pneumoniae | 62.5–125 | [3] |
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the Kirby-Bauer disk diffusion test or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[6][25]
-
Disk Diffusion Method: Inoculate a Mueller-Hinton agar plate with the microbial suspension.[26] Place sterile paper discs impregnated with the test compound onto the agar surface.[25] After incubation, measure the diameter of the zone of inhibition around each disc.[26]
-
Broth Microdilution Method: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.[25] Inoculate each well with the microbial suspension.[6] After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth.[25]
Insecticidal Activity
Certain phenylpyrazole compounds, most notably fipronil, are broad-spectrum insecticides.[1][27] Their mechanism of action involves the disruption of the insect's central nervous system.[1]
Fipronil and related compounds act as antagonists of the γ-aminobutyric acid (GABA) receptor and the glutamate-gated chloride (GluCl) channels in insects.[1][27] By blocking these inhibitory neurotransmitter receptors, these compounds cause hyperexcitation of the insect's nerves and muscles, leading to paralysis and death.[1][27] The selectivity of these insecticides is attributed to their higher binding affinity for insect GABA receptors compared to mammalian receptors, and the absence of GluCl channels in mammals.[1][28][29]
Structure-Activity Relationships (SAR)
The biological activity of bromophenyl pyrazole compounds is highly dependent on the substitution pattern on both the pyrazole and the bromophenyl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective agents.[30][31][32][33][34]
-
Position of the Bromo Group: The position of the bromine atom on the phenyl ring can significantly influence activity. For instance, para-substitution is often favored for certain biological activities.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical. For example, different groups at the N1, C3, and C5 positions can modulate the compound's interaction with its biological target.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can impact the electronic properties of the molecule and, consequently, its biological activity.[35]
Conclusion and Future Perspectives
Bromophenyl pyrazole compounds represent a privileged scaffold in the fields of medicinal chemistry and agrochemical development. Their synthetic accessibility and diverse range of biological activities, including potent anticancer, antimicrobial, and insecticidal properties, make them highly attractive for further research. Future efforts should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the continued exploration of their structure-activity relationships will undoubtedly pave the way for the development of the next generation of drugs and crop protection agents based on this versatile chemical scaffold.
References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 17, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 17, 2026, from [Link]
-
Bari, M. A., et al. (2018). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. British Journal of Pharmacology, 175(14), 2715-2726. [Link]
-
Wikipedia. (n.d.). Fipronil. Retrieved January 17, 2026, from [Link]
-
Ohio State University. (2019). Fipronil- A Phenylpyrazole Pesticides. Retrieved January 17, 2026, from [Link]
-
Cole, L. M., et al. (1995). Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. Chemical Research in Toxicology, 8(8), 1077-1083. [Link]
-
OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Reed, J., & S. S. Schiffenbauer. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
PubMed. (1995). Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 17, 2026, from [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2245-2252. [Link]
-
European Journal of Chemistry. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Li, X., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Molecules, 19(11), 17798-17814. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved January 17, 2026, from [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (2017). Recently reported biological activities of pyrazole compounds. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347. [Link]
-
Naing, M. S., et al. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Pharmacology & Therapeutics, 130(1), 1-13. [Link]
-
ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. [Link]
-
ResearchGate. (n.d.). The role of VEGFR and EGFR signaling in tumor angiogenesis. Retrieved January 17, 2026, from [Link]
-
YouTube. (2011). VEGF and EGFR pathways in detail: Target for new therapies against cancer. [Link]
-
SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. Retrieved January 17, 2026, from [Link]
-
Zainab, A. H., et al. (2025). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 701-709. [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link]
-
Al-Ostath, A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Heliyon, 6(9), e04975. [Link]
-
ResearchGate. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. [Link]
-
Semantic Scholar. (n.d.). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Heymach, J. V., et al. (2009). Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Journal of Thoracic Oncology, 4(4), 441-447. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Wiley Online Library. (n.d.). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Retrieved January 17, 2026, from [Link]
-
PubMed. (2010). Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase. [Link]
-
PubMed. (2003). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazole-derived DNA gyrase inhibitors. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved January 17, 2026, from [Link]
-
PubMed. (2010). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. [Link]
-
PubMed. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. [Link]
-
ResearchGate. (2012). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
Sources
- 1. Fipronil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [rjpbr.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. scielo.org.mx [scielo.org.mx]
- 10. ijirt.org [ijirt.org]
- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. apec.org [apec.org]
- 26. asm.org [asm.org]
- 27. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Whitepaper: Strategic Synthesis and Functionalization of Novel Pyrazole Analogues for Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for other aromatic systems, make it an attractive template for the design of novel drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced methodologies for the discovery and synthesis of novel pyrazole analogues. We will move beyond simple procedural descriptions to explore the causal reasoning behind synthetic choices, from classical condensation reactions to modern catalytic and multi-component strategies. This guide emphasizes the integration of robust synthetic protocols, strategic functionalization, and practical troubleshooting to accelerate the development of next-generation pyrazole-based therapeutics.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a highly versatile heterocyclic scaffold. Its significance in drug design is exemplified by its inclusion in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant.
Physicochemical and Structural Properties
The enduring appeal of the pyrazole core stems from its distinct electronic and structural features:
-
Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant chemical stability. This aromaticity is intermediate among common heterocyles.
-
Tautomerism: Unsubstituted or symmetrically substituted pyrazoles exist as a single tautomer. However, unsymmetrical substitution leads to prototrophic tautomerism, a critical consideration in synthesis and receptor binding, as alkylation can result in a mixture of N-1 and N-2 isomers.
-
Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (the "pyrrole-like" N1-H) and a hydrogen bond acceptor (the "pyridine-like" N2), enabling it to form specific and robust interactions within biological targets.
-
Bioisosterism: Pyrazole is an effective bioisostere for other cyclic systems. It can replace a benzene ring to improve physicochemical properties like solubility and lipophilicity, or act as a more metabolically stable substitute for a phenol group. This strategic replacement can enhance potency and optimize pharmacokinetic profiles.
The following diagram illustrates the primary synthetic paradigms for accessing the pyrazole core, which form the basis of our subsequent discussion.
Caption: High-level overview of the two major pathways for pyrazole synthesis.
Foundational and Advanced Synthetic Methodologies
The synthesis of the pyrazole scaffold has evolved significantly from its initial discovery. While classical methods remain relevant, modern techniques offer improved efficiency, regioselectivity, and access to greater chemical diversity.
The Knorr Synthesis: The Cornerstone of Pyrazole Formation
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Causality Behind Experimental Choices: The choice of catalyst is critical. An acid catalyst (e.g., acetic acid) is typically employed to protonate a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. The choice of which hydrazine nitrogen attacks first and the subsequent cyclization pathway determines the final regiochemistry, a common challenge when using unsymmetrical starting materials.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (A Knorr Condensation) This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in absolute ethanol (20 mL).
-
Initiation of Reaction: Add phenylhydrazine (1.08 g, 10 mmol) to the solution. Add 3-4 drops of glacial acetic acid as a catalyst.
-
Thermal Promotion: Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Self-Validation Check 1: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of starting materials (phenylhydrazine and ethyl acetoacetate) indicates progression.
-
-
Reaction Completion & Workup: After 2-3 hours (or once TLC indicates completion), allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure white crystals.
-
Characterization & Validation:
-
Dry the product under vacuum and record the yield.
-
Self-Validation Check 2: Determine the melting point. A sharp melting point close to the literature value (127-129°C) indicates high purity.
-
Self-Validation Check 3: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct regioisomer has been formed and no significant impurities are present.
-
Modern Synthetic Innovations
While robust, classical methods often require harsh conditions. Recent advances have focused on milder, more efficient, and regioselective approaches.
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom C-N-N synthon (a 1,3-dipole) with a two-atom component (a dipolarophile, such as an alkyne or alkene). Diazo compounds and N-tosylhydrazones are common precursors for the 1,3-dipole. This method provides excellent control over regioselectivity based on the electronic properties of the reactants.
Transition-Metal Catalysis: Catalysts, particularly those based on silver (Ag) or copper (Cu), have enabled novel transformations. For instance, silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with 1,3-dicarbonyl compounds can produce trifluoromethylated pyrazoles with high yields and regioselectivity. These methods often proceed through sequential nucleophilic addition, cyclization, and elimination steps under mild conditions.
Multi-Component Reactions (MCRs): MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form the pyrazole product. For example, a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate can efficiently produce highly functionalized dihydropyrano[2,3-c]pyrazoles.
The diagram below outlines a typical workflow for a modern, catalyzed pyrazole synthesis, highlighting the key decision and validation points.
Caption: A self-validating workflow for modern pyrazole analogue synthesis.
Troubleshooting Common Synthetic Challenges
Even with optimized protocols, challenges can arise. Proactive troubleshooting is key to maintaining project timelines.
| Problem | Potential Cause(s) | Recommended Troubleshooting Strategy |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal catalyst activity. | 1. Increase reaction time or temperature; consider microwave-assisted synthesis. 2. Re-evaluate stoichiometry; purify starting materials. 3. Screen alternative acid/base or transition-metal catalysts; check catalyst loading. |
| Poor Regioselectivity | 1. Similar reactivity of the two nucleophilic centers in unsymmetrical hydrazine. 2. Similar reactivity of the two electrophilic centers in the 1,3-dicarbonyl. | 1. Use a hydrazine with one nitrogen sterically hindered or electronically deactivated. 2. Employ blocking groups on one carbonyl that can be removed post-cyclization. 3. Switch to a [3+2] cycloaddition approach, which often offers more predictable regiochemical outcomes. |
| Difficult Purification | 1. Product and starting materials have similar polarity. 2. Formation of a difficult-to-separate regioisomeric mixture. | 1. Drive the reaction to full completion to eliminate starting material contamination. 2. If possible, derivatize the crude mixture to alter polarity before chromatography. 3. Re-optimize the reaction to favor a single regioisomer; consider preparative HPLC if isomers are inseparable by column chromatography. |
Future Outlook: The Next Wave of Innovation
The field of pyrazole synthesis continues to advance, driven by the need for more sustainable and efficient processes. Key future directions include:
-
Green Chemistry: The use of aqueous media, recyclable catalysts, and solvent-free conditions is becoming more prevalent, reducing the environmental impact of synthesis.
-
Photoredox and Electrochemical Synthesis: These methods offer novel reactivity pathways under exceptionally mild conditions, enabling the synthesis of previously inaccessible pyrazole frameworks.
-
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, enhancing safety, scalability, and yield for the large-scale production of pyrazole-based active pharmaceutical ingredients (APIs).
By embracing these innovations and grounding them in a solid understanding of fundamental reaction mechanisms, the drug discovery community can continue to leverage the remarkable potential of the pyrazole scaffold to address unmet medical needs.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (n.d.). Chemical Review and Letters.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025).
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Semantic Scholar.
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2025).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
- Novel pyrazole derivative: Significance and symbolism. (2025). Wisdomlib.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). PubMed.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series
The Pyrazole Nucleus: A Comprehensive Technical Guide to its Chemical Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and synthetic organic chemistry.[1] Its unique electronic architecture imparts a versatile and nuanced chemical reactivity, making it a privileged scaffold in the design and synthesis of a vast array of therapeutic agents.[2][3] This in-depth technical guide provides a comprehensive exploration of the chemical reactivity of the pyrazole molecule. We will dissect its electronic structure and aromaticity, delve into the mechanisms and regioselectivity of its electrophilic and nucleophilic substitution reactions, and examine the reactivity of substituents appended to the pyrazole core. Furthermore, this guide will present detailed, field-proven experimental protocols for key transformations and illuminate the strategic application of pyrazole chemistry in the context of drug discovery and development.
Introduction: The Enduring Significance of the Pyrazole Scaffold
First synthesized by Knorr in 1883, pyrazole and its derivatives have become indispensable tools for medicinal chemists.[2] The pyrazole motif is a key pharmacophore in numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and anti-obesity effects.[2][3] Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction drug Sildenafil.[2] The therapeutic relevance of pyrazoles stems from their ability to engage in a variety of non-covalent interactions with biological targets, a property governed by the distinct chemical nature of the pyrazole ring. Understanding the fundamental principles of pyrazole reactivity is therefore paramount for the rational design of novel therapeutics.
Electronic Structure and Aromaticity: The Foundation of Reactivity
The pyrazole ring is a planar, five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. It is an aromatic system, fulfilling Hückel's rule with a delocalized 6π-electron system.[4] One nitrogen atom (N1) is considered "pyrrole-like," contributing its lone pair of electrons to the aromatic sextet, while the second nitrogen atom (N2) is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[1][4] This electronic arrangement is the primary determinant of pyrazole's chemical behavior.
The presence of the electronegative nitrogen atoms influences the electron distribution within the ring, leading to a reduction in electron density at the C3 and C5 positions and leaving the C4 position relatively electron-rich.[4] This polarization is crucial for understanding the regioselectivity of substitution reactions.
Amphoteric Nature: Acidity and Basicity
The unique arrangement of nitrogen atoms imparts amphoteric properties to the pyrazole molecule, allowing it to act as both a weak acid and a weak base.[1]
-
Acidity: The N-H proton at the N1 position is weakly acidic, with a pKa of approximately 14.21 in water. Deprotonation by a base generates the pyrazolate anion, a potent nucleophile that readily reacts with electrophiles.[1]
-
Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, making pyrazole a weak base with a pKb of 11.5.[4][5] Protonation forms the pyrazolium cation.
| Property | Value | Reference |
| pKa (Acidity of N1-H) | ~14.21 | [1] |
| pKb (Basicity of N2) | 11.5 | [4][5] |
Electrophilic Aromatic Substitution: A Regioselective Affair
Electrophilic aromatic substitution is a cornerstone of pyrazole functionalization. Due to the electronic distribution within the ring, these reactions overwhelmingly occur at the C4 position.[4][6] The pyridine-like nitrogen (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack via its electron-withdrawing inductive effect.[1]
Common Electrophilic Substitution Reactions:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position to yield 4-nitropyrazole.[7]
-
Sulfonation: Treatment with fuming sulfuric acid or oleum leads to the formation of pyrazole-4-sulfonic acid.[7]
-
Halogenation: Pyrazole readily undergoes halogenation (chlorination, bromination, iodination) at the C4 position.[8]
-
Vilsmeier-Haack Formylation: This reaction, employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a highly efficient method for introducing a formyl group at the C4 position, yielding pyrazole-4-carbaldehyde.[7][9]
-
Diazonium Coupling: Reaction with a diazonium salt in a mildly basic medium results in the formation of an azo compound at the C4 position.[7]
Caption: General mechanism of electrophilic substitution on the pyrazole ring.
Nucleophilic Substitution: A More Demanding Transformation
Nucleophilic aromatic substitution on the pyrazole ring is significantly less facile than electrophilic substitution and typically requires the presence of activating electron-withdrawing groups (e.g., nitro groups) and a good leaving group (e.g., a halogen) at the C3 or C5 positions.[1][10] The electron-deficient nature of the C3 and C5 positions makes them susceptible to nucleophilic attack under these conditions.[10]
The rate of nucleophilic substitution can be influenced by the nature of the substituent at the N1 position.[10]
Caption: Mechanism of nucleophilic substitution on an activated pyrazole.
Reactions of Substituents on the Pyrazole Ring
Substituents on the pyrazole ring can undergo a variety of chemical transformations, further expanding the synthetic utility of this scaffold.
-
N-Alkylation and N-Arylation: The acidic proton on the N1 nitrogen can be readily replaced by alkyl or aryl groups using appropriate electrophiles in the presence of a base.[6] The regioselectivity of N-alkylation can be a challenge in unsymmetrically substituted pyrazoles, often leading to a mixture of N1 and N2 isomers.[11]
-
Metalation and Cross-Coupling Reactions: The C-H bonds of the pyrazole ring can be activated for metalation, particularly at the C5 position, followed by cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds. Transition-metal-catalyzed C-H functionalization offers a direct and atom-economical approach to pyrazole derivatization.[12][13]
-
Ring Opening: In the presence of a very strong base, deprotonation can occur at the C3 position, which can lead to ring-opening reactions.[4][6]
Ring Synthesis: Constructing the Pyrazole Core
The construction of the pyrazole ring itself is a mature field with several reliable synthetic strategies. The most common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][14]
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[14] The use of unsymmetrical dicarbonyl compounds can lead to mixtures of regioisomers.
-
From α,β-Unsaturated Aldehydes and Ketones: The reaction of α,β-unsaturated carbonyl compounds with hydrazines also provides a direct route to pyrazoles.[2]
Caption: General workflow for the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Pyrazole
Objective: To synthesize pyrazole-4-carbaldehyde.
Materials:
-
Pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.[9]
-
Reaction: Dissolve pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.[9]
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8).
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pyrazole-4-carbaldehyde.
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]
Applications in Drug Discovery: A Privileged Scaffold
The versatile reactivity of the pyrazole nucleus allows for the synthesis of large and diverse compound libraries for high-throughput screening. The ability to fine-tune the electronic and steric properties of the pyrazole core and its substituents is a powerful tool for optimizing lead compounds. Pyrazole-containing drugs have demonstrated efficacy against a wide range of targets, including kinases, G-protein coupled receptors, and enzymes.[3][15] The continued exploration of pyrazole chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents.
Conclusion
The pyrazole ring system possesses a rich and multifaceted chemical reactivity that has been extensively harnessed in the fields of organic synthesis and medicinal chemistry. Its aromatic character, coupled with the influence of the two nitrogen atoms, dictates a predictable yet highly versatile reactivity profile. A thorough understanding of the principles governing electrophilic and nucleophilic substitution, as well as the reactions of its substituents, is essential for any scientist working with this important heterocyclic scaffold. The synthetic methodologies outlined in this guide provide a solid foundation for the construction and functionalization of pyrazole-based molecules, paving the way for the development of the next generation of innovative therapeutics.
References
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022-09-29).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook. (2022-01-29).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- Full article: Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution - Taylor & Francis Online.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- First Nucleophilic Aromatic Substitution of Annelated Pyrazole - ACS Publications.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025-08-10).
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Pyrazole.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2025-10-07).
- An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem.
- View of A review on Chemistry and Therapeutic effect of Pyrazole - Ignited Minds Journals.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
- Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters - ACS Publications.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
- Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. (2025-12-30).
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019-07-03).
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing).
- N-Heterocyclic Olefins of Pyrazole and Indazole - American Chemical Society. (2025-05-28).
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF - ResearchGate. (2025-08-06).
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (2015-09-12).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- (PDF) Chemistry and Therapeutic Review of Pyrazole - ResearchGate. (2017-11-01).
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in Medicinal Chemistry
Introduction: The Prominence of the Pyrazole Scaffold and the Potential of a Novel Derivative
The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This five-membered heterocyclic scaffold offers a versatile framework for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The compound of interest, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is a novel derivative that combines several key structural features with high potential for therapeutic applications. The presence of the 3-bromophenyl group is of particular interest, as this moiety is a common feature in many kinase inhibitors, where it often occupies the ATP-binding pocket. Furthermore, the pyrazole-4-carboxylic acid core has been identified in inhibitors of various enzymes, including the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential target in cancer therapy.[5]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of this compound. While direct biological data for this specific compound is not yet widely published, this document outlines several well-supported hypothetical applications based on its structural characteristics and the known activities of closely related analogues. For each proposed application, a detailed experimental protocol is provided to facilitate the investigation of its therapeutic potential.
Hypothetical Application 1: A Novel Scaffold for Kinase Inhibitors
Scientific Rationale
The 1-phenylpyrazole scaffold is a privileged structure in the design of kinase inhibitors. The phenyl group can be readily substituted to probe the hydrophobic regions of the ATP-binding site of various kinases. The bromine atom at the 3-position of the phenyl ring can act as a hydrogen bond acceptor and provides a vector for further chemical modification. The dimethylpyrazole core can provide additional interactions within the kinase domain. Given these structural features, it is hypothesized that this compound could act as a competitive inhibitor of protein kinases involved in cell proliferation and survival signaling pathways, making it a potential candidate for anticancer drug discovery.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a general method for screening the inhibitory activity of this compound against a panel of commercially available kinases.
Materials:
-
This compound (Test Compound)
-
Kinase of interest (e.g., SRC, ABL, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer to all wells.
-
Add 2.5 µL of the test compound dilutions or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme solution to all wells except the "no enzyme" control.
-
Add 2.5 µL of the substrate peptide/ATP mixture to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Illustrative Kinase Signaling Pathway
Caption: The cyclooxygenase pathway and potential points of inhibition.
Hypothetical COX Inhibition Data
| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 25.3 | 0.1 |
| COX-2 | 2.5 |
Hypothetical Application 3: As an ALKBH1 Inhibitor for Anti-Cancer Therapy
Scientific Rationale
Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1. [5]Dysregulation of ALKBH1 has been implicated in the development of certain cancers, including gastric cancer. [5]Inhibition of ALKBH1 leads to an increase in 6mA levels, which can trigger cellular pathways that suppress tumor growth, such as the AMP-activated protein kinase (AMPK) signaling pathway. [5]The core structure of this compound aligns with the general scaffold of known ALKBH1 inhibitors, suggesting it may also possess this activity.
Experimental Protocol: In Vitro ALKBH1 Inhibition Assay (Fluorescence Polarization Assay)
This protocol describes a method to evaluate the inhibitory activity of the test compound against ALKBH1.
Materials:
-
This compound (Test Compound)
-
Recombinant human ALKBH1 enzyme
-
Fluorescently labeled single-stranded DNA (ssDNA) substrate containing a 6mA modification
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series in the assay buffer.
-
Assay Setup:
-
Add 5 µL of the fluorescently labeled ssDNA substrate to all wells.
-
Add 5 µL of the test compound dilutions or assay buffer (control) to the appropriate wells.
-
Add 10 µL of the ALKBH1 enzyme solution to initiate the reaction. For a "no enzyme" control, add 10 µL of assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
The binding of ALKBH1 to the ssDNA substrate will result in a high polarization value. Inhibition of binding by the test compound will lead to a decrease in polarization.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Illustrative Mechanism of Action
Caption: Proposed mechanism of action for an ALKBH1 inhibitor.
Hypothetical ALKBH1 Inhibition Data
| Compound | IC50 (µM) |
| This compound | 0.25 |
| Positive Control Inhibitor | 0.10 |
Synthesis Protocol
The synthesis of this compound can be achieved via a multi-step process adapted from known procedures for related pyrazole derivatives.
Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetate A mixture of 3,5-dimethylpyrazole and diethyl oxalate is heated under reflux in the presence of a base such as sodium ethoxide in ethanol. After cooling, the reaction mixture is acidified to precipitate the product, which is then filtered and dried.
Step 2: Synthesis of Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate The product from Step 1 is coupled with 3-bromophenylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base, like pyridine, in a suitable solvent such as dichloromethane. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by column chromatography.
Step 3: Hydrolysis to this compound The ethyl ester from Step 2 is hydrolyzed using a base, such as lithium hydroxide, in a mixture of tetrahydrofuran and water. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified with a dilute acid, such as 1N HCl, to precipitate the final product. The solid is collected by filtration, washed with water, and dried to yield this compound.
References
- Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. J Med Chem. 2024 Sep 12;67(17):15456-15475.
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharm J. 2017 Jan;25(1):103-110.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. 2023 Feb 2;18(3):e202200520.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2019 Aug 29;24(17):3139.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. 2013, 5(6):1-7.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. 2016 Jan 28;21(2):144.
- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. 2024 Jun 13;9(25):28169-28180.
- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
- Synthesis and structure - Activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorg Med Chem Lett. 2001 Apr 9;11(7):879-82.
- Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallogr C Struct Chem. 2017 Nov;73(Pt 11):1015-1023.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Antiinflamm Antiallergy Agents Med Chem. 2023;22(1):59-74.
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. 2024;14(4):78-91.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chem. 2021 May 20;15(1):33.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. 2023 Aug 24;28(17):6260.
- This compound. Santa Cruz Biotechnology.
- 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid. MySkinRecipes.
- Current status of pyrazole and its biological activities. J. Pharm. Bioallied Sci. 2015;7(Suppl 1):S1-S8.
- 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank. 2024;2024(1):M1757.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 2024 Sep 20;29(18):4419.
- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. 2012;24(11):5037-5040.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. 2013.
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid. Sigma-Aldrich.
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IPIndia.
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4][5] Pyrazole derivatives have been successfully developed into clinically used drugs for various indications, including anti-inflammatory, analgesic, and antipyretic agents.[1] The ongoing exploration of novel pyrazole-containing compounds continues to be a significant focus in the quest for new therapeutic agents.[2][4][5]
This document provides a detailed guide for the investigation of the biological activities of a specific pyrazole derivative, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid . While direct and extensive biological data for this particular molecule are not widely published, its structural features, particularly the pyrazole core and the bromophenyl substituent, suggest several plausible avenues for biological activity based on the extensive literature on related compounds. These include potential roles as an enzyme inhibitor, an anti-inflammatory agent, or an antimicrobial compound.
These application notes are designed to provide researchers with a robust framework for initiating a comprehensive biological evaluation of this compound. The protocols herein are presented as starting points, intended to be adapted and optimized based on experimental findings.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the established biological profiles of structurally related pyrazole derivatives, we hypothesize that this compound may exhibit the following activities:
-
Enzyme Inhibition: The pyrazole scaffold is a common feature in various enzyme inhibitors.[1][6][7][8] The carboxylic acid moiety on the pyrazole ring could potentially interact with active site residues of enzymes such as cyclooxygenases (COX), xanthine oxidase, or alkaline phosphatase.[2][6][8] The bromophenyl group can contribute to hydrophobic interactions within the enzyme's binding pocket, potentially enhancing inhibitory potency.
-
Anti-Inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects, often mediated through the inhibition of pro-inflammatory enzymes like COX-1 and COX-2.[1][2] The structural resemblance of the target compound to known non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core warrants the investigation of its anti-inflammatory potential.
-
Antimicrobial Activity: The pyrazole nucleus is also found in compounds with significant antibacterial and antifungal properties.[1][9][10][11] The overall lipophilicity and electronic properties conferred by the bromophenyl and dimethylpyrazole moieties may enable the compound to disrupt microbial membranes or inhibit essential microbial enzymes.
Experimental Protocols
The following section details step-by-step protocols for the preliminary assessment of the hypothesized biological activities of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to assess the potential of the test compound to inhibit the pro-inflammatory enzymes COX-1 and COX-2, a common mechanism for anti-inflammatory drugs.
Principle:
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
This compound (Test Compound)
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
DMSO (for dissolving the test compound)
-
Positive controls: Indomethacin (non-selective COX inhibitor), Celecoxib (selective COX-2 inhibitor)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Figure 1: Workflow for the in vitro COX inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Prepare similar dilutions for the positive controls.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of Tris-HCl buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution or control (or DMSO for the vehicle control).
-
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of TMPD to each well to start the reaction.
-
Measurement: Immediately read the absorbance at 595 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of vehicle control - Rate of test compound) / Rate of vehicle control] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Indomethacin (Control) | Literature | Literature | Literature |
| Celecoxib (Control) | Literature | Literature | Literature |
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.
Principle:
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (Test Compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Positive control: Ciprofloxacin or other appropriate antibiotic
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Experimental Workflow:
Figure 2: Workflow for the broth microdilution assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Grow bacterial cultures overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with DMSO).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The optical density at 600 nm (OD600) can also be measured to quantify bacterial growth.
Data Presentation:
| Bacterial Strain | MIC of Test Compound (µg/mL) | MIC of Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | Experimental | Literature/Experimental |
| Escherichia coli | Experimental | Literature/Experimental |
Potential Signaling Pathway Involvement
Should the compound exhibit significant anti-inflammatory or anticancer activity, further investigation into its mechanism of action at the molecular level would be warranted. A plausible target, given the prevalence of pyrazole derivatives in cancer research, is the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[12]
Figure 3: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion
This compound is a compound of interest for biological screening due to its pyrazole core structure. The protocols provided in these application notes offer a starting point for a systematic evaluation of its potential as an enzyme inhibitor and antimicrobial agent. The results from these initial assays will guide further, more in-depth mechanistic studies and potential optimization of the compound for therapeutic applications.
References
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]
-
Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed. Available at: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. Available at: [Link]
-
A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design - Lawrence Berkeley National Laboratory. Available at: [Link]
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. Available at: [Link]
-
1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid - PubChemLite. Available at: [Link]
-
1-(3-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid 1g - Dana Bioscience. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid - MDPI. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. Available at: [Link]
-
Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy - ResearchGate. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. Available at: [Link]
-
3,5-dimethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 2776164 - PubChem. Available at: [Link]
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 12. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib and erectile dysfunction treatments like sildenafil.[1] The versatility of the pyrazole moiety stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. When functionalized with a carboxylic acid group, the pyrazole scaffold gains a crucial handle for further chemical modifications, such as amidation or esterification, enabling the exploration of a vast chemical space to fine-tune pharmacological properties.[2]
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a member of this important class of compounds. The presence of a bromophenyl group offers a site for further synthetic elaboration through cross-coupling reactions, while the dimethyl-pyrazole core provides a stable and well-characterized framework. Pyrazole carboxylic acid derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral properties.[3][4] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis and potential biological evaluation of this compound, grounded in established methodologies for analogous structures.
PART 1: Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the pyrazole ring via a cyclocondensation reaction, followed by hydrolysis of an ester intermediate. This approach is a common and flexible strategy for preparing substituted pyrazole carboxylic acids.[2]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Protocol 1: Synthesis of Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
This protocol describes the formation of the pyrazole ring through the condensation of a hydrazine derivative with a β-ketoester.
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
Ethyl 2-acetyl-3-oxobutanoate
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Filter the mixture to remove the inorganic salts and add the filtrate to a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired pyrazole-carboxylate ester.
Protocol 2: Hydrolysis to this compound
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.[2]
Materials:
-
Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH or NaOH (1.5 - 3.0 eq) to the solution and stir at room temperature. The reaction can be gently heated to accelerate hydrolysis if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
PART 2: Application in Biological Assays
Given the known anti-inflammatory and anticancer activities of pyrazole derivatives, this section outlines a protocol for evaluating the compound's effect on cancer cell viability and a key inflammatory pathway.[4][5]
Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Signaling
Many pyrazole-based anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. A potential mechanism for the title compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Protocol 3: In Vitro Cancer Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation
The cell viability can be calculated as a percentage relative to the vehicle-treated control cells.
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve (log of compound concentration vs. % viability) and using non-linear regression analysis.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 10 | 0.85 | 68.0% |
| 50 | 0.52 | 41.6% |
| 100 | 0.23 | 18.4% |
Table 1: Example data from an MTT assay.
Trustworthiness and Self-Validation
The protocols described are based on standard, widely accepted methodologies in chemical synthesis and cell biology. To ensure the trustworthiness of the results:
-
Synthesis: The structure and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Biological Assays: Include appropriate controls in all experiments. Positive controls (e.g., a known cytotoxic drug like doxorubicin for the MTT assay) and negative/vehicle controls are essential for validating the assay's performance and interpreting the results accurately. All experiments should be performed in at least triplicate to ensure reproducibility.
References
- Vertex AI Search. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
- BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
Sources
Application Note & Protocols: Characterizing 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a Putative Lactate Dehydrogenase Inhibitor
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a potential enzyme inhibitor. Based on its structural class, this compound is a candidate for inhibiting Lactate Dehydrogenase (LDH), a critical enzyme in cancer cell metabolism. We present the scientific rationale, detailed biochemical assay protocols for determining inhibitory potency (IC₅₀), and guidelines for data analysis.
Introduction: The Scientific Rationale
The compound this compound belongs to the pyrazole-based carboxylic acid class of molecules. This structural motif is prevalent in a range of small-molecule inhibitors targeting various enzymes. Notably, significant research has identified pyrazole-based scaffolds as potent inhibitors of Lactate Dehydrogenase (LDH), particularly the human LDHA isoform (also known as LDH5).[1][2]
LDH is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate, coupled with the oxidation/reduction of NADH/NAD⁺.[3] Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[1] In this state, cancer cells rely heavily on LDHA to regenerate NAD⁺, which is essential for sustaining high glycolytic flux and providing building blocks for proliferation.[1][3] Consequently, inhibiting LDHA is a validated and attractive therapeutic strategy for selectively targeting cancer metabolism.[4][5]
This application note provides the necessary protocols to test the hypothesis that this compound is an inhibitor of LDHA.
Part 1: Target Pathway & Mechanism
Lactate Dehydrogenase is a key metabolic checkpoint. In highly glycolytic cells, it reduces pyruvate to lactate, oxidizing NADH to NAD⁺. This NAD⁺ regeneration is crucial for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis, allowing for continued ATP production and biomass synthesis. Inhibition of LDHA disrupts this cycle, leading to a reduction in ATP, an increase in oxidative stress, and ultimately, cell death or growth arrest in susceptible cancer cells.[1]
Part 2: Protocol for Biochemical Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant human LDHA using a 96-well plate spectrophotometric assay.
Principle of the Assay
The activity of LDHA is monitored by measuring the rate of NADH oxidation to NAD⁺, which is accompanied by a decrease in absorbance at 340 nm.[6] The assay measures the initial linear rate of this absorbance decrease in the presence of varying concentrations of the inhibitor. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials and Reagents
-
Test Compound: this compound (MW: 295.13 g/mol )[7]
-
Enzyme: Recombinant Human LDHA (e.g., from Worthington Biochemical)[6]
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Substrate: Sodium Pyruvate
-
Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.3)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Apparatus: 96-well UV-transparent microplates, multichannel pipettes, microplate spectrophotometer with kinetic reading capability at 340 nm.
Preparation of Stock Solutions
-
Causality Note: Preparing fresh, concentrated stocks in a trusted solvent like DMSO is critical for accuracy. Serial dilutions are then made in assay buffer to minimize the final DMSO concentration, which can affect enzyme activity at high levels (<1% is recommended).
-
Test Compound (10 mM Stock): Dissolve 2.95 mg of the compound in 1 mL of 100% DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C.
-
NADH (10 mM Stock): Prepare fresh daily. Dissolve the required amount in assay buffer. Protect from light.
-
Sodium Pyruvate (100 mM Stock): Dissolve the required amount in assay buffer. Store at -20°C.
-
LDHA Enzyme (1 mg/mL Stock): Reconstitute lyophilized enzyme in the recommended buffer (e.g., 0.2 M Tris-HCl).[6] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the assay, prepare a working solution (e.g., 1-5 µg/mL) by diluting the stock in cold assay buffer. The optimal concentration should be determined empirically to yield a linear absorbance change of 0.02-0.08 ΔA/min.
Experimental Workflow Diagram
Step-by-Step Assay Protocol (96-well format)
-
Prepare Inhibitor Dilutions: Perform a serial dilution of your 10 mM stock to create working solutions. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Set up the Assay Plate: Add reagents to each well in the following order. Perform all assays in triplicate.
| Reagent | Volume per well | Final Concentration | Control Wells |
| Assay Buffer | Variable (up to 200 µL) | - | - |
| Test Compound / DMSO | 2 µL | 0.1 nM - 100 µM | No Inhibitor: 2 µL DMSO |
| NADH Solution | 20 µL | 100-200 µM | - |
| LDHA Enzyme Solution | 20 µL | ~0.2 µg/mL | Blank: Add 20 µL buffer instead |
| Pre-incubation | - | - | Incubate at 25°C for 5-10 min. |
| Sodium Pyruvate Solution | 20 µL | 1-2 mM | - |
| Total Volume | 200 µL | - | - |
-
Initiate the Reaction: Add the sodium pyruvate solution to all wells simultaneously using a multichannel pipette to start the reaction.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm. Record data every 15-30 seconds for 5-10 minutes at 25°C.
-
Trustworthiness Note: A self-validating protocol includes proper controls. The "No Inhibitor" control defines 100% enzyme activity, while the "Blank" control corrects for any non-enzymatic degradation of NADH. The initial reaction rates must be linear to ensure accurate velocity calculations.
Part 3: Data Analysis and Interpretation
-
Calculate Reaction Velocity (V): For each well, determine the slope of the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min). This is your reaction velocity (V).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)) * 100
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.
Representative Data Table (Hypothetical)
| Compound Conc. (µM) | Log [Conc.] | Avg. Velocity (mAU/min) | % Inhibition |
| 0 (Control) | - | 55.2 | 0% |
| 0.1 | -1.0 | 54.1 | 1.9% |
| 0.3 | -0.52 | 51.5 | 6.7% |
| 1.0 | 0.0 | 45.8 | 17.0% |
| 3.0 | 0.48 | 33.1 | 40.0% |
| 5.5 | 0.74 | 27.6 | 50.0% |
| 10.0 | 1.0 | 18.2 | 67.0% |
| 30.0 | 1.48 | 8.8 | 84.1% |
| 100.0 | 2.0 | 4.5 | 91.8% |
| Blank | - | 0.5 | - |
In this hypothetical example, the IC₅₀ would be approximately 5.5 µM .
Conclusion and Future Directions
This application note outlines a robust, field-proven methodology for assessing the inhibitory potential of this compound against its putative target, LDHA. The provided protocols are designed to be self-validating and yield a clear determination of the compound's potency (IC₅₀).
Following a successful biochemical screen, further studies are warranted to fully characterize the inhibitor. These include:
-
Mechanism of Inhibition Studies: Determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (pyruvate) and cofactor (NADH), typically using Lineweaver-Burk plots.[8]
-
Cell-Based Assays: Confirming target engagement in a cellular context by measuring lactate production, NAD⁺/NADH ratios, or cell viability in cancer cell lines known to be dependent on glycolysis.
-
Selectivity Profiling: Assessing the inhibitor's activity against the LDHB isoform to determine selectivity, which can be crucial for the therapeutic window.
By following this structured approach, researchers can effectively evaluate this novel pyrazole compound and advance its potential development as a modulator of cancer metabolism.
References
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved January 17, 2026, from [Link]
-
Granchi, C. (2022). Lactate Dehydrogenase Inhibition: Biochemical Relevance and Therapeutical Potential. Journal of Molecular Liquids. Retrieved January 17, 2026, from [Link]
-
Tietz, N. W. (1995). Lactate dehydrogenase kinetics and inhibition using a microplate reader. Journal of Chemical Education. Retrieved January 17, 2026, from [Link]
-
Maloney, D. J., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(19), 10984–11011. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole. Retrieved January 17, 2026, from [Link]
-
NIH Office of Technology Transfer. (2022). Small Molecule Inhibitors of Lactate Dehydrogenase as an Anti-Cancer Therapy. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved January 17, 2026, from [Link]
-
PubMed. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved January 17, 2026, from [Link]
-
Frontiers in Pharmacology. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved January 17, 2026, from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
Asian Journal of Chemistry. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved January 17, 2026, from [Link]
-
Chem-Impex. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved January 17, 2026, from [Link]
Sources
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
- 6. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. scbt.com [scbt.com]
- 8. semanticscholar.org [semanticscholar.org]
Introduction: The Privileged Pyrazole Scaffold in Modern Crop Protection
An Application Guide to Pyrazole Derivatives in Agrochemicals
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical nature allows for extensive structural modifications, leading to a wide array of derivatives with potent biological activities against fungi, insects, and weeds.[2][3] This has established the pyrazole ring as a "privileged scaffold" in agrochemical discovery, a recurring and essential motif in many commercially successful products that are crucial for sustainable agriculture.[1][4][5]
This guide serves as a technical resource for researchers and development professionals. It provides an in-depth look at the major classes of pyrazole-based agrochemicals, their mechanisms of action, field-proven insights into their synthesis and optimization, and detailed protocols for biological screening.
Part 1: Major Classes and Modes of Action
The success of pyrazole derivatives lies in their ability to interact with a diverse range of specific biological targets. This specificity leads to high efficacy and, when designed carefully, improved safety profiles for non-target organisms.[4][6]
Pyrazole-Based Fungicides: Dominance of SDHIs
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective due to their targeted disruption of fungal respiration.[1]
-
Mechanism of Action: SDHIs inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This blockage halts the production of ATP, the cell's primary energy currency, ultimately leading to the inhibition of spore germination, mycelial growth, and fungal cell death.[1][7]
-
Key Commercial Examples: Bixafen, Fluxapyroxad, Sedaxane, and Penthiopyrad are leading examples, offering broad-spectrum control of diseases in cereals, fruits, and vegetables.[6][7]
-
Causality in Design: The pyrazole-carboxamide structure is a critical pharmacophore. The pyrazole ring and the amide linker correctly position the molecule within the enzyme's active site, while substitutions on the associated phenyl ring fine-tune the binding affinity and spectrum of activity.
Pyrazole-Based Insecticides: Targeting Neural and Energy Systems
Pyrazole insecticides have multiple validated modes of action, primarily targeting the nervous system or mitochondrial respiration of insects.
-
Ryanodine Receptor (RyR) Modulators: This class, which includes the highly successful anthranilic diamides like Chlorantraniliprole and Cyantraniliprole, features a pyrazole ring as a key structural component.[8]
-
Mechanism: These compounds lock ryanodine receptors in an open state, causing an uncontrolled release of calcium from internal stores into the cytoplasm of muscle cells. This leads to muscle contraction, paralysis, and eventual death of the insect.[6]
-
-
Mitochondrial Electron Transport Inhibitors (METIs): Compounds like Tolfenpyrad and Tebufenpyrad function as METIs.
-
GABA-gated Chloride Channel Antagonists: Fipronil represents another important class.
-
Mechanism: Fipronil blocks the GABA-gated chloride channels in neurons, counteracting the "calming" effect of GABA. This leads to hyperexcitation of the central nervous system, convulsions, and death.[9]
-
Pyrazole-Based Herbicides: Inhibiting Pigment Biosynthesis
A key target for pyrazole herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
-
Mechanism of Action: HPPD is a critical enzyme in the biosynthesis pathway of plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme required for carotenoid production. By inhibiting HPPD, pyrazole herbicides prevent the formation of carotenoids. Carotenoids protect chlorophyll from photo-oxidation; without them, sunlight rapidly destroys chlorophyll, leading to characteristic bleaching symptoms and plant death.[10]
-
Key Commercial Examples: Topramezone and Pyrasulfotole are effective HPPD-inhibiting herbicides.[3][10]
Part 2: Synthesis and Optimization Strategies
The synthesis of the pyrazole core is well-established, allowing for robust and scalable production. The primary methods involve the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[8][11]
Protocol 2.1: General Synthesis of 1,3,5-Substituted Pyrazoles via Knorr-type Cyclocondensation
This protocol describes a foundational method for creating the pyrazole scaffold from a 1,3-dicarbonyl compound and a substituted hydrazine. The choice of R-groups on both precursors is critical for determining the final compound's biological activity.
Rationale: This method is widely used due to the commercial availability of diverse 1,3-dicarbonyls and hydrazines, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the substituted hydrazine hydrochloride (1.1 eq).
-
Condensation: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is usually complete within 2-8 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure pyrazole derivative.[8][11]
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[12][13]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole scaffold has yielded key insights into the structural requirements for potent bioactivity.
| Target Class | Position/Moiety | SAR Observation | Reference |
| Insecticides (RyR) | Pyrazole 3-position | Smaller substituents are generally favored for enhanced activity, suggesting a constrained binding pocket. | [7] |
| Fungicides (SDHI) | Amide Group | The amide linker is crucial for activity. Modifications to the N-substituent can modulate potency and spectrum. | [6][7] |
| Herbicides (HPPD) | Benzoyl Scaffold | The presence and substitution pattern of an associated benzoyl ring are critical for potent HPPD inhibition. | [10] |
| General | Phenyl Ring Substituents | Halogen atoms (Cl, F) or trifluoromethyl (CF₃) groups on associated phenyl rings often increase lipophilicity and metabolic stability, enhancing efficacy. | [7][14] |
Part 3: Screening Protocols and Bioassays
A hierarchical screening approach is essential for identifying promising lead compounds. This process moves from high-throughput in vitro assays to more complex and resource-intensive in vivo and whole-organism testing.
Protocol 3.1: In Vitro Antifungal Mycelial Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of a pyrazole derivative against a target fungal pathogen.
Self-Validation: This protocol includes a positive control (a commercial fungicide with a known EC₅₀) and a negative control (solvent only) to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.
Step-by-Step Methodology:
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend with a stock solution of the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is constant across all plates and does not exceed a level that affects fungal growth (typically <1%).
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea or Rhizoctonia solani), in the center of each amended PDA plate.[12]
-
Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25 °C) until the mycelial growth in the negative control plate has reached the edge.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition relative to the negative control. Use these values to determine the EC₅₀ by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[15]
Protocol 3.2: In Vivo Herbicidal Efficacy Greenhouse Trial
Objective: To assess the pre- and post-emergence herbicidal activity of a pyrazole derivative on target weed species and its safety for a model crop.
Self-Validation: The inclusion of untreated controls and a commercial standard allows for the normalization of results and provides a benchmark for performance. Crop safety is directly assessed by observing phytotoxicity on the desired crop.
Step-by-Step Methodology:
-
Planting: Sow seeds of target weeds (e.g., Digitaria sanguinalis, Abutilon theophrasti) and a crop (e.g., maize) in pots containing a standard greenhouse soil mix.[10][13]
-
Treatment Application:
-
Pre-emergence: Apply the test compound, formulated as a sprayable solution, to the soil surface within 24 hours of planting.
-
Post-emergence: Apply the spray to the foliage of the plants once they have reached a specific growth stage (e.g., 2-3 leaf stage).
-
-
Application Rate: Test compounds at a defined rate (e.g., 150 g active ingredient per hectare).[13]
-
Incubation: Maintain the pots in a greenhouse with controlled temperature, humidity, and light conditions for 14-21 days.
-
Evaluation: Assess herbicidal efficacy by visually rating the percentage of injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death). Assess crop safety by looking for signs of phytotoxicity on the maize plants.[10]
Protocol 3.3: Target Enzyme Inhibition Assay (HPPD Example)
Objective: To confirm the mode of action by quantifying the inhibition of the target enzyme in vitro.
Self-Validation: The assay's validity is confirmed by running a reaction with no inhibitor (100% activity) and a known inhibitor (positive control, e.g., mesotrione) to establish the dynamic range of the measurement.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain or prepare a purified or partially purified sample of the target enzyme (e.g., Arabidopsis thaliana HPPD).[10]
-
Assay Reaction: In a microplate, combine a buffer solution, the enzyme, the substrate (4-hydroxyphenylpyruvate), and varying concentrations of the pyrazole test compound.
-
Measurement: The activity of HPPD can be measured by monitoring the consumption of a co-substrate (oxygen) with an oxygen sensor or by a coupled spectrophotometric assay.
-
Calculation: Determine the rate of the reaction at each inhibitor concentration. Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the inhibition percentage against the log of the inhibitor concentration. An IC₅₀ value in the low micromolar or nanomolar range provides strong evidence that the compound's herbicidal activity is due to HPPD inhibition.[10]
Conclusion and Future Outlook
Pyrazole derivatives are undeniably central to modern crop protection, with a proven track record as highly effective fungicides, insecticides, and herbicides.[3] The chemical tractability of the pyrazole scaffold ensures that it will remain a focus of agrochemical research for years to come. Future efforts will likely concentrate on discovering derivatives with novel modes of action to combat growing resistance issues, enhancing their selectivity to further improve their environmental and toxicological profiles, and optimizing their performance in integrated pest management systems.[4] The protocols and insights provided here offer a robust framework for researchers aiming to contribute to this vital field.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed.
- Vertex AI Search. (2007). Pyrazole chemistry in crop protection - Semantic Scholar.
- Vertex AI Search. (2023).
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Chemistry in Crop Protection. Part 4.
- Vertex AI Search. (2025).
- Vertex AI Search. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH.
- Vertex AI Search. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Vertex AI Search. (2025). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Vertex AI Search. (2025). Pyrazole derivatives used in drugs, agrochemicals, and materials.
- Vertex AI Search. (2025). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Vertex AI Search. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
- Vertex AI Search. (2025).
- Vertex AI Search. (2019). Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC - NIH.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis - Benchchem.
- Vertex AI Search. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
- Vertex AI Search. (2025). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH.
- Vertex AI Search. (2025). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central.
- Vertex AI Search. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed.
- Vertex AI Search. (2025). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed.
- Vertex AI Search. (2025). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royal-chem.com [royal-chem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
analytical methods for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
An In-Depth Guide to the Analytical Methods for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound. This molecule, a substituted pyrazole carboxylic acid, is representative of a class of compounds with significant interest in pharmaceutical and agrochemical research.[1] Robust, reliable, and validated analytical methods are paramount for ensuring its identity, purity, and stability throughout the drug development lifecycle. This document is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-tested methodologies.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyrazole core, a common scaffold in medicinal chemistry known to impart a wide range of biological activities.[1][2][3] The presence of a bromophenyl group, methyl groups, and a carboxylic acid moiety dictates the analytical strategies required for its characterization. The carboxylic acid provides a handle for acid-base chemistry and derivatization, while the bromophenyl group offers a unique isotopic signature for mass spectrometry and influences the molecule's chromatographic behavior.
A thorough understanding of its physicochemical properties is the foundation for developing effective analytical methods.
Table 1: Physicochemical Properties of the Analyte
| Property | Value / Description | Rationale for Analytical Strategy |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | Defines the exact mass for mass spectrometry and the elemental composition for elemental analysis. |
| Molecular Weight | 295.13 g/mol | Used for preparing standard solutions of known molarity and for mass spectrometry calculations. |
| Chemical Structure |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | The aromatic rings and conjugated system provide strong UV chromophores, ideal for HPLC-UV detection. The carboxylic acid group suggests pH-dependent solubility and retention in reversed-phase chromatography. |
| Key Features | - Aromatic Bromine Atom- Carboxylic Acid Group- N-Substituted Pyrazole Ring | The bromine atom produces a characteristic M/M+2 isotopic pattern in mass spectrometry.[4] The acidic proton is identifiable in ¹H NMR. The substituted pyrazole is a stable heterocyclic core.[2] |
| Predicted Solubility | Likely soluble in organic polar solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous bases. Poorly soluble in water at neutral or acidic pH. | Guides the selection of solvents for sample preparation, HPLC mobile phases, and NMR studies. |
Chromatographic Methods: The Core of Quantification and Purity
Chromatography is the primary tool for separating the analyte from impurities, degradation products, and other matrix components. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantification and stability testing due to the analyte's polarity and low volatility.
Application Note: Reversed-Phase HPLC for Potency Assay and Impurity Profiling
Principle and Causality: A reversed-phase HPLC (RP-HPLC) method provides excellent separation for moderately polar compounds like our analyte. A C18 stationary phase is chosen for its hydrophobic interaction with the phenyl and pyrazole rings. The mobile phase is a mixture of an organic solvent (acetonitrile or methanol) and an acidified aqueous buffer.[5][6] The acid (e.g., phosphoric acid or formic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-retained, and sharp chromatographic peak. Without the acid, the analyte would exist in both ionized (carboxylate) and non-ionized forms, leading to poor peak shape and inconsistent retention.
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Use volumetric flasks for accuracy. Sonicate briefly if needed to ensure complete dissolution.
-
-
Chromatographic Conditions:
Table 2: Optimized HPLC-UV Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column providing good resolution and efficiency for this type of analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for consistent peak shape. MS-compatible.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30.1-35 min: 40% B | Gradient elution is crucial for a stability-indicating method, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD scan) | The aromatic rings provide strong absorbance in the mid-UV range. A DAD allows for peak purity analysis. |
-
Data Analysis:
-
Identification: Compare the retention time of the main peak in the sample to that of a qualified reference standard.
-
Assay (Potency): Calculate the amount of the analyte using an external standard calibration curve.
-
Impurity Profiling: Determine the level of impurities using area normalization, assuming a relative response factor of 1.0 for unknown impurities.
-
Workflow Visualization: HPLC-UV Purity Analysis
The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to the final report.
Caption: Workflow for HPLC-UV analysis.
Mass Spectrometry: Unambiguous Identification
Mass Spectrometry (MS) is indispensable for confirming the identity of the analyte and for characterizing unknown impurities or degradation products.
Application Note: LC-MS for Identity Confirmation
Principle and Causality: When coupled with the HPLC method described above (using a volatile acid like formic acid), MS provides molecular weight confirmation. For this specific molecule, the most powerful diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity.[4][8] This provides virtually unambiguous confirmation of the presence of bromine.
Experimental Protocol: LC-ESI-MS
-
Instrumentation: HPLC system coupled to an Electrospray Ionization (ESI) Mass Spectrometer (e.g., a single quadrupole or TOF instrument).
-
Ionization Mode: ESI in both positive and negative modes should be evaluated.
-
Positive Mode: Will likely detect the protonated molecule, [M+H]⁺, at m/z 295 and 297.
-
Negative Mode: Will likely detect the deprotonated molecule, [M-H]⁻, at m/z 293 and 295.
-
-
Data Interpretation:
-
Extract the ion chromatogram for the expected masses to confirm the analyte's retention time.
-
Examine the mass spectrum of the peak of interest. The presence of the characteristic 1:1 doublet at the expected m/z values confirms the identity and elemental composition.
-
Advanced Technique: Selective Detection of Brominated Compounds
For trace-level analysis or complex matrices, a more selective MS technique can be employed. By inducing in-source fragmentation, the molecule can be cleaved to produce a bromide ion (Br⁻).[9][10] Monitoring for m/z 79 and 81 in negative ion mode provides an extremely selective and sensitive method for detecting any brominated organic compounds eluting from the column.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the gold standard for elucidating the chemical structure of the analyte, confirming the connectivity of all atoms in the molecule. It is primarily used for the characterization of the reference standard.
Principle and Causality: ¹H and ¹³C NMR provide a complete map of the hydrogen and carbon environments in the molecule. The chemical shift, integration, and coupling patterns of the signals are used to piece together the structure. For pyrazole derivatives, it's important to use a dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to observe all relevant protons.[11]
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (~7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the 3-bromophenyl ring.
-
Methyl Protons (~2.0-2.5 ppm): Two distinct singlets, each integrating to 3H, for the two methyl groups at the C3 and C5 positions of the pyrazole ring.
-
Carboxylic Acid Proton (>10 ppm): A broad singlet that is exchangeable with D₂O. Its visibility and chemical shift can be highly dependent on the solvent and concentration.[11]
-
-
¹³C NMR:
-
Aromatic/Pyrazole Carbons (~110-150 ppm): Signals for the carbons of the pyrazole and bromophenyl rings. The carbon attached to the bromine will show a lower intensity signal.
-
Carboxylic Carbonyl (~160-175 ppm): The signal for the C=O carbon of the acid group.
-
Methyl Carbons (~10-20 ppm): Two distinct signals for the two methyl group carbons.
-
Method Validation Protocol (as per ICH Q2(R1))
Any analytical method used for quality control in a regulatory environment must be validated to demonstrate its suitability for the intended purpose.[12][13][14][15] The RP-HPLC method is the primary candidate for full validation.
Principle and Causality: Method validation is the process of providing documented evidence that the method performs as expected.[15][16][17] Each parameter tests a different aspect of the method's performance, ensuring that the results generated are accurate, precise, and reliable.[18]
Visualization: Inter-relationship of Validation Parameters
Caption: Key validation parameters and their logical connections.
Table 3: Summary of Validation Experiments for the HPLC Method
| Parameter | Purpose | Protocol Summary |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo components.[14][18][19] | Analyze blank, placebo, analyte, and spiked samples. Perform forced degradation studies and demonstrate that all degradant peaks are resolved from the analyte peak (peak purity analysis with DAD is essential). |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a specific range. | Prepare at least five concentrations of the reference standard (e.g., from 50% to 150% of the nominal concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999). |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery (typically 98.0-102.0% is required). |
| Precision | To assess the degree of scatter between a series of measurements from the same sample.[18] | Repeatability: Analyze at least six replicate preparations of the same sample on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD), which should be <2%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] | Determine the concentration that gives a signal-to-noise ratio of approximately 10:1. Verify the precision and accuracy at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Systematically vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). Assess the impact on retention time and resolution. |
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to develop a stability-indicating analytical method.[20][21][22] The goal is to intentionally degrade the sample under more severe conditions than accelerated stability testing to identify likely degradation products and validate the method's specificity.[20][23]
Principle and Causality: By subjecting the analyte to various stress conditions (hydrolysis, oxidation, heat, light), we can generate the degradation products that might form during long-term storage.[21] A stability-indicating method is one that can separate all these degradation products from the parent drug, allowing for an accurate measurement of the parent drug's concentration over time. A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while still generating sufficient levels of degradants for detection.[23]
Protocol for Forced Degradation Studies
-
Prepare Solutions: Prepare solutions of the analyte at ~0.5 mg/mL in a suitable solvent.
-
Apply Stress Conditions:
Table 4: Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Typical Duration | Neutralization Step |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 24-48 hours | Add equivalent 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60 °C for 8-24 hours | Add equivalent 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours | None required (H₂O₂ is not detected by UV) |
| Thermal | Store solution at 80 °C | 48 hours | Cool to room temperature |
| Photolytic | Expose solution to ICH-compliant light source (UV/Vis) | Per ICH Q1B guidelines | Analyze directly |
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV (DAD) method.
-
Evaluation:
-
Assess the peak purity of the analyte peak in all stressed chromatograms to ensure no co-eluting degradants.
-
Calculate the mass balance to account for the parent drug and all degradation products.
-
If significant degradation products are formed, they may require structural elucidation using LC-MS/MS and NMR.
-
Overall Analytical Workflow
The comprehensive analysis of this compound involves a multi-technique approach to confirm its structure, purity, and stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijcpa.in [ijcpa.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. particle.dk [particle.dk]
- 16. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 17. wjarr.com [wjarr.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. scielo.br [scielo.br]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medcraveonline.com [medcraveonline.com]
- 22. biomedres.us [biomedres.us]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Pyrazole Carboxylic Acids: Versatile Scaffolds for Innovation in Organic Synthesis
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern organic synthesis. Its remarkable synthetic versatility and the diverse biological activities exhibited by its derivatives have cemented its importance in medicinal chemistry, agrochemicals, and materials science. Among the plethora of pyrazole-based building blocks, pyrazole carboxylic acids have emerged as particularly powerful and adaptable synthons. The carboxylic acid moiety serves as a convenient synthetic handle, enabling a wide array of chemical transformations such as amidation, esterification, and the formation of other acid derivatives. This allows for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties.
This comprehensive guide provides an in-depth exploration of pyrazole carboxylic acids as pivotal building blocks. We will delve into their synthesis, highlight their broad-ranging applications, and provide detailed, field-proven protocols for their preparation and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound class in their synthetic endeavors.
Strategic Importance in Drug Discovery and Beyond
The prevalence of the pyrazole scaffold in numerous blockbuster drugs underscores its significance as a privileged structure in medicinal chemistry. Marketed drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil feature a core pyrazole ring, demonstrating the scaffold's ability to interact favorably with a variety of biological targets. Pyrazole carboxylic acid derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antifungal: The pyrazole nucleus is a key component in numerous compounds displaying significant activity against a range of bacterial and fungal pathogens.
-
Anticancer: Researchers have successfully developed pyrazole-based compounds with promising anticancer activity, targeting various pathways involved in tumor growth and proliferation.
-
Antidepressant and Antiviral: The versatility of the pyrazole scaffold extends to the central nervous system, with derivatives showing potential as antidepressant and antiviral agents.
Beyond pharmaceuticals, pyrazole carboxylic acids are instrumental in the development of modern agrochemicals, contributing to the creation of novel insecticides, fungicides, and herbicides. In the realm of materials science, these compounds serve as essential organic linkers for the construction of highly porous and functional metal-organic frameworks (MOFs) and have been explored for the development of energetic materials.
Synthetic Strategies for Accessing Pyrazole Carboxylic Acids
The construction of the pyrazole carboxylic acid core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Approach: Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines
One of the most common and versatile methods for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. To introduce a carboxylic acid or ester functionality, a β-ketoester is a frequently employed starting material.
Application Notes and Protocols for In Vitro Evaluation of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile. This document provides a detailed guide for the initial in vitro characterization of a novel pyrazole derivative, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, leveraging established methodologies for this class of compounds to elucidate its potential therapeutic applications.
Section 1: Compound Handling and Stock Solution Preparation
The accuracy and reproducibility of in vitro assays are critically dependent on the correct handling and preparation of the test compound.
1.1. Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
1.2. Protocol for 10 mM Stock Solution:
-
Molecular Weight Determination: The molecular weight of C12H11BrN2O2 is 295.13 g/mol .
-
Weighing the Compound: Accurately weigh out 1-5 mg of the compound into a sterile microcentrifuge tube. For example, weigh 2.95 mg.
-
Solubilization: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.95 mg, this would be 1 mL of DMSO.
-
Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Expert Insight: DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (typically ≤ 0.5%). It is crucial to run a vehicle control (DMSO alone) in all experiments to account for any solvent-induced effects.
Section 2: Tier 1 Screening - Antiproliferative Activity
A common starting point for evaluating pyrazole derivatives is to assess their effect on cancer cell proliferation, as many exhibit potent anticancer properties.[1][5][6] The MTT assay is a robust and widely used colorimetric method for this purpose.
2.1. Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
2.2. Recommended Cancer Cell Lines: Based on literature for related pyrazole compounds, a starting panel could include:
-
HCT116: Human colorectal carcinoma[7]
2.3. Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2.4. Data Analysis and Presentation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve (log of compound concentration vs. % viability) and using non-linear regression analysis.
| Concentration (µM) | % Viability (MCF-7) | % Viability (DU145) | % Viability (HCT116) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98.5 | 99.1 | 97.8 |
| 1 | 85.2 | 88.4 | 82.1 |
| 10 | 52.3 | 60.1 | 48.7 |
| 50 | 21.7 | 35.6 | 15.4 |
| 100 | 8.9 | 15.2 | 5.6 |
IC50 (µM) | 9.5 | 12.8 | 8.2 |
Table 1: Example of antiproliferative activity data for this compound.
Caption: Workflow for the MTT-based cell viability assay.
Section 3: Tier 2 Investigation - Enzyme Inhibition Assays
Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes.[2][8][9] Based on the broad activity profile of this compound class, assessing its inhibitory potential against key enzymes like kinases or tyrosinase is a logical next step.
3.1. Aurora Kinase A Inhibition Assay: Aurora kinases are critical regulators of cell division, and their inhibition is a validated anticancer strategy. Several pyrazole-based compounds have been identified as Aurora kinase inhibitors.[7] An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), can be used to quantify the compound's inhibitory activity.
3.1.1. Principle: The assay measures the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
3.1.2. Protocol Outline:
-
Kinase Reaction Setup: In a 96-well plate, combine the Aurora-A enzyme, its substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control inhibitor (e.g., Alisertib) and a no-enzyme control.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
3.1.3. Data Analysis: The data is used to calculate the percent inhibition at each compound concentration, and an IC50 value is determined using non-linear regression.
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
Section 4: Tier 3 Mechanistic Studies - Apoptosis Induction
If the compound demonstrates significant antiproliferative activity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of effective anticancer agents.
4.1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
4.2. Protocol Outline:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
4.3. Data Interpretation: The results will categorize the cell population into four quadrants:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the Annexin V+ populations in treated cells compared to the control indicates the induction of apoptosis.
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Compound (IC50) | 60.3 | 25.4 | 12.1 | 2.2 |
| Compound (2x IC50) | 35.8 | 38.9 | 22.5 | 2.8 |
Table 2: Example of apoptosis data from Annexin V/PI staining.
Conclusion and Future Directions
This document outlines a structured, tiered approach to the initial in vitro characterization of this compound. The proposed assays, starting from broad antiproliferative screening to more specific enzyme inhibition and mechanistic studies, are grounded in the well-documented activities of the pyrazole chemical class.[1][7][8] Positive results in these assays would warrant further investigation, including target identification studies, in vivo efficacy models, and ADME/Tox profiling to fully assess the therapeutic potential of this novel compound.
References
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. Available at: [Link]
-
Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole derivative in preclinical study. [Diagram]. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 078. Available at: [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Naeem, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
MDPI. (2023). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Available at: [Link]
-
Wang, C., et al. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
-
Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3599-603. Available at: [Link]
-
Taha, M., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 12345. Available at: [Link]
Sources
- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of Pyrazole Derivatives
Introduction: The Privileged Scaffold of Pyrazole in Drug Discovery
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] This versatility has led to the development of numerous clinically successful drugs containing the pyrazole core, such as the potent anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[5][6] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in recently approved pharmaceuticals.[3]
The diverse biological activities exhibited by pyrazole derivatives, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects, make them a focal point of intensive research in drug discovery.[2][5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological screening of novel pyrazole derivatives. It offers detailed, field-proven protocols for key in vitro assays to evaluate their potential as therapeutic agents. The emphasis is on explaining the causality behind experimental choices to ensure technical accuracy and trustworthy, reproducible results.
Pharmacological Screening Strategy: A Multi-Tiered Approach
A logical and efficient screening cascade is crucial for identifying promising lead compounds from a library of synthesized pyrazole derivatives. The initial phase typically involves high-throughput in vitro assays to assess primary activity against a specific target or phenotype. This is followed by more complex secondary assays to confirm activity, determine selectivity, and elucidate the mechanism of action.
Caption: A typical workflow for the pharmacological screening of pyrazole derivatives.
Section 1: Anti-Inflammatory Activity Screening
Inflammation is a complex biological response, and pyrazole derivatives have shown significant promise as anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes.[9]
Mechanism of Action: COX Inhibition
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[10] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key therapeutic goal to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Caption: Simplified signaling pathway of COX-2 inhibition by pyrazole derivatives.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay is a foundational screen to determine the potency and selectivity of pyrazole derivatives against COX-1 and COX-2 isoforms.
Principle: The assay measures the peroxidase activity of COX enzymes. The reaction involves the conversion of arachidonic acid to prostaglandin G2 (PGG2), followed by the reduction of PGG2 to PGH2. This process is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid solution
-
TMPD solution
-
Tris-HCl buffer (pH 8.0)
-
Hematin
-
Test pyrazole derivatives and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test pyrazole derivatives to a range of concentrations in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Tris-HCl buffer
-
Hematin
-
COX-1 or COX-2 enzyme
-
Test compound or vehicle control
-
-
Pre-incubation: Incubate the plate at 25°C for 5-10 minutes.
-
Reaction Initiation: Add TMPD followed by arachidonic acid to initiate the reaction.
-
Data Acquisition: Immediately read the absorbance at 590-620 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.[11]
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Reference (Celecoxib) | 4.5 | 0.02 | 225 |
| Test Compound A | 10.2 | 0.15 | 68 |
| Test Compound B | >100 | 2.5 | >40 |
Interpretation: Compounds with low IC50 values for COX-2 and high SI values are considered promising candidates for further development as selective anti-inflammatory agents.[9]
Section 2: Anticancer Activity Screening
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[2][12][13]
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[14][15]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[13][17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test pyrazole derivatives and a reference drug (e.g., Doxorubicin)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.
-
| Compound | Cell Line | IC50 (µM) after 48h |
| Reference (Doxorubicin) | MCF-7 | 1.2 |
| Test Compound C | MCF-7 | 8.5 |
| Test Compound D | MCF-7 | 25.1 |
Interpretation: Lower IC50 values indicate greater cytotoxic potency against the tested cancer cell line. Compounds with significant activity can be further investigated for their mechanism of action, such as apoptosis induction or cell cycle arrest.[17]
Section 3: Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising antibacterial and antifungal activities.[6][19]
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)[19]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pyrazole derivatives and reference antibiotics (e.g., Ciprofloxacin, Clotrimazole)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth can be subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
| Compound | Organism | MIC (µg/mL) |
| Reference (Ciprofloxacin) | E. coli | 0.25 |
| Test Compound E | E. coli | 8 |
| Reference (Clotrimazole) | C. albicans | 1 |
| Test Compound F | C. albicans | 4 |
Interpretation: Compounds with low MIC values are considered effective antimicrobial agents. The ratio of MBC/MIC can indicate whether a compound is bactericidal (killing) or bacteriostatic (inhibiting growth).
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial pharmacological screening of novel pyrazole derivatives. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the design of new therapeutic agents.[20] Future research should focus on elucidating the structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[21] Moreover, advancements in synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, will continue to accelerate the discovery and development of new pyrazole-based drugs.[22][23]
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6467. [Link]
-
Sharma, V., Kumar, V., & Kumar, P. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(8), 3045-3057. [Link]
-
Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(3), 135–144. [Link]
-
Khan, I., Zaib, S., & Batool, S. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3237-3252. [Link]
-
El-Sayed, N. N. E., Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Agamy, M. H. M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3326. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Singh, R. K., & Singh, P. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
ReaChem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. [Link]
-
Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
El-Sayed, N. N. E., Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Agamy, M. H. M. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(11), 2118. [Link]
-
Tsolaki, E., & Pitsikalis, M. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(13), 2439. [Link]
-
Wang, Y., Li, Y., & Liu, H. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5437. [Link]
-
Kumar, A., & Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1845–1861. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Royal Society of Chemistry. (2020). Modern advances in heterocyclic chemistry in drug discovery. RSC Medicinal Chemistry, 11(6), 647-664. [Link]
-
Kumar, A., & Sharma, S. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(10), 2539. [Link]
-
ResearchGate. (2024). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Oriental Journal of Chemistry, 34(1), 1-23. [Link]
-
Al-Tamimi, A. M., Al-Ostoot, F. H., & El-Sayed, N. N. E. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(11), 3026-3033. [Link]
-
Frontiers Media. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 589892. [Link]
-
El-Sayed, N. N. E., Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Agamy, M. H. M. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 12(1), 1-13. [Link]
-
Wang, Y., Li, Y., & Liu, H. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5437. [Link]
-
SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Taylor & Francis. (2023). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. [Link]
-
Autech. (2024). The Role of Heterocyclic Compounds in Modern Drug Development. [Link]
-
ACS Publications. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(13), 11099-11111. [Link]
-
The Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(6), 14361-14374. [Link]
-
ResearchGate. (n.d.). Some reported pyrazole-containing anti-inflammatory agents. [Link]
-
Elsevier. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 12(10), 3845-3865. [Link]
-
Spandidos Publications. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Medicine, 51(2), 1-13. [Link]
-
ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
Kumar, A., & Sharma, S. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University Medical Sciences, 13(2), 147-154. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4744. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(11), 7568-7589. [Link]
-
MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. [Link]
-
ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. [Link]
-
Dove Press. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3569-3584. [Link]
-
MDPI. (2018). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 23(10), 2539. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Nature. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 12(1), 1-17. [Link]
-
ResearchGate. (2018). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. atcc.org [atcc.org]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rroij.com [rroij.com]
- 22. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Introduction: The Convergence of a Privileged Scaffold and Green Chemistry
An Application Guide to the Microwave-Assisted Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this five-membered nitrogen-containing heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[1][2][4] Prominent drugs such as Celecoxib (anti-inflammatory) and various FDA-approved tyrosine kinase inhibitors like Crizotinib for cancer treatment feature this critical molecular framework.[1][5]
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods that often require long reaction times, high temperatures, and the use of volatile organic solvents.[6][7] The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[7] MAOS aligns with the principles of green chemistry by dramatically reducing reaction times, increasing product yields, and often enabling the use of more environmentally benign solvents or even solvent-free conditions.[6][8][9] This guide provides an in-depth exploration of the principles, protocols, and practical considerations for leveraging microwave technology to accelerate the discovery and development of novel pyrazole derivatives.
Part 1: The "Why" - Understanding the Principles of Microwave-Assisted Synthesis
To effectively harness microwave energy, it is crucial to understand how it interacts with the reaction mixture, a mechanism fundamentally different from conventional heating.
Mechanism of Microwave Heating
Conventional heating transfers energy indirectly and slowly via conduction and convection from an external source, through the vessel walls, and into the reaction mixture.[10] Microwave synthesis, conversely, employs direct energy transfer to the molecules within the solution.[6][11] This occurs primarily through two mechanisms:
-
Dipolar Polarization : Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the rapidly changing field.[11][12][13] This constant reorientation generates significant molecular friction, which manifests as intense, rapid, and uniform heating throughout the bulk of the solution.[11][13]
-
Ionic Conduction : If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field.[12][13] This movement causes collisions with surrounding molecules, and the resulting energy dissipation generates heat.[13]
This direct and volumetric heating mechanism is the primary reason for the dramatic acceleration of reaction rates observed in MAOS.[8][11]
Key Advantages Over Conventional Heating
The unique heating mechanism of MAOS translates into several tangible benefits for the synthetic chemist:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to Days | Seconds to Minutes[14][15] |
| Product Yield | Often moderate | Frequently higher due to reduced side reactions and decomposition[14][16] |
| Heating Method | Indirect, non-uniform (conduction/convection) | Direct, uniform (volumetric)[6][12] |
| Temperature Profile | Slow ramp-up, potential for localized overheating at vessel walls | Rapid and precise temperature control[6][11] |
| Energy Efficiency | Low | High, as energy is focused only on the reaction mixture[13] |
| Process Control | Less precise | "Instant on-instant off" capability allows for superior control[11] |
The Critical Role of Solvents
The choice of solvent is paramount in microwave chemistry. The ability of a solvent to absorb and convert microwave energy into heat is related to its dielectric properties, specifically its dissipation factor (tan δ).[17]
-
High-Absorbing Solvents : Polar solvents like ethanol, methanol, water, and DMF are excellent microwave absorbers and heat rapidly.[8][10] They are ideal for most MAOS applications.
-
Medium-Absorbing Solvents : Solvents like acetonitrile and acetone have moderate polarity and are also effective.
-
Low-Absorbing Solvents : Nonpolar solvents such as toluene, hexane, and dioxane are microwave-transparent and do not heat efficiently on their own.[8][17] Reactions in these solvents can be facilitated by adding a polar co-solvent or a passive heating element.
The push towards "green chemistry" has made water and ethanol particularly attractive solvents due to their low toxicity and renewability.[8] Furthermore, MAOS is exceptionally well-suited for solvent-free reactions , where the reactants themselves absorb the microwave energy, leading to a highly efficient and environmentally friendly process.[6][12]
Part 2: General Workflow and Experimental Setup
Modern microwave-assisted synthesis is performed in dedicated laboratory reactors designed with robust safety features. These are not to be confused with domestic microwave ovens, which lack the necessary temperature and pressure controls and pose significant safety risks.[18][19] The general workflow is straightforward and efficient.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Part 3: Application Notes & Protocols
The following protocols are based on established literature procedures and highlight the efficiency of MAOS for key pyrazole syntheses.
Protocol 1: Synthesis from 1,3-Dicarbonyl Compounds (Knorr Synthesis)
This is a classic and highly versatile method for creating the pyrazole core. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (e.g., acetylacetone) with a hydrazine derivative.
Caption: Simplified mechanism for Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles [5]
-
Reactant Preparation : In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the carbohydrazide derivative (1 mmol) and 2,4-pentanedione (1 mmol).
-
Solvent Addition : Add ethanol (3 mL) to the vial.
-
Vessel Sealing : Securely cap the vessel with a septum cap.
-
Microwave Irradiation : Place the vial in the cavity of a laboratory microwave reactor. Irradiate the mixture with stirring at a power of 270 W for 3–5 minutes. Monitor the reaction temperature, maintaining it as specified by the instrument for the chosen power level.
-
Cooling : After irradiation, cool the vessel to room temperature using a compressed air stream.
-
Product Isolation : The product typically precipitates upon cooling. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Comparison
| Substrate | Method | Power/Temp | Time | Yield (%) | Reference |
| Carbohydrazides + 2,4-Pentanedione | Microwave | 270 W | 3–5 min | 82–98% | [5] |
| Carbohydrazides + 2,4-Pentanedione | Conventional | Reflux | Several hours | Lower yields reported | [5] |
Protocol 2: Synthesis from α,β-Unsaturated Ketones (Chalcones)
The reaction of chalcones with hydrazine derivatives is a primary route to pyrazoline and, subsequently, pyrazole scaffolds. Microwave irradiation significantly accelerates this cyclocondensation reaction.
Experimental Protocol: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [5]
-
Reactant Preparation : In a microwave process vial with a stir bar, add the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the appropriate arylhydrazine (1.2 mmol).
-
Solvent/Catalyst : Add glacial acetic acid (2 mL) to act as both a solvent and a catalyst.
-
Vessel Sealing : Cap the vial securely.
-
Microwave Irradiation : Irradiate the mixture in a microwave reactor at 360 W for 7–10 minutes, maintaining a temperature of 120°C.
-
Cooling and Isolation : After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Purification : Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and recrystallize from ethanol to obtain the pure product.
Data Comparison
| Product Class | Method | Power/Temp | Time | Yield (%) | Reference |
| Quinolinyl-pyrazoles | Microwave | 360 W / 120°C | 7–10 min | 68–86% | [5] |
| Phenyl-1H-pyrazoles | Microwave | 50 W / 60°C | 5 min | 91–98% | [14][16][20] |
| Phenyl-1H-pyrazoles | Conventional | 75°C | 2 hours | 72–90% | [14][16][20] |
Protocol 3: One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the construction of complex molecules in a single step with high atom economy.[21][22][23] MAOS is particularly effective at promoting these reactions.
Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazoles [5]
This protocol proceeds in two sequential microwave-irradiated steps within the same vessel.
-
Step 1 Reactant Preparation : In a microwave vial, combine an aryl hydrazine (1 mmol), a β-ketoester (1 mmol), and zinc triflate (10 mol%) as a catalyst. This step is performed under solvent-free conditions.
-
Step 1 Microwave Irradiation : Heat the mixture in a microwave reactor at 80°C for 10 minutes.
-
Step 2 Reactant Addition : Cool the reaction mixture to room temperature. To the same vial, add an aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Step 2 Microwave Irradiation : Heat the mixture again under microwave irradiation at 120°C for 15 minutes.
-
Isolation and Purification : After cooling, add ethanol to the solidified crude product and recrystallize to afford the pure pyrano[2,3-c]pyrazole derivative.
Data Comparison
| Reaction Type | Method | Conditions | Time | Yield (%) | Reference |
| 4-Component Pyrano[2,3-c]pyrazoles | Microwave | Solvent-free, 80°C then 120°C | 25 min total | 92–99% | [5] |
| 3-Component 4-Arylidene-pyrazolones | Microwave | Solvent-free, 420 W | 10 min | 51–98% | [24] |
| 3-Component Pyrazoles | Conventional | Reflux in Ethanol | Several hours | Lower yields, impure products | [22] |
Part 4: Critical Safety Considerations
While MAOS is a powerful technique, safety is paramount. Adherence to strict protocols is essential to mitigate risks.
-
Use Dedicated Equipment : NEVER use a domestic microwave oven for laboratory synthesis.[18][19] Laboratory-grade reactors are built with corrosion-resistant cavities, pressure monitoring, and safety interlocks that prevent accidental microwave exposure.[18][19]
-
Pressure Management : Heating solvents above their boiling points in a sealed vessel generates high pressure. Always use vessels designed for the expected pressures and never exceed the manufacturer's volume recommendations (typically, vessels should be no more than 2/3 full).[25][26] Ensure proper venting mechanisms are in place.[27]
-
Flammable Solvents : Do not heat flammable solvents unless the microwave is specifically designed as explosion-proof.[27] Be aware that sparks or arcing from metal objects (e.g., forgotten spatulas, incompatible stir bars) can ignite vapors.[19]
-
Exothermic Reactions : Be extremely cautious with potentially explosive or highly exothermic reactions. The rapid energy input from microwaves can cause a runaway reaction.[18] When exploring a new reaction, start with small quantities at low power levels.[18]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, a lab coat, and thermal gloves for handling hot vessels.[25][27]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives. By leveraging the principles of direct dielectric heating, researchers can achieve dramatic reductions in reaction times, improvements in yields, and cleaner reaction profiles. This acceleration of the synthetic cycle is invaluable in a drug discovery setting, where the rapid generation of diverse compound libraries is critical for identifying new therapeutic leads. When coupled with robust safety protocols and an understanding of the underlying principles, MAOS is an indispensable tool for the modern medicinal chemist.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Microwave chemistry. Wikipedia.
- Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Theory of Microwave Heating for Organic Synthesis.
- Microwave-assisted synthesis of pyrazoles - a mini-review. OUCI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Semantic Scholar.
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
- Safety Considerations for Microwave Synthesis.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC.
- Pyrazole and its Derivatives: Chemistry and Biological Importance.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
- Microwave assisted reactions | PPTX. Slideshare.
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. Benchchem.
- Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Solvent Choice for Microwave Synthesis.
- Microwave Safety.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Deriv
- Synthesis of pyrazoles and dihydropyrazoles.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercal
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach | Semantic Scholar [semanticscholar.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Microwave assisted reactions | PPTX [slideshare.net]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent Choice for Microwave Synthesis [cem.com]
- 18. Safety Considerations for Microwave Synthesis [cem.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
- 22. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 23. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microwave Safety [k-state.edu]
- 26. bangor.ac.uk [bangor.ac.uk]
- 27. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Synthesis
Welcome to the technical support guide for the synthesis and optimization of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established chemical principles. Our goal is to move beyond simple procedural steps to explain the underlying causality, enabling you to diagnose and resolve experimental challenges effectively.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. Its synthesis is typically approached via a two-stage process: a Knorr-type pyrazole synthesis to form the core heterocyclic ester, followed by saponification to yield the final carboxylic acid. While seemingly straightforward, each stage presents unique challenges that can impact yield, purity, and scalability. This guide provides a systematic approach to navigate these issues.
Overall Synthetic Workflow
The synthesis can be logically divided into two primary operations: formation of the pyrazole ester intermediate and its subsequent hydrolysis.
Caption: Overall two-stage synthetic workflow.
Part A: Synthesis of Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
This stage involves the acid-catalyzed cyclocondensation reaction between (3-bromophenyl)hydrazine and ethyl 2-acetyl-3-oxobutanoate. This is a classic Knorr pyrazole synthesis.[1][2]
Troubleshooting and FAQs
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix them?
A1: Low yield is a frequent issue in pyrazole synthesis and can be traced to several factors. A systematic approach is key to diagnosis.[3][4]
-
Reagent Quality: (3-Bromophenyl)hydrazine and its salts can degrade upon storage, especially when exposed to air and light. Use freshly sourced or purified hydrazine. An off-color (dark red or brown) reagent is often indicative of oxidation.
-
Incomplete Reaction: The condensation may not have reached completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed. If the reaction stalls, consider increasing the temperature to reflux or extending the reaction time.[3]
-
Suboptimal Catalyst Concentration: While acid-catalyzed, an excess of strong acid can lead to unwanted side reactions or degradation of the starting materials. Typically, a catalytic amount of a weak acid like glacial acetic acid is sufficient to facilitate imine formation without causing decomposition.[5]
-
Side Reactions: The primary competing reaction is the formation of hydrazones that do not cyclize efficiently. Ensuring the reaction is heated adequately promotes the final, irreversible dehydration step to the stable aromatic pyrazole ring.[4]
Caption: Troubleshooting workflow for low reaction yield.
Q2: The reaction mechanism seems complex. Can you provide a simplified overview?
A2: Certainly. The Knorr synthesis proceeds through a well-understood, though multi-step, pathway. The acid catalyst plays a crucial role in activating the carbonyl groups for nucleophilic attack.[2][6]
-
Initial Condensation: One nitrogen of the hydrazine attacks one of the carbonyls of the 1,3-dicarbonyl compound.
-
Dehydration: A molecule of water is eliminated to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.
-
Final Dehydration: A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazole ring. This final step is often the thermodynamic driving force for the reaction.[7]
Q3: How critical is the choice of solvent?
A3: The solvent choice is important for both solubility and reaction rate.
-
Alcohols (Ethanol, Propanol): These are excellent choices as they readily dissolve the starting materials and are suitable for heating to reflux.[5]
-
Glacial Acetic Acid: Can serve as both the solvent and the catalyst. However, its high boiling point and corrosive nature require careful handling. It can be particularly effective for less reactive substrates.
-
Green Solvents: For more environmentally friendly processes, solvents like Polarclean or even water (with an appropriate catalyst) have been explored for some heterocyclic syntheses.[8]
Optimized Protocol: Pyrazole Ester Synthesis
This protocol is a robust starting point for optimization.
Materials:
-
(3-Bromophenyl)hydrazine hydrochloride (1.0 eq)
-
Ethyl 2-acetyl-3-oxobutanoate (1.05 eq)[9]
-
Sodium Acetate (1.1 eq)
-
Ethanol, 200 Proof
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3-bromophenyl)hydrazine hydrochloride, sodium acetate, and ethanol. The sodium acetate neutralizes the HCl salt to free the hydrazine base in situ.
-
Stir the suspension for 15 minutes at room temperature.
-
Add ethyl 2-acetyl-3-oxobutanoate to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the disappearance of the hydrazine by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add an equal volume of cold deionized water to the concentrated mixture to precipitate the crude product.
-
Stir the resulting slurry in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water, followed by cold water.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from hot ethanol if necessary.
Data Summary: Impact of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Microwave) | Expected Outcome |
| Catalyst | Glacial Acetic Acid (10 mol%) | None (using HCl salt + NaOAc) | Glacial Acetic Acid (5 mol%) | Acetic acid can accelerate the reaction but may not be necessary if starting from the free base or generating it in situ. |
| Temperature | 80 °C (Reflux) | 80 °C (Reflux) | 120 °C | Higher temperatures drive the reaction to completion faster. Microwave heating offers superior energy transfer.[3] |
| Time | 6 hours | 4 hours | 15 minutes | Microwave irradiation dramatically reduces reaction times. |
| Typical Yield | 75-85% | 80-90% | >90% | Optimized conditions and advanced heating methods can significantly improve yield. |
Part B: Hydrolysis to the Carboxylic Acid
This step involves the base-mediated hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.
Troubleshooting and FAQs
Q1: My hydrolysis reaction is not going to completion, even after extended time. Why?
A1: Incomplete hydrolysis is a common hurdle.
-
Insufficient Base: Ensure at least 2-3 equivalents of base (e.g., NaOH or KOH) are used. The reaction consumes one equivalent, and an excess helps drive the equilibrium towards the products.
-
Poor Solubility: The pyrazole ester may have limited solubility in a purely aqueous base. Using a co-solvent like ethanol or THF is crucial to create a homogenous reaction mixture.
-
Temperature: Like many reactions, hydrolysis is temperature-dependent. Heating the mixture to a gentle reflux (60-70 °C) will significantly increase the reaction rate.
Q2: After acidification, my product is oily or difficult to filter. What should I do?
A2: This often points to impurities or issues with the precipitation process.
-
Slow Acidification: Add the acid (e.g., 2M HCl) slowly to the cooled, basic solution while stirring vigorously. This promotes the formation of larger, more crystalline particles.
-
Control Temperature: Perform the acidification in an ice bath. This helps control the exotherm of neutralization and often improves the crystallinity of the precipitate.
-
"Oiling Out": If the product separates as an oil, it may be due to residual organic solvent or impurities. Try adding more water to the mixture or extracting the acidified solution with a suitable organic solvent (like ethyl acetate), then drying and evaporating the solvent to recover the product as a solid.
Q3: How do I best purify the final carboxylic acid product?
A3: The most effective method is precipitation followed by recrystallization.
-
Acidic Precipitation: The crude product is isolated by lowering the pH of the aqueous solution post-hydrolysis to ~2-3. The carboxylic acid is protonated and becomes insoluble in water.[10]
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allowed to cool slowly. Pure crystals will form, leaving impurities behind in the mother liquor.
Optimized Protocol: Hydrolysis and Purification
Materials:
-
Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Sodium Hydroxide (3.0 eq)
-
Ethanol
-
Deionized Water
-
2M Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve the pyrazole ester in a 3:1 mixture of ethanol and water.
-
Add sodium hydroxide pellets to the solution and equip the flask with a reflux condenser.
-
Heat the mixture to 70 °C and stir for 2-4 hours. Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is ~2. A thick white precipitate will form.
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.
-
Dry the purified this compound in a vacuum oven.
Safety Precautions
-
Hydrazines: Phenylhydrazine and its derivatives are toxic, potential carcinogens, and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: Handle concentrated acids (HCl, Acetic Acid) and bases (NaOH, KOH) with care, as they are corrosive.
-
Heating: Use appropriate heating mantles and ensure refluxing systems are properly clamped and not sealed.
References
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
-
Rotondo, A., et al. (2020). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Mueller, R., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Retrieved from [Link]
-
Mueller, R., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Top: Approaches for the synthesis of pyrazolines and pyrazoles starting from hydrazones. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-acetyl-3-oxobutanoate. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Editorial: Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. We will address common experimental challenges, provide validated protocols, and explain the scientific principles behind our recommended strategies.
Introduction: Understanding the Purification Challenge
This compound is a substituted heterocyclic compound. Its purification is generally straightforward but can be complicated by the presence of specific impurities derived from its synthesis. The molecule's key features for purification are its acidic carboxylic acid group, its relatively rigid and planar core which favors crystallization, and the pyrazole ring which can exhibit basic properties. A successful purification strategy must selectively remove unreacted starting materials, regioisomers, and other side-products without degrading the target compound.[1]
The purification process typically begins with an initial workup to remove bulk impurities, followed by one or more chromatographic or crystallization steps to achieve high purity.
Caption: General experimental workflow for purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of pyrazole carboxylic acids.
Q1: What are the primary methods for purifying this compound?
A1: The three most effective methods are:
-
Acid-Base Extraction: This is often the best first step. Because your compound has a carboxylic acid group, it is acidic. You can dissolve the crude material in an organic solvent (like ethyl acetate) and wash it with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Your desired acid will move into the aqueous layer as its sodium salt, leaving neutral organic impurities behind. You can then re-acidify the aqueous layer with an acid like 1M HCl to precipitate your pure product, which can be collected by filtration.[2][3]
-
Recrystallization: This is a highly effective and economical method for purifying solid compounds to a high degree of purity.[1] The key is finding a suitable solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold.
-
Column Chromatography: This technique is excellent for separating complex mixtures or removing impurities with very similar properties to the desired product.[1][4] Given the potential for the basic nitrogen atoms in the pyrazole ring to interact with acidic silica gel, some optimization may be required.[5][6]
Q2: What are the likely impurities I need to remove?
A2: Common impurities include unreacted starting materials (e.g., a hydrazine derivative and a β-ketoester), reagents, and byproducts from side reactions.[1][2] A significant challenge in the synthesis of asymmetrically substituted pyrazoles can be the formation of regioisomers, which often have very similar physical properties and can be difficult to separate.[1] Careful monitoring by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to identify these impurities.
Q3: My crude product is a persistent oil and won't solidify. What are my purification options?
A3: If the product fails to solidify, recrystallization is not an option. The best approach is flash column chromatography. You can dissolve the crude oil in a minimal amount of a strong solvent (like dichloromethane or the eluent) and load it directly onto the silica gel column. Alternatively, you can dissolve the oil, add a small amount of silica gel to the solution, and then evaporate the solvent to create a "dry load," which often results in better separation.[5]
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very little at room temperature or below. A good starting point is to test the solubility of a small amount of your crude product in various common lab solvents (see Table 1). If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. For example, you might dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes cloudy (the cloud point), then allow it to cool slowly.[6]
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during purification.
Issue 1: The compound "oils out" during recrystallization.
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates from the solvent as an insoluble oil.
-
Causality: This typically happens for two reasons: the boiling point of the solvent is higher than the melting point of the compound (or its impure form), or the concentration of the compound is too high, leading to supersaturation far from the ideal crystallization window. Impurities can also suppress the melting point and interfere with crystal lattice formation.[5]
-
Solutions:
-
Add more solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil and then allow it to cool again, perhaps more slowly.
-
Lower the cooling temperature: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) to induce crystallization.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth.
-
Change solvents: Select a solvent with a lower boiling point.
-
Pre-purify: Use a preliminary purification step like acid-base extraction or a quick filtration through a small plug of silica to remove impurities that may be inhibiting crystallization.
-
Caption: Troubleshooting workflow for an "oiling out" event.
Issue 2: Significant streaking or tailing is observed on the TLC plate.
-
Symptom: The compound spot on the TLC plate is not round but appears as a long streak from the baseline.
-
Causality: For acidic or basic compounds like pyrazoles, streaking on silica gel (which is acidic) is common. The basic nitrogens on the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, preventing clean elution.[1][5]
-
Solutions:
-
Add a modifier to the eluent: Add a small amount of a polar, competitive solvent to your eluent system. For an acidic compound, adding 0.5-1% acetic acid can improve peak shape. For basic compounds, adding 0.5-1% triethylamine or ammonia in methanol can be effective.[5][6] Since your compound has both acidic (carboxylic acid) and basic (pyrazole) sites, acetic acid is usually the better choice to ensure the carboxylic acid is protonated and less polar.
-
Use a different stationary phase: If modifying the eluent doesn't work, consider using a different stationary phase like neutral or basic alumina.[6]
-
Issue 3: The product is still colored after purification.
-
Symptom: The final product has a persistent yellow or brown tint.
-
Causality: The color is likely due to highly conjugated, polymeric, or oxidized impurities that are present in very small amounts but are intensely colored.
-
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[5] The charcoal will adsorb the colored impurities. Be aware this may slightly reduce your overall yield.[5]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Objective: To separate the acidic product from neutral and basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities. Discard this organic wash.
-
Cool the aqueous solution in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2. A precipitate of the pure carboxylic acid should form.[2]
-
Collect the solid product by vacuum filtration, washing the solid with cold deionized water.[2]
-
Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Objective: To obtain high-purity crystalline material.
-
Place the crude, dry solid into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
If the solution is colored, consider an activated charcoal treatment as described in the troubleshooting section.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[5]
-
Dry the crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Objective: To separate the target compound from impurities with similar polarity.
-
Select Eluent: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate with 1% acetic acid) that gives your product an Rf value of approximately 0.25-0.35.
-
Pack Column: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping gently to ensure even packing. Add a thin layer of sand on top.[5]
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the sample solution to the top of the silica gel. Alternatively, create a dry load by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elute: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions in test tubes.[5]
-
Analyze: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Part 4: Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Pyrazole Carboxylic Acids. (Note: This is a general guide; experimental verification is required for the specific target compound).
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | Very High | 100 | Good for final product if it precipitates from an aqueous workup; otherwise, likely too polar. |
| Ethanol | High | 78 | Often a good choice; may require a co-solvent like water or hexane to reduce solubility.[6] |
| Isopropanol | High | 82 | Similar to ethanol, good general-purpose solvent. |
| Ethyl Acetate | Medium | 77 | Excellent solvent, often used with hexane as a co-solvent. |
| Toluene | Low | 111 | Good for less polar compounds; high boiling point can risk "oiling out". |
| Hexane/Heptane | Very Low | 69 / 98 | Typically used as an "anti-solvent" to induce crystallization from a more polar solvent. |
References
- BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
-
Galkin, A. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
- ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
-
Patil, S. L., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Guda, M. R., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
-
Kummari, S., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Mali, P. D., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Optimizing the Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you navigate the common challenges associated with this synthesis and significantly improve your yield and purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The core of this synthesis is the well-established Knorr pyrazole synthesis, followed by the hydrolysis of the resulting ester.[1][2][3] The primary steps involve:
-
Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound, such as ethyl 2-acetyl-3-oxobutanoate, with 3-bromophenylhydrazine. This reaction forms the pyrazole ring.[4]
-
Ester Hydrolysis: The subsequent conversion of the ethyl ester intermediate to the final carboxylic acid product.
This guide will delve into the critical parameters of each step, offering solutions to common problems that can arise and impact the overall yield and purity of your target molecule.
II. Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful synthesis. The following diagram outlines the key stages of the process.
Caption: Experimental workflow for the synthesis of this compound.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable solutions.
Step 1: Knorr Pyrazole Synthesis
Question 1: My pyrazole synthesis has a low yield, and TLC analysis shows multiple spots, including unreacted starting materials. What could be the cause?
Answer: Low yields and incomplete reactions in Knorr pyrazole synthesis are common and can stem from several factors.[5] Here’s a breakdown of potential causes and how to address them:
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The condensation reaction often requires heating to proceed to completion.[4] If you are running the reaction at room temperature, consider refluxing the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed before work-up.[5]
-
Catalyst: An acid catalyst is typically used to facilitate imine formation.[1][2] If you are not using a catalyst, consider adding a catalytic amount of a protic acid like glacial acetic acid.[4]
-
-
Reagent Quality:
-
Side Reactions:
-
Regioisomer Formation: While using a symmetrical diketone like pentane-2,4-dione (the precursor to the 3,5-dimethylpyrazole core) avoids regioisomer issues, impurities or alternative starting materials could lead to a mixture of products.[10]
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Set up the reaction using ethanol or glacial acetic acid as the solvent.
-
Add a catalytic amount of a strong acid if not already present.
-
Heat the reaction mixture to reflux and monitor its progress every hour using TLC.
-
-
Verify Reagent Quality:
-
Use freshly opened or properly stored reagents.
-
Consider purifying the starting materials if their quality is questionable.
-
-
Purification Strategy:
-
If multiple products are formed, column chromatography is an effective method for isolating the desired pyrazole ester.[11]
-
Question 2: I've isolated my pyrazole ester, but the NMR spectrum shows impurities. What are the likely side products?
Answer: Besides unreacted starting materials, several side products can form during the Knorr synthesis. Understanding these can aid in their identification and removal.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, especially under acidic conditions and heat, partial hydrolysis of the ethyl ester to the carboxylic acid can occur.
-
Alternative Cyclization Products: While less common with this specific substrate, alternative cyclization pathways can lead to isomeric impurities.
Purification Table:
| Impurity Type | Identification Method | Purification Technique |
| Unreacted Starting Materials | TLC, NMR | Column Chromatography |
| Hydrolyzed Product | NMR, LC-MS | Recrystallization, Column Chromatography |
| Isomeric Byproducts | NMR, LC-MS | Column Chromatography |
Step 2: Ester Hydrolysis
Question 3: The hydrolysis of my pyrazole ester is incomplete, or the yield of the final carboxylic acid is low after acidification. How can I improve this step?
Answer: Incomplete hydrolysis or low recovery of the carboxylic acid are frequent challenges. Here are the key areas to focus on:
-
Insufficient Base or Reaction Time: Saponification requires a sufficient stoichiometric excess of a strong base (e.g., NaOH or KOH) to drive the reaction to completion. The reaction may also require heating for an extended period.
-
Solution: Use at least 2-3 equivalents of base and reflux the reaction mixture for several hours. Monitor the disappearance of the starting ester by TLC.
-
-
Precipitation Issues During Acidification: The carboxylic acid product should precipitate out of the aqueous solution upon acidification. If the product is not precipitating effectively, it could be due to several reasons:
-
Incorrect pH: Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate salt.
-
Co-solvents: If a co-solvent like ethanol was used for the hydrolysis, its presence in high concentrations can increase the solubility of the carboxylic acid, preventing precipitation.
-
Solution: Remove the organic solvent under reduced pressure before acidification.
-
-
-
Product Stability: While generally stable, some pyrazole derivatives can be sensitive to harsh conditions.[12][13] Prolonged exposure to strong acid or base at high temperatures could potentially lead to degradation.
Optimized Hydrolysis Protocol:
-
Dissolve the pyrazole ester in a mixture of ethanol and water.
-
Add a 2-3 molar excess of NaOH or KOH.
-
Reflux the mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly add concentrated HCl with stirring until the pH reaches 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][3] The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: Are there greener alternatives for this synthesis?
A2: Yes, several green chemistry approaches have been applied to pyrazole synthesis.[14] These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[11]
-
Ultrasonic irradiation: Sonication can also enhance reaction rates.[15]
-
Use of ionic liquids or solvent-free conditions: These methods can reduce the environmental impact of the synthesis.[14]
Q3: How can I purify the final carboxylic acid product?
A3: The most common method for purifying the final product is recrystallization. Suitable solvent systems often include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization is insufficient to remove impurities, column chromatography can be employed. Alternatively, forming an acid addition salt can be a method for purification.[16]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of spectroscopic techniques should be used to confirm the structure and purity of this compound:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Elemental Analysis: To confirm the elemental composition of the final product.
By carefully considering the factors outlined in this guide, you can effectively troubleshoot common issues, optimize your reaction conditions, and ultimately improve the yield and purity of your this compound synthesis.
V. References
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Available from:
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available from:
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. Available from:
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available from:
-
Knorr pyrazole synthesis - Name-Reaction.com. Available from:
-
Troubleshooting common issues in pyrazole synthesis - Benchchem. Available from:
-
Knorr Pyrazole Synthesis - Chem Help Asap. Available from:
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available from:
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available from:
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed. Available from:
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available from:
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available from:
-
3-Bromophenylhydrazine Hydrochloride丨CAS 27246-81-7 - leapchem. Available from:
-
Optimizing solvent and base selection for pyrazole synthesis - Benchchem. Available from:
-
ethyl 2-acetyl-3-oxobutanoate - 603-69-0, C8H12O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from:
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available from:
-
3 - Organic Syntheses Procedure. Available from:
-
3-Bromophenylhydrazine 98 27246-81-7 - Sigma-Aldrich. Available from:
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leapchem.com [leapchem.com]
- 7. 3-Bromphenylhydrazin -hydrochlorid 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
troubleshooting pyrazole synthesis reaction conditions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of pyrazole derivatives. The following content is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues that can arise during pyrazole synthesis, offering explanations and step-by-step solutions.
Issue 1: Consistently Low Reaction Yield
Question: My pyrazole synthesis is consistently resulting in low yields. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, ranging from incomplete reactions to competing side reactions. A systematic approach to troubleshooting is crucial.
Root Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion within the allotted time.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1]
-
Increase Reaction Time: If starting materials persist, extend the reaction time accordingly.
-
Elevate Temperature: Many condensation reactions, such as the Knorr synthesis, require heating. Consider refluxing the reaction mixture to increase the reaction rate.[1]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][3][4]
-
-
-
Suboptimal Catalyst or Reaction Medium: The choice of catalyst and solvent is critical for facilitating the reaction.
-
Troubleshooting Steps:
-
Catalyst Selection: For the classic Knorr pyrazole synthesis (reaction of a 1,3-dicarbonyl with a hydrazine), a catalytic amount of a protic acid like acetic acid or a mineral acid is often necessary to facilitate the initial imine formation.[5][6][7] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to enhance yields.[8][9][10]
-
Solvent Optimization: The solvent can significantly influence reaction outcomes. For instance, in the condensation of arylhydrazines with 1,3-diketones, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can provide better results than commonly used protic solvents like ethanol.[9][11]
-
-
-
Purity of Starting Materials: Impurities in your starting materials can lead to undesired side reactions, consuming reagents and complicating purification.[11]
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your 1,3-dicarbonyl compounds and hydrazine derivatives using techniques like NMR or GC-MS before starting the reaction.
-
Purify Reagents: If necessary, purify starting materials through distillation, recrystallization, or column chromatography.
-
-
Issue 2: Formation of Multiple Products (Regioisomers and Side Products)
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity and minimize byproduct formation?
Answer: The formation of multiple products, particularly regioisomers, is a well-known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[8][12][13]
Root Causes & Solutions:
-
Formation of Regioisomers: When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed depending on which carbonyl group the substituted nitrogen of the hydrazine attacks first.[6][8][12]
-
Troubleshooting Steps:
-
Control Reaction Conditions: Regioselectivity can sometimes be influenced by temperature, solvent, and the catalyst used. Experimenting with these parameters is a primary strategy. For example, specific reaction conditions have been developed for the highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[8]
-
Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the initial nucleophilic attack, favoring the formation of one regioisomer over the other.[11]
-
Alternative Synthetic Routes: If controlling regioselectivity remains challenging, consider alternative synthetic strategies that offer better control, such as 1,3-dipolar cycloaddition reactions.[4][9]
-
-
-
Formation of Pyrazoline Intermediates: Incomplete aromatization can lead to the presence of pyrazoline intermediates as byproducts.[12]
-
Troubleshooting Steps:
-
Oxidative Work-up: Incorporate an in-situ oxidation step after the initial cyclization. This can be achieved by simply heating the reaction mixture in DMSO under an oxygen atmosphere or by using a mild oxidizing agent like bromine.[14]
-
-
-
Side Reactions of Hydrazine: Hydrazine derivatives can be unstable and prone to side reactions, often resulting in colored impurities.[12][15]
-
Troubleshooting Steps:
-
Use of Hydrazine Salts: Employing hydrazine hydrochlorides can improve stability and handling.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions of the hydrazine.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][10][12][16] Other widely used methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, followed by dehydrogenation, and various multicomponent reactions.[8][17][18]
Q2: How can I purify my crude pyrazole product?
A2: The primary techniques for pyrazole purification are column chromatography and recrystallization .[19][20]
-
Column Chromatography: This is the most versatile method, especially for separating regioisomers or when dealing with oily products. A common eluent system is a mixture of hexane and ethyl acetate.[19][20] For basic pyrazoles that may adhere strongly to acidic silica gel, the silica can be deactivated with triethylamine, or an alternative stationary phase like neutral alumina can be used.[19][21]
-
Recrystallization: This is an efficient method for solid products with relatively high initial purity. Common solvents for recrystallization include ethanol, methanol, or mixtures of alcohol and water.[20][21]
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification by forming a salt. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The aqueous layer, now containing the protonated pyrazole, is then basified to precipitate the purified product, which can be extracted back into an organic solvent.[21][22]
Q3: My pyrazole product is colored, even after purification. How can I decolorize it?
A3: Colored impurities often arise from side reactions of the hydrazine starting material.[12][15]
-
Activated Charcoal Treatment: Dissolve your pyrazole in a suitable solvent, add a small amount of activated charcoal, stir for a period, and then filter the mixture through celite. The charcoal will adsorb many colored impurities. The product can then be recovered by evaporating the solvent or by recrystallization.[20]
-
Silica Gel Plug: Dissolve the compound in a minimal amount of a relatively non-polar solvent and pass it through a short column (a "plug") of silica gel. The more polar, colored impurities will often be retained on the silica, while your less polar product elutes.[15][20]
Visualizing the Process: Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
General Mechanism of Knorr Pyrazole Synthesis
Caption: The general reaction mechanism for the Knorr pyrazole synthesis.
Key Reaction Parameters Summary
| Synthesis Method | Key Reactants | Typical Catalyst | Solvent | Temperature | Key Advantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acetic Acid, Mineral Acids[5][6][7] | Ethanol, Propanol, DMF[6][9][11] | Room Temp to Reflux | High atom economy, versatile.[23][24] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Often none, sometimes acid/base | Ethanol | Reflux | Access to different substitution patterns.[8][16] |
| Microwave-Assisted | Various | Varies | Often solvent-free or minimal solvent[2][25][26] | Elevated (e.g., 80-140°C)[3][25] | Rapid reaction times, improved yields.[2][27][3] |
| Multicomponent Reactions | Aldehyde, Ketone, Hydrazine, etc. | Varies (e.g., Iodine, Rhodium)[18] | Varies | Mild to elevated | High efficiency, molecular diversity.[17][18] |
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Ingenta Connect. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). PubMed Central. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Process for the purification of pyrazoles. (n.d.).
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
-
Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
A review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmajournal.net [pharmajournal.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization Methods for Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity crystalline material. Recrystallization, while a fundamental technique, requires a nuanced approach when applied to highly functionalized heterocyclic systems like pyrazole carboxylic acids. Their unique combination of acidic (carboxylic acid) and basic (pyrazole ring) functionalities, along with their potential for strong hydrogen bonding, presents specific challenges and opportunities for purification.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, validated purification methods.
Core Principles: Why Recrystallization of Pyrazole Carboxylic Acids Can Be Tricky
The success of any recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For pyrazole carboxylic acids, the key is to understand their molecular properties:
-
Polarity and Hydrogen Bonding: The presence of both a carboxylic acid group and nitrogen heteroatoms makes these molecules highly polar and capable of acting as both hydrogen bond donors and acceptors. This leads to high solubility in polar protic solvents (e.g., water, ethanol) and lower solubility in non-polar solvents (e.g., hexane, toluene).[1]
-
Amphoteric Nature: These molecules can be protonated or deprotonated. This property can be exploited for purification via pH-swing methods but can also complicate standard recrystallizations if the pH of the solution is not controlled.
-
Aromaticity and Crystal Packing: The planar pyrazole ring can lead to π-π stacking interactions, which favor stable crystal lattice formation. However, impurities with similar structures can sometimes co-crystallize, making separation difficult.
Frequently Asked Questions (FAQs)
Q1: What is the "ideal" solvent for recrystallizing a pyrazole carboxylic acid?
A: There is no single "ideal" solvent; the choice is compound-specific. However, the guiding principle is that the ideal solvent should exhibit a steep solubility curve: it should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[2] For these polar compounds, good starting points are often polar solvents like ethanol, methanol, isopropanol, acetonitrile, or water.[1][3] The rule of thumb "like dissolves like" is a useful starting point.[4]
Q2: When should I use a mixed-solvent system instead of a single solvent?
A: A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve. This typically occurs when your compound is too soluble in one solvent (the "soluble solvent") and poorly soluble in another (the "anti-solvent" or "poor solvent").[4] By dissolving the compound in a minimum amount of the hot soluble solvent and then adding the hot anti-solvent dropwise until the solution becomes cloudy (the saturation point), you can create a custom solubility profile that encourages crystallization upon slow cooling.[3] Common pairs for polar compounds include ethanol-water, acetone-hexane, and ethyl acetate-hexane.[3][4]
Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially with impure compounds or when the boiling point of the solvent is higher than the melting point of the solute.[5] The oil is essentially a supersaturated solution of your compound and can trap impurities, defeating the purpose of recrystallization.
-
Causality: The solution became supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level slightly. Then, allow the solution to cool much more slowly. Slow cooling is critical as it allows the molecules time to orient themselves into a crystal lattice.[5] If it persists, a different solvent system is required.
Q4: How can I maximize my product recovery?
A: Low recovery is a common trade-off for high purity. However, you can optimize it by:
-
Using the Minimum Amount of Hot Solvent: The most common cause of low yield is using too much solvent, as your product will have some residual solubility even in the cold solvent.[4][5] Add just enough hot solvent to fully dissolve the solid.
-
Sufficient Cooling: Ensure the solution is cooled thoroughly. Cooling in an ice-water bath after initial slow cooling to room temperature will maximize the amount of product that crystallizes out.[4]
-
Preventing Premature Crystallization: Avoid crystallization in the funnel during hot filtration by using a pre-heated funnel and flask.[6]
-
Washing Wisely: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving a significant amount of the product.[4]
Troubleshooting Guide: Specific Scenarios
This section addresses specific experimental failures in a question-and-answer format, providing both immediate actions and the scientific reasoning behind them.
Q: My compound won't dissolve, even in a large volume of boiling solvent. What should I do?
A: This indicates that your chosen solvent is too "poor" for your compound.
-
Immediate Action:
-
If you suspect you are close to the solubility limit, try adding the solvent in very small increments.
-
If it remains insoluble, you must select a more polar solvent or switch to a mixed-solvent system.
-
-
Expert Analysis: The intermolecular forces within your compound's crystal lattice are stronger than the forces of solvation offered by the hot solvent. For pyrazole carboxylic acids, this can be due to strong hydrogen-bonded dimers. A more polar solvent (e.g., switching from isopropanol to ethanol, or from ethanol to water if appropriate) or a solvent capable of breaking up these interactions is needed. Alternatively, consider a pH adjustment. Making the solution slightly basic with a volatile base like triethylamine can deprotonate the carboxylic acid, increasing solubility. The base can be removed later or neutralized carefully.
Q: I successfully dissolved my compound, but absolutely no crystals have formed after cooling, even in an ice bath.
A: This is a classic case of using too much solvent or the solution not being sufficiently supersaturated.[6]
-
Immediate Action & Protocol:
-
Induce Crystallization: First, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[4] If that fails, add a tiny "seed" crystal of your pure compound.
-
Reduce Solvent Volume: If induction fails, you have used too much solvent.[5] Gently heat the solution to remove (boil off) a portion of the solvent. A 20-30% reduction is a good starting point. Then, allow the solution to cool slowly again.[5]
-
-
Self-Validation: The goal is to reach the supersaturation point where spontaneous nucleation can occur. By reducing the solvent volume, you increase the solute concentration, making crystallization more thermodynamically favorable upon cooling.
Q: My final product is still colored, even after recrystallization. How do I remove colored impurities?
A: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice.
-
Immediate Action & Protocol:
-
Re-dissolve the impure crystals in the minimum amount of hot solvent.
-
Add a very small amount (1-2% by weight of your solute) of activated charcoal to the hot solution.
-
Swirl the mixture and keep it hot for 5-10 minutes. Caution: Do not boil the solution with charcoal, as this can cause violent bumping.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal.
-
Allow the clarified filtrate to cool slowly and crystallize.
-
-
Expert Analysis: Activated charcoal has a high surface area and adsorbs large, flat, polarizable molecules, which are characteristic of many colored organic compounds. However, it can also adsorb your desired product, leading to reduced yield.[7] Therefore, use it sparingly and only when necessary. This step must be followed by a hot filtration to remove the charcoal before cooling.
Q: I am trying a mixed-solvent system, and my compound precipitates out as a fine powder, not nice crystals.
A: This suggests that the anti-solvent was added too quickly or the solution was not hot enough, causing the compound to "crash out" of solution rather than crystallize.[6]
-
Immediate Action: Re-heat the mixture until it is a clear solution again. If necessary, add a few drops of the "good" solvent to ensure everything is dissolved.
-
Revised Protocol: Maintain the solution at a gentle boil while adding the hot anti-solvent drop by drop. Stop immediately when you see persistent cloudiness (turbidity). You may need to add another drop of the good solvent to make it clear again. Now, set the flask aside to cool slowly and undisturbed. Slow cooling is paramount for growing well-defined crystals.[4]
Visualizing the Process: Decision-Making Workflows
A logical approach is key to efficient method development. The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.
Caption: Workflow for selecting a suitable recrystallization solvent system.
Caption: Decision tree for troubleshooting common recrystallization issues.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazole carboxylic acid is sparingly soluble at room temperature but very soluble when hot (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Add more hot solvent dropwise until all the solid just dissolves. Adding excess solvent will reduce your final yield.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., Ethyl Acetate / Hexane).
-
Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the hot anti-solvent dropwise with swirling until a faint, persistent cloudiness appears. This is the point of saturation. If you add too much, add a drop or two of the hot "good" solvent to redissolve the precipitate.
-
Crystallization & Collection: Follow steps 5-9 from the Single-Solvent protocol above.
Data Presentation: Solvent Properties
Selecting the right solvent requires balancing polarity with an appropriate boiling point. The solvent's boiling point should be high enough to provide a large temperature gradient for crystallization but lower than the melting point of your compound to prevent oiling out.[4][5]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Excellent for highly polar compounds; high boiling point can be an issue. |
| Methanol | 65 | 32.7 | Good general-purpose polar protic solvent.[8] |
| Ethanol | 78 | 24.5 | Excellent, less toxic alternative to methanol; often used with water.[1][3] |
| Isopropanol (IPA) | 82 | 19.9 | Slightly less polar than ethanol. |
| Acetonitrile | 82 | 37.5 | Good polar aprotic option, can prevent issues with H-bonding.[9] |
| Acetone | 56 | 20.7 | Volatile, good dissolving power, but low boiling point limits temperature range.[1][8] |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Medium polarity; often used as the "good" solvent with hexane.[3][10] |
| Toluene | 111 | 2.4 | Good for less polar compounds or as an anti-solvent.[1] |
| Hexane | 69 | 1.9 | Non-polar; almost always used as an anti-solvent for polar compounds.[1][3] |
References
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
University of California, Los Angeles. Recrystallization. [Link]
-
Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. [Link]
-
Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?[Link]
-
Solubility of Things. Pyrazine-2-carboxylic acid. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- Google Patents.
-
Solubility of Things. Pyrazole. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid... on Newcrom R1 HPLC column. [Link]
-
Millersville University. Recrystallization. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth of Pyrazole Synthesis Scale-Up: A Technical Support Center
To our valued researchers, scientists, and drug development professionals,
Welcome to your dedicated resource for overcoming the multifaceted challenges inherent in the scale-up of pyrazole synthesis. As a Senior Application Scientist, I have witnessed firsthand the complexities that arise when transitioning a promising laboratory-scale pyrazole synthesis to pilot and manufacturing scales. This guide is designed to be your trusted companion, offering field-proven insights and evidence-based solutions to the common, and often vexing, issues you may encounter.
Our philosophy is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will not only provide step-by-step protocols but also delve into the underlying chemical principles to empower you to make informed decisions. Every recommendation is a self-validating system, grounded in established scientific literature and best practices.
Let us embark on this journey to robust and scalable pyrazole synthesis together.
Frequently Asked Questions (FAQs)
Here, we address some of the most pressing high-level questions that arise during the planning and execution of pyrazole synthesis scale-up.
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, and how can they be mitigated?
A1: The scale-up of pyrazole synthesis introduces significant safety challenges, primarily revolving around the handling of hazardous reagents and the management of reaction exotherms.
-
Hydrazine and its Derivatives: These common reagents are toxic, and in some forms, potentially explosive.[1] Mitigation strategies include:
-
Engineering Controls: Always handle hydrazine and its derivatives in a well-ventilated fume hood or a closed-system reactor.
-
Personal Protective Equipment (PPE): Mandate the use of appropriate gloves, safety glasses, and lab coats.[2]
-
Alternative Reagents: Where possible, explore the use of safer hydrazine surrogates or synthetic routes that avoid them altogether.
-
-
Exothermic Reactions: The Knorr pyrazole synthesis, a widely used method, can be highly exothermic. What is manageable in a lab flask can become a dangerous thermal runaway in a large reactor due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[3][4] Key mitigation strategies include:
-
Calorimetry Studies: Before scale-up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5]
-
Controlled Addition: Implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system capable of handling the calculated heat flow.
-
Quenching Strategy: Have a validated emergency quenching procedure in place to rapidly halt the reaction if a thermal runaway is detected.
-
Q2: How can I control the regioselectivity of my pyrazole synthesis during scale-up?
A2: The formation of regioisomers is a common challenge, particularly in the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds.[6] Controlling the regioselectivity is crucial for ensuring product purity and maximizing yield.
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the regiochemical outcome. For instance, in some cases, protic solvents may favor one isomer while aprotic solvents favor another. Acid or base catalysis can also direct the initial nucleophilic attack of the hydrazine.
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a critical role. A bulky substituent on the hydrazine may favor attack at the less sterically hindered carbonyl group.
-
Stepwise Synthesis: In some cases, a stepwise approach where one carbonyl is selectively protected or activated can provide better control over regioselectivity.[7]
-
NMR Spectroscopy: Utilize 1D and 2D NMR techniques, such as NOESY and HMBC, to unambiguously determine the structure of the resulting regioisomers and guide your optimization efforts.[7][8][9]
Q3: What are the most effective strategies for impurity profiling and control in large-scale pyrazole synthesis?
A3: A robust impurity profile is a regulatory requirement and essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
-
Identify Potential Impurities: Systematically evaluate the synthetic route to identify all potential process-related impurities (from starting materials, intermediates, and byproducts) and degradation products.
-
Analytical Method Development: Develop and validate sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of these impurities.[10][11][12]
-
Process Analytical Technology (PAT): Implement PAT tools for real-time monitoring of the reaction.[13][14][15] This allows for immediate detection of deviations from the desired reaction pathway and can help prevent the formation of impurities.
-
Crystallization and Purification: Develop a robust crystallization process to effectively purge impurities.[][17][18][19] The choice of solvent, cooling profile, and agitation are critical parameters to control.
Troubleshooting Guide: Common Challenges and Solutions
This section provides a more granular, problem-and-solution-oriented approach to specific issues you may encounter during your experiments.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction- Side reactions leading to byproducts- Product degradation- Mechanical losses during workup | 1. Confirm Reaction Completion: Use in-process controls (e.g., TLC, HPLC, in-situ IR) to monitor the disappearance of starting materials.2. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst loading to find the optimal balance between reaction rate and byproduct formation.3. Investigate Byproducts: Isolate and characterize major byproducts to understand the side reactions occurring. This may reveal the need for a different catalyst, solvent, or temperature profile.4. Refine Workup and Isolation: Optimize extraction, filtration, and crystallization procedures to minimize product loss.[20] |
| Poor Regioselectivity | - Similar reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl- Unfavorable steric or electronic interactions- Inappropriate solvent or catalyst | 1. Solvent Screening: Evaluate a range of solvents with varying polarities and hydrogen-bonding capabilities.2. pH Control: Investigate the effect of acidic or basic catalysis on the regiochemical outcome.3. Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity.4. Structural Modification: Consider modifying the starting materials to introduce a greater steric or electronic bias for the desired reaction pathway. |
| Exothermic Runaway | - Inadequate cooling capacity- Reagent addition rate too high- Insufficient mixing leading to localized hot spots- Unexpected side reaction with a high heat of reaction | 1. Immediate Action: If a runaway is detected, immediately stop all reagent feeds and apply maximum cooling. If necessary, execute the pre-planned emergency quench procedure.2. Re-evaluate Thermal Hazards: Conduct a thorough review of the reaction calorimetry data. Ensure the scale-up calculations for heat removal are accurate.[5][21][22]3. Process Parameter Adjustment: Reduce the reagent addition rate and/or the reaction temperature to provide a larger safety margin.4. Improve Mixing: Ensure the reactor's agitation is sufficient to maintain a homogenous temperature throughout the vessel. |
| Impurity Formation | - Unreacted starting materials or intermediates- Byproducts from known side reactions (e.g., dimerization, over-alkylation)- Degradation of product under reaction or workup conditions | 1. Impurity Identification: Isolate and characterize unknown impurities using techniques like LC-MS and NMR.2. Root Cause Analysis: Once the impurity structure is known, deduce its formation mechanism. This will guide the strategy for its mitigation.3. Process Optimization: Adjust reaction stoichiometry, temperature, or reaction time to minimize the formation of the identified impurity.4. Purification Development: Design a crystallization or chromatographic purification step that effectively removes the impurity.[][18] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates and equipment.
Protocol 1: Classic Knorr Pyrazole Synthesis (Batch Process)
This protocol describes a typical laboratory-scale synthesis of a pyrazole derivative.
Reaction: Condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-Dicarbonyl Compound (e.g., acetylacetone): 1.0 eq
-
Hydrazine derivative (e.g., phenylhydrazine): 1.05 eq
-
Solvent (e.g., Ethanol): 5-10 volumes
-
Acid catalyst (e.g., glacial acetic acid): 0.1 eq
Procedure:
-
Charge the reactor with the 1,3-dicarbonyl compound and the solvent.
-
Begin agitation and ensure the mixture is homogenous.
-
Add the acid catalyst.
-
Slowly add the hydrazine derivative to the reactor over a period of 1-2 hours, while maintaining the temperature between 20-25°C. Monitor the internal temperature closely.
-
After the addition is complete, heat the reaction mixture to reflux (e.g., ~78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes, filter the solid, wash with cold solvent, and dry under vacuum.
-
If the product does not crystallize, concentrate the reaction mixture under reduced pressure and purify by column chromatography or recrystallization.[23]
Protocol 2: Multicomponent Synthesis of a Highly Substituted Pyrazole (Batch Process)
This protocol outlines a one-pot synthesis of a tetrasubstituted pyrazole.[24][25][26]
Reaction: One-pot condensation of an active methylene reagent, phenylisothiocyanate, and a substituted hydrazine.[7]
Materials:
-
Active Methylene Reagent (e.g., malononitrile): 1.0 eq
-
Sodium Hydride (60% dispersion in mineral oil): 1.0 eq
-
Phenylisothiocyanate: 1.0 eq
-
Alkylating Agent (e.g., iodomethane): 1.0 eq
-
Substituted Hydrazine (e.g., methylhydrazine): 2.5 eq
-
Solvent (e.g., DMF): 10 volumes
Procedure:
-
To a dry, inerted reactor, add the active methylene reagent and DMF.
-
Carefully add the sodium hydride portion-wise at 0-5°C.
-
Allow the mixture to warm to room temperature and stir for 45 minutes.
-
Add the phenylisothiocyanate in a single portion and stir for 1 hour at room temperature.
-
Add the alkylating agent and stir for 3 hours.
-
Add the substituted hydrazine and heat the reaction mixture to 95-100°C for 4 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.[7]
Data Presentation: Batch vs. Flow Chemistry for Pyrazole Synthesis
The choice between traditional batch processing and modern continuous flow chemistry can have a significant impact on the efficiency, safety, and scalability of pyrazole synthesis.[27]
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Typical Yield | 40-74% | 48-84% (often higher) | [27] |
| Reaction Time | Hours to days | Minutes to hours | [27] |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio in microreactors | [4] |
| Safety | Higher risk of thermal runaway with exothermic reactions; handling of large quantities of hazardous materials | Inherently safer due to small reaction volumes at any given time; better control over exotherms | [27] |
| Scalability | Often requires re-optimization at each scale | More straightforward scale-up by running the system for longer or using multiple reactors in parallel | [21] |
| Impurity Profile | Can be variable due to challenges in maintaining consistent conditions | Often results in a cleaner product with a more consistent impurity profile |
Visualization of Key Workflows
Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing and addressing low yield in pyrazole synthesis.
Knorr Pyrazole Synthesis Workflow
Caption: A streamlined workflow for the Knorr pyrazole synthesis.
References
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo. Retrieved January 16, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 16, 2026, from [Link]
-
Heat of Reaction | Measure Reaction Enthalpy. (n.d.). Mettler Toledo. Retrieved January 16, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. Retrieved January 16, 2026, from [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Research of toxic productions from thermal runaway processes of Li-ion battery and materials. (n.d.). IOPscience. Retrieved January 16, 2026, from [Link]
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Rules of Thumb: Scale-up. (2023). The Chemical Engineer. Retrieved January 16, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved January 16, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). PubMed. Retrieved January 16, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). es.scribd.com. Retrieved January 16, 2026, from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 16, 2026, from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Experimental Study of Thermal Runaway Process of 18650 Lithium-Ion Battery. (2017). PubMed. Retrieved January 16, 2026, from [Link]
-
How to Scale-Up Chemical Processes. (n.d.). VisiMix. Retrieved January 16, 2026, from [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. Retrieved January 16, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. (2020). Fauske & Associates. Retrieved January 16, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Experimental and Simulation-Based Study on Thermal Runaway Characteristics of 18650 Lithium-Ion Batteries and Thermal Propagation Patterns in Battery Packs. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Process Analytical Technology. (n.d.). Stepscience. Retrieved January 16, 2026, from [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 16, 2026, from [Link]
-
Review on Synthesis of pyrazole and pyrazolines. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Process Analytical Technology: Applications to the Pharmaceutical Industry. (n.d.). aaps.org. Retrieved January 16, 2026, from [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Experimental Study on Thermal Runaway Process of 18650 Lithium-Ion Battery under Different Discharge Currents. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. (1981). Sci-Hub. Retrieved January 16, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Crystallization Strategies for API Development and Scale-Up. (n.d.). Xtalks. Retrieved January 16, 2026, from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved January 16, 2026, from [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). PubMed. Retrieved January 16, 2026, from [Link]
-
API Crystallization Process Development and Scale-up for Particle Size Control: A Case Study of a Development Candidate. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2020). Slideshare. Retrieved January 16, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Study of Thermal Runaway Process of 18650 Lithium-Ion Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. news-medical.net [news-medical.net]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. xtalks.com [xtalks.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. visimix.com [visimix.com]
- 22. fauske.com [fauske.com]
- 23. preprints.org [preprints.org]
- 24. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 25. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Deprotection Strategies for Pyrazole Intermediates
Welcome to the technical support center for the deprotection of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole chemistry. Here, we will delve into the nuances of removing common nitrogen-protecting groups from pyrazole rings, providing not just protocols but also the underlying chemical logic to empower your experimental decisions.
Introduction: The Strategic Importance of Pyrazole Protection and Deprotection
Pyrazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The synthesis of complex molecules containing a pyrazole core often necessitates the use of protecting groups to mask the reactivity of the pyrazole nitrogen atoms. The choice of protecting group is critical, as is the strategy for its removal. An ideal deprotection step should be high-yielding, clean, and orthogonal to other functional groups in the molecule.
This guide will provide detailed protocols, troubleshooting advice, and frequently asked questions for the deprotection of commonly used pyrazole protecting groups.
Section 1: Deprotection of Common Pyrazole Protecting Groups
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for protecting pyrazole nitrogens due to its general stability and the mild acidic conditions required for its removal.
Mechanism of Deprotection: The deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide to yield the deprotected pyrazole.
Experimental Protocol: Acid-Catalyzed Boc Deprotection
-
Dissolution: Dissolve the Boc-protected pyrazole intermediate in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.
-
Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM), or hydrogen chloride (HCl) as a solution in dioxane (e.g., 4 M HCl in dioxane).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The crude product can then be purified by recrystallization, column chromatography, or by performing a basic workup to neutralize the acid.
Troubleshooting Boc Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Increase the concentration of the acid or prolong the reaction time. Gentle heating (e.g., to 40 °C) can also be beneficial, but monitor for potential side reactions. |
| Side Product Formation | The substrate contains other acid-labile functional groups. | Consider using a milder deprotection method, such as using a weaker acid like formic acid or by performing the reaction at a lower temperature. |
| Low Yield | Product instability in strong acid. | Neutralize the reaction mixture promptly upon completion. A basic wash (e.g., with saturated NaHCO3 solution) during workup can help. |
Trityl (Tr) and Methoxytrityl (MMT) Groups
The trityl and methoxytrityl groups are bulky protecting groups that are also removed under acidic conditions. The MMT group is more acid-labile than the trityl group.
Mechanism of Deprotection: Similar to the Boc group, the deprotection is initiated by acid, leading to the formation of a stable trityl or methoxytrityl cation and the free pyrazole.
Experimental Protocol: Acid-Catalyzed Trityl/MMT Deprotection
-
Dissolution: Dissolve the trityl- or MMT-protected pyrazole in a solvent like DCM.
-
Acid Addition: Add a solution of TFA in DCM (e.g., 2-10% TFA). The more labile MMT group may only require very mild acid, such as acetic acid.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS. The appearance of the brightly colored trityl or MMT cation can sometimes be a visual indicator of reaction progress.
-
Workup: Once the reaction is complete, quench with a mild base (e.g., triethylamine) and concentrate. The trityl or MMT alcohol byproduct can often be removed by precipitation or chromatography.
Troubleshooting Trityl/MMT Deprotection
| Issue | Potential Cause | Recommended Solution |
| Stalled Reaction | Insufficient acid strength for the trityl group. | Increase the concentration of TFA or switch to a stronger acid system. |
| Difficulty in Removing Trityl Byproducts | The trityl alcohol or ether can be greasy and co-elute with the product. | Trituration of the crude product with a non-polar solvent like hexanes can help to precipitate the trityl byproduct. |
p-Methoxybenzyl (PMB) Group
The PMB group is a versatile protecting group that can be removed under oxidative conditions, which provides an orthogonal deprotection strategy to acid-labile groups.
Mechanism of Deprotection: The deprotection is typically achieved using ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction proceeds through the oxidation of the electron-rich PMB group.
Experimental Protocol: Oxidative PMB Deprotection with DDQ
-
Dissolution: Dissolve the PMB-protected pyrazole in a mixture of DCM and water (e.g., 10:1 v/v).
-
Reagent Addition: Add DDQ (typically 1.1-1.5 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction mixture will often change color as the DDQ is consumed. Monitor by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, dry it over sodium sulfate, and concentrate. The product can then be purified by column chromatography.
Troubleshooting PMB Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidant or presence of other oxidizable functional groups. | Add additional equivalents of DDQ. Ensure the substrate is free of other easily oxidizable moieties. |
| Low Yield | Over-oxidation of the pyrazole ring or other sensitive functional groups. | Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely to stop the reaction as soon as the starting material is consumed. |
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is stable to a wide range of conditions but can be selectively removed using fluoride ions.
Mechanism of Deprotection: The fluoride ion attacks the silicon atom, initiating an elimination reaction that releases the deprotected pyrazole, ethene, and trimethylsilyl fluoride.
Experimental Protocol: Fluoride-Mediated SEM Deprotection
-
Dissolution: Dissolve the SEM-protected pyrazole in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
-
Fluoride Source: Add a fluoride source such as tetrabutylammonium fluoride (TBAF) as a 1 M solution in THF, or cesium fluoride (CsF).
-
Reaction Conditions: The reaction can be run at room temperature or with gentle heating (e.g., 50-60 °C) to accelerate the deprotection.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, quench the reaction with water and extract the product with a suitable organic solvent. The aqueous layer will contain the fluoride salts. The organic layer is then dried and concentrated, followed by purification.
Troubleshooting SEM Deprotection
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | The fluoride source is not sufficiently active, or steric hindrance around the SEM group. | Use a more reactive fluoride source (e.g., TBAF over CsF). Heating the reaction mixture is often effective. Ensure the TBAF solution is not too old, as it can absorb water and lose activity. |
| Side Reactions | The substrate contains other fluoride-labile groups (e.g., silyl ethers). | If orthogonality is required, consider a different protecting group strategy during the synthesis planning. Alternatively, carefully control the reaction conditions (e.g., lower temperature, shorter reaction time). |
Section 2: Visualizing Deprotection Workflows
Workflow for Selecting a Deprotection Strategy
Caption: Decision tree for selecting an orthogonal deprotection strategy.
Section 3: Frequently Asked Questions (FAQs)
Q1: My pyrazole has two different N-protecting groups. How do I deprotect only one?
A1: This requires an orthogonal protecting group strategy. For example, if you have a Boc group and a PMB group, you can selectively remove the Boc group with acid while leaving the PMB group intact. Conversely, you can remove the PMB group with an oxidant like DDQ without affecting the Boc group. Careful planning during the synthetic design phase is crucial for achieving selective deprotection.
Q2: I am seeing decomposition of my pyrazole ring during deprotection. What can I do?
A2: Pyrazole rings can be sensitive to harsh conditions. If you are using strong acid for Boc deprotection, try using milder conditions, such as 10% TFA in DCM at 0 °C, or switching to a different acid like formic acid. For oxidative deprotections, lowering the temperature and ensuring you do not add a large excess of the oxidant can prevent ring degradation.
Q3: How do I choose the right protecting group for my pyrazole synthesis?
A3: The choice of protecting group should be based on the overall synthetic route. Consider the reaction conditions you plan to use in subsequent steps. If your synthesis involves strongly basic conditions, a Boc group is a good choice. If you will be performing reactions that are sensitive to acid, a PMB or SEM group might be more appropriate. Always consider the final deprotection step and ensure it will be compatible with all the functional groups in your molecule.
Q4: Can I use catalytic hydrogenation to deprotect a benzyl (Bn) group from a pyrazole nitrogen?
A4: Yes, catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) is a common method for removing N-benzyl groups. This method is very mild and often provides high yields. However, it is not compatible with molecules that contain other reducible functional groups, such as alkenes, alkynes, or some nitro groups.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
-
Deprotection of Boc-protected amines. Organic Chemistry Portal. [Link]
-
Deprotection of PMB ethers. Organic Chemistry Portal. [Link]
Technical Support Center: Catalyst Selection for Pyrazole Ring Formation
Welcome to the Technical Support Center dedicated to the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole ring formation. Pyrazole scaffolds are fundamental building blocks in numerous pharmaceuticals and agrochemicals, and mastering their synthesis is crucial for advancing drug discovery and development projects.
This resource provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental hurdles, and optimizing reaction conditions to achieve high yields and desired regioselectivity. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the pyrazole ring?
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a compound with a hydrazine moiety and a 1,3-difunctional synthon.[1] The most prevalent and classic approach is the Knorr pyrazole synthesis , which utilizes a 1,3-dicarbonyl compound and a hydrazine, typically in the presence of an acid catalyst.[2][3][4]
Beyond the Knorr synthesis, several other robust methods are employed, each with its own catalytic requirements:
-
Reaction with α,β-Unsaturated Carbonyls: Condensation of hydrazines with α,β-unsaturated ketones or aldehydes often yields pyrazolines first, which are then oxidized to pyrazoles.[1][5]
-
Multicomponent Reactions (MCRs): These offer an efficient route to complex pyrazoles in a single step from three or more starting materials.[6][7] Catalysis can vary widely, from metals to organocatalysts.
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is another fundamental approach to forming the pyrazole ring.[4][8]
The choice of method and catalyst is dictated by the desired substitution pattern, substrate availability, and required reaction scale.
Q2: How do I choose between an acid or a base catalyst for my pyrazole synthesis?
The decision between an acid or base catalyst is primarily dictated by the reaction mechanism you are targeting.
-
Acid Catalysis (Most Common): For the Knorr synthesis and related condensations involving 1,3-dicarbonyls, an acid catalyst is almost always required.[2][9] The acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine.[2][10] This is followed by a second intramolecular condensation to form the heterocyclic ring.[3] Protic acids like acetic acid or mineral acids (e.g., HCl, H₂SO₄) are commonly used.[11] Lewis acids such as nano-ZnO, scandium triflate (Sc(OTf)₃), and silver triflate (AgOTf) have also been shown to be highly effective, often providing higher yields and milder reaction conditions.[1][11][12][13]
-
Base Catalysis: Base-catalyzed conditions are less common for the classic Knorr synthesis but are employed in other contexts. For instance, base-mediated 5-endo-dig cyclization of propargylic alcohols with protected hydrazines is an effective metal-free method.[8] Strong bases like potassium tert-butoxide (t-BuOK) are also used to mediate the reaction of hydrazones with nitroolefins to achieve specific regioselectivity.[8] In some cases, a base may be used to generate a nucleophile in situ for a subsequent cyclization.
The workflow below can guide your initial decision-making process for catalyst selection.
Caption: A decision workflow for initial catalyst selection.
Q3: I am getting a mixture of regioisomers. How can I improve regioselectivity?
The formation of regioisomers is a significant challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][4] The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. Several factors influence this selectivity:
-
Steric and Electronic Effects: The inherent steric hindrance and electronic properties of the substituents on the dicarbonyl compound play a major role. Less sterically hindered and more electrophilic carbonyl carbons are generally attacked first.
-
Catalyst Choice: The nature of the catalyst can dramatically influence the reaction pathway. For instance, highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved at room temperature without a strong acid catalyst, using N,N-dimethylacetamide as the solvent.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the reactivity of both the reactants and the catalyst. Fluorinated alcohols, for example, have been shown to improve regioselectivity in certain pyrazole formations.[14]
-
Reaction pH: Adjusting the pH can modulate the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby directing the initial point of attack.[4]
To improve regioselectivity, a systematic screening of catalysts (both Lewis and Brønsted acids), solvents of varying polarity, and reaction temperatures is recommended.
Q4: What are "green catalysts" for pyrazole synthesis and what are their advantages?
Green catalysts are materials that align with the principles of green chemistry, aiming to make chemical processes more environmentally benign.[15] For pyrazole synthesis, this includes:
-
Heterogeneous Catalysts: Solid catalysts like nano-ZnO, montmorillonite clay, and silica-supported sulfuric acid can be easily recovered from the reaction mixture by filtration and reused, reducing waste and cost.[5][16][17] Nano-ZnO, in particular, has been highlighted for its efficiency in aqueous media, providing excellent yields and short reaction times.[1][5]
-
Aqueous Media: Using water as a solvent is a key green strategy. Many modern protocols have been developed for pyrazole synthesis in water, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB) or specialized nanocomposites.[17][18]
-
Biocatalysts and Ionic Liquids: Immobilized biocatalysts and transition metal-containing ionic liquids are also emerging as sustainable options that offer high efficiency and potential for recyclability.[16]
The primary advantages of these approaches are reduced environmental impact, simplified product purification, catalyst reusability, and often milder reaction conditions.[16][19]
Troubleshooting Guide
Problem: My pyrazole synthesis is resulting in a low yield.
Low yield is a frequent issue that can be traced back to several root causes. A systematic approach is the key to resolving it.[3][11]
Caption: A systematic workflow for troubleshooting low reaction yields.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure starting materials are consumed.[11] Increase the reaction time or temperature. For many condensation reactions, heating under reflux is necessary.[11] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[11]
-
-
Suboptimal Catalyst Choice or Amount: The catalyst may be inefficient or used in the wrong quantity.
-
Solution: The choice of acid or base catalyst is critical. For Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are standard.[11] However, switching to a Lewis acid or a heterogeneous catalyst like nano-ZnO might improve yields.[1] Experiment with different catalyst loadings to find the optimum.
-
-
Reagent Instability or Impurity: Hydrazine reagents can degrade over time, and impurities in the 1,3-dicarbonyl compound can lead to side reactions.
-
Solution: Use freshly opened or purified reagents. The presence of water can sometimes be detrimental, so ensure anhydrous conditions if required by the specific protocol.
-
-
Side Reactions: Unwanted side products can consume starting materials and reduce the yield of the desired pyrazole.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide clues about competing reaction pathways. Adjusting the reaction temperature or catalyst may suppress side reactions.
-
Problem: The reaction turns dark yellow/red and produces many impurities.
This is a common observation, particularly when using phenylhydrazine.[20]
-
Cause: This discoloration often points to the decomposition or oxidation of the hydrazine starting material, which can lead to a complex mixture of byproducts.
-
Solutions:
-
Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[20]
-
Use a Hydrazine Salt: Starting with a hydrazine salt (e.g., phenylhydrazine hydrochloride) and adding a stoichiometric equivalent of a mild base (like sodium acetate or potassium acetate) can sometimes lead to a cleaner reaction by generating the free hydrazine in situ.[20]
-
Purification: If the side products are highly colored and non-polar, they can often be removed with a simple silica plug, washing with a non-polar solvent (like hexanes or toluene) before eluting the desired pyrazole product with a more polar solvent system.[20]
-
Catalyst Performance Comparison
The selection of a catalyst is a multifactorial decision. The table below summarizes the performance of various common catalysts for pyrazole synthesis to aid in this choice.
| Catalyst Type | Example Catalyst | Reactants | Loading | Solvent | Temp. (°C) | Time | Yield (%) | Reusability |
| Homogeneous Protic Acid | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | No |
| Homogeneous Lewis Acid | Silver Triflate (AgOTf) | Ynone, Hydrazine | 1 mol% | N/A | Room Temp | ~1 h | up to 99%[12] | No |
| Homogeneous Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Perfluoroacetyl diazoester, Ketone | Catalytic | N/A | N/A | N/A | up to 97%[13] | No |
| Heterogeneous (Green) | Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Catalytic | Aqueous | N/A | Short | up to 95%[5] | Yes |
| Heterogeneous (Green) | CeO₂/SiO₂ | Multicomponent | 0.9% | N/A | N/A | N/A | 85-92%[17] | Yes |
| Organocatalyst | Imidazole | Ethyl Acetoacetate, Hydrazine | Catalytic | Aqueous | N/A | N/A | Good[18] | No |
| Metal Catalyst (Copper) | Copper Triflate (CuOTf) | β,γ-Unsaturated Hydrazone | Catalytic | N/A | N/A | N/A | Good[13] | No |
Experimental Protocol: Knorr Pyrazole Synthesis using Acetic Acid
This protocol describes a general procedure for the synthesis of a substituted pyrazole via the Knorr condensation using acetic acid as a catalyst.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.1 eq)
-
Glacial Acetic Acid (catalytic amount, ~10% v/v of solvent)
-
Ethanol (Solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol.
-
Reagent Addition: Begin stirring the solution. Add the hydrazine derivative (1.0-1.1 eq) to the flask, followed by the catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Precipitation: Add cold water to the concentrated residue to precipitate the crude pyrazole product.[4]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture or hexanes) or by column chromatography on silica gel.
References
- One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols - Benchchem. (n.d.).
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (2025, October 31).
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.).
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.).
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. (2022, August 8).
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC - NIH. (n.d.).
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).
- Technical Support Center: Efficient Pyrazole Ring Formation - Benchchem. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024, April 23).
Sources
- 1. mdpi.com [mdpi.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jetir.org [jetir.org]
- 20. reddit.com [reddit.com]
solvent effects on pyrazole synthesis regioselectivity
Technical Support Center: Pyrazole Synthesis
A Guide to Understanding and Troubleshooting Solvent Effects on Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of pyrazole derivatives. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights into the causal relationships between reaction parameters—especially solvent choice—and experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound is yielding a mixture of regioisomers. What's causing this and why is it a problem?
Answer:
The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly in reactions like the Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This issue arises because the substituted hydrazine has two distinct nucleophilic nitrogen atoms, and the 1,3-dicarbonyl has two electrophilic carbonyl carbons with different electronic and steric environments.
The reaction can proceed through two competing pathways, where the initial nucleophilic attack by the substituted nitrogen of the hydrazine can occur at either of the two carbonyl carbons.[1] This leads to the formation of two different constitutional isomers (regioisomers) that are often difficult and costly to separate, resulting in lower yields of the desired product and complicating downstream applications in drug discovery and materials science.[3]
Below is a diagram illustrating the mechanistic origin of this problem.
Caption: Competing pathways in pyrazole synthesis leading to regioisomers.
Q2: I'm getting a poor ratio of my desired regioisomer. What are the key factors I should investigate to improve the selectivity?
Answer:
The regiochemical outcome of your reaction is a delicate balance of several interconnected factors.[1][2] To effectively troubleshoot and optimize your synthesis for a single desired product, you should systematically evaluate the following:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl starting material is a primary determinant. Electron-withdrawing groups (e.g., -CF₃) will activate the adjacent carbonyl group, making it a more favorable site for the initial nucleophilic attack.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will typically direct the nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most impactful and easily adjustable set of parameters. The choice of solvent , temperature, and the presence of an acid or base catalyst can dramatically shift the equilibrium between the two reaction pathways and alter the final product ratio.[1][2]
The interplay of these factors is visualized in the decision-making diagram below.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
Q3: You mentioned solvent is a critical factor. How exactly does the solvent influence the regioselectivity, and what solvents should I be using?
Answer:
The solvent plays a multifaceted role that goes beyond simply dissolving the reactants. It can influence the reaction's regioselectivity through several mechanisms, including stabilizing intermediates and transition states via hydrogen bonding and polarity effects.[4][5]
While traditional syntheses often employ solvents like ethanol, these frequently result in poor regioselectivity.[3] Groundbreaking research has shown that fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically improve regioselectivity in favor of a single isomer.[3][6]
The effectiveness of these solvents stems from their unique properties:
-
Strong Hydrogen Bond Donating Ability: TFE and HFIP can form strong hydrogen bonds with the carbonyl oxygens of the 1,3-dicarbonyl compound and the nitrogen atoms of the hydrazine. This can preferentially stabilize one transition state over the other, thus directing the reaction down a specific pathway.
-
High Polarity, Low Nucleophilicity: These solvents can stabilize charged intermediates without competing as nucleophiles in the reaction.
The data below clearly illustrates the dramatic impact of switching from a conventional solvent like ethanol to a fluorinated alcohol.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(Trifluoromethyl)-1,3-butanedione with Methylhydrazine
| Solvent | Temperature (°C) | Reaction Time | Ratio of 3-CF₃ Isomer to 5-CF₃ Isomer | Reference |
| Ethanol (EtOH) | Reflux | 24h | 55:45 | |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | <1h | 85:15 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | <1h | >95:5 | [3][6] |
Troubleshooting Recommendation: If you are experiencing poor regioselectivity with a standard solvent like ethanol or methanol, the most effective first step is to switch to TFE or HFIP. This single change can often resolve the issue without further optimization.[1]
Q4: I've switched to a fluorinated alcohol solvent, but my reaction is still not as selective as I'd like. What other adjustments can I make?
Answer:
While solvent choice is paramount, further optimization can be achieved by adjusting the pH of the reaction medium. The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is different, and their relative reactivity can be modulated by pH.
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, or even trifluoroacetic acid) can protonate the more basic terminal nitrogen atom of the hydrazine.[1] This reduces its nucleophilicity and can favor attack by the less hindered, less basic substituted nitrogen, thereby reversing or enhancing the regioselectivity observed under neutral conditions. The mechanism is believed to proceed through protonation of the carbonyl group, increasing its electrophilicity.[7][8]
-
Basic Conditions: Conversely, the addition of a base (e.g., NaOAc) can also influence the outcome, though this is less commonly reported for improving regioselectivity compared to the use of specialized solvents or acid catalysis.[1]
Experimental Protocol: Screening for Optimal pH Conditions
-
Setup: Prepare three parallel reactions in your chosen fluorinated alcohol solvent (e.g., TFE).
-
Reaction 1 (Control): Add your 1,3-dicarbonyl compound and substituted hydrazine without any additives.
-
Reaction 2 (Acidic): To the reactants, add a catalytic amount (e.g., 0.1 equivalents) of a protic acid like trifluoroacetic acid (TFA).[9]
-
Reaction 3 (Basic): To the reactants, add a catalytic amount (e.g., 0.1 equivalents) of a mild base like sodium acetate.
-
Analysis: Monitor all three reactions by TLC or LC-MS to determine the reaction progress and the final ratio of regioisomers. This systematic approach will quickly identify the optimal pH environment for your specific substrates.
Caption: Workflow for pH screening to optimize regioselectivity.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Source not specified.
-
Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. (2018). PubMed. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo... (n.d.). OUCI. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]
-
Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2025). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. (n.d.). ResearchGate. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2025). ResearchGate. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrogen bonding lights up overtones in pyrazoles. (2007). AIP Publishing. [Link]
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC - NIH. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. name-reaction.com [name-reaction.com]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Features of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a compound of interest in medicinal chemistry. By comparing its spectral data with those of structurally related analogs, we aim to provide a comprehensive understanding of the subtle electronic and steric influences of its constituent functional groups.
The Structural Context: Predicting the ¹H NMR Spectrum
The structure of this compound combines a substituted pyrazole core with a bromophenyl moiety. The expected ¹H NMR spectrum will therefore display signals corresponding to the protons of the two methyl groups on the pyrazole ring and the four aromatic protons of the 3-bromophenyl group. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the NMR solvent, making its observation variable.
Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the key features of the ¹H NMR spectrum of the title compound.[1][2][3] The electron-withdrawing nature of the pyrazole ring and the bromine atom will influence the chemical shifts of the aromatic protons, while the electronic environment of the pyrazole ring itself will be dictated by the substituents at positions 1, 3, and 5.
Experimental Protocol for ¹H NMR Acquisition
To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The following provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.
Workflow for ¹H NMR Analysis
Caption: A standardized workflow for acquiring and processing a ¹H NMR spectrum.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR spectral data for the title compound. These predictions are based on the analysis of substituent effects observed in related molecules.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~7.7-7.8 | Triplet | 1H | Ar-H |
| ~7.5-7.6 | Multiplet | 2H | Ar-H |
| ~7.3-7.4 | Triplet | 1H | Ar-H |
| ~2.5-2.6 | Singlet | 3H | -CH₃ (at C3) |
| ~2.4-2.5 | Singlet | 3H | -CH₃ (at C5) |
Comparative Spectral Analysis
To substantiate our predictions and understand the structural nuances, we will compare the expected spectrum of our target compound with the experimentally determined spectra of several analogs.
Molecular Structures for Comparison
Caption: The target molecule and key structural analogs for spectral comparison.
Comparison of ¹H NMR Data
| Compound | Methyl Protons (δ, ppm) | Pyrazole Ring Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| Target Compound (Predicted) | ~2.4-2.6 (two singlets) | N/A | ~7.3-7.8 (multiplets) | ~11-13 (broad singlet) |
| 3,5-Dimethylpyrazole[4] | ~2.2 (singlet) | ~5.8 (singlet) | N/A | N/A |
| Pyrazole-4-carboxylic acid[5][6] | N/A | ~8.0 (singlet) | N/A | ~13.0 (broad singlet) |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | ~2.26 (s), ~2.28 (s) | ~5.91 (s) | ~7.36 (d), ~7.52 (d) | N/A |
| 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid[7] | Not specified | N/A | Not specified | Not specified |
Discussion of Comparative Data
-
Methyl Protons: In 3,5-dimethylpyrazole, the two methyl groups are equivalent and appear as a single peak around 2.2 ppm.[4] In our target molecule, the presence of the 3-bromophenyl group at the N1 position will induce a slight electronic difference between the C3 and C5 methyl groups, likely resulting in two distinct singlets slightly downfield from 2.2 ppm, estimated to be in the 2.4-2.6 ppm range. This is supported by the data for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, which shows two methyl singlets at 2.26 and 2.28 ppm.
-
Aromatic Protons: The protons on the 3-bromophenyl ring are expected to appear in the aromatic region (7.0-8.0 ppm). The bromine atom and the pyrazole ring will both exert electron-withdrawing effects, shifting these protons downfield. The substitution pattern will lead to a complex splitting pattern, likely a combination of triplets and multiplets, as predicted in the table above. For comparison, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole displays two doublets for the para-substituted phenyl ring. The meta-substitution in our target compound will result in a more complex pattern.
-
Carboxylic Acid Proton: The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.[5][6]
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the two methyl groups, a complex multiplet pattern for the 3-bromophenyl protons, and a broad downfield signal for the carboxylic acid proton. By comparing these expected features with the known spectra of simpler analogs, we can confidently assign the resonances and confirm the structure of the target molecule. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, is an invaluable tool for researchers in the field of drug discovery and development.
References
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are...[Link]
-
PubChem. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937.[Link]
-
OpenOChem Learn. Interpreting.[Link]
-
ResearchGate. The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.[Link]
-
ResearchGate. The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State.[Link]
-
SpectraBase. 1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[(4-methylphenyl)amino]carbonyl]- - Optional[1H NMR] - Spectrum.[Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.[Link]
-
Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.[Link]
-
DergiPark. Synthesis of Some New Pyrazoles.[Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.[Link]
-
ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].[Link]
-
ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.[Link]
-
PubChem. 3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid | C10H7BrN2O2 | CID 776539.[Link]
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.[Link]
-
SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.[Link]
-
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[Link]
- Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.[Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]
- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research. We will delve into the rationale behind selecting the appropriate ionization technique, outline a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, and predict the fragmentation patterns based on established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for novel pyrazole derivatives.
Strategic Selection of Ionization Technique: ESI vs. APCI
The choice of ionization source is paramount for achieving optimal sensitivity and generating structurally informative mass spectra. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages and disadvantages.
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules.[1] Given the presence of a carboxylic acid group, which can be readily deprotonated, ESI in negative ion mode is a logical starting point. In positive ion mode, the pyrazole ring's nitrogen atoms can be protonated.
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds that are thermally stable.[1] While our target molecule has a polar carboxylic acid group, the bromophenyl and dimethylpyrazole moieties contribute to its overall moderate polarity. APCI can be particularly effective for compounds that are not efficiently ionized by ESI.[2]
Comparative Analysis:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Analyte Polarity | High to moderate | Low to moderate | The molecule possesses both polar (carboxylic acid) and non-polar (bromophenyl, dimethylpyrazole) features, making both techniques potentially suitable. |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability | The stability of the analyte at elevated temperatures in the APCI source should be considered. |
| Ionization Mechanism | Ion formation in the liquid phase | Gas-phase ion-molecule reactions | ESI is likely to produce [M-H]⁻ ions in negative mode and [M+H]⁺ in positive mode. APCI may also yield [M+H]⁺ ions. |
| Matrix Effects | More susceptible to ion suppression | Generally less susceptible to matrix effects | For complex matrices, APCI might offer a more robust response.[2] |
| Adduct Formation | Prone to forming adducts with salts (e.g., [M+Na]⁺) | Less prone to adduct formation | ESI spectra may require careful interpretation to distinguish adducts from the molecular ion. |
Recommendation: An initial method development strategy should evaluate both ESI and APCI sources. ESI in negative ion mode is predicted to be the most sensitive approach due to the acidic nature of the carboxylic acid. However, APCI should be investigated as a complementary technique, especially if matrix effects are a concern or if ESI sensitivity is suboptimal.
A Robust LC-MS/MS Method for Quantitative Analysis
A validated LC-MS/MS method is essential for the accurate quantification of this compound in various matrices.[3][4] The following protocol provides a comprehensive starting point for method development and validation.
Experimental Workflow
Caption: A typical workflow for the quantitative analysis of a small molecule drug candidate using LC-MS/MS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Objective: To extract the analyte from the matrix and remove interferences.
-
Protocol:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography:
-
Objective: To achieve chromatographic separation of the analyte from matrix components.
-
Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
3. Mass Spectrometry:
-
Objective: To detect and quantify the analyte using tandem mass spectrometry.
-
Parameters (ESI Negative Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the deprotonated molecule [M-H]⁻.
-
Product ions will be determined by performing a product ion scan on the precursor.
-
Predicted Fragmentation Patterns
Understanding the fragmentation of this compound is crucial for structural confirmation and for selecting the most specific MRM transitions for quantification. The fragmentation pathways are predicted based on the known fragmentation of pyrazoles, carboxylic acids, and brominated aromatic compounds.[5]
Predicted Fragmentation Scheme (Positive Ion Mode)
Caption: Predicted fragmentation pathways for this compound in positive ion mode.
Key Fragmentation Pathways (Positive Ion Mode - [M+H]⁺):
-
Loss of Water (-18 Da): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
-
Loss of Carbon Monoxide (-28 Da): Following the loss of water, the acylium ion can lose CO.
-
Decarboxylation (-46 Da): Loss of the carboxylic acid group as formic acid.
-
Cleavage of the Bromophenyl Group: This can result in the formation of the bromophenyl cation or the pyrazole moiety cation.
-
Loss of Bromine (-79/81 Da): Cleavage of the C-Br bond.
Predicted Fragmentation Scheme (Negative Ion Mode)
Caption: Predicted fragmentation pathways for this compound in negative ion mode.
Key Fragmentation Pathways (Negative Ion Mode - [M-H]⁻):
-
Decarboxylation (-44 Da): The most characteristic fragmentation of deprotonated carboxylic acids, resulting in the loss of CO₂. This is expected to be a major fragment and an excellent choice for an MRM transition.
-
Loss of Bromine (-79/81 Da): Cleavage of the C-Br bond can also occur in negative ion mode.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The selection of the ionization source should be empirically determined, with ESI negative mode being the most promising starting point. The provided LC-MS/MS protocol offers a robust foundation for developing a validated quantitative assay. The predicted fragmentation patterns, based on fundamental principles of mass spectrometry, will aid in the structural confirmation and the selection of optimal MRM transitions.
For drug development professionals, the successful implementation of such an analytical method is a critical step in advancing a compound through the preclinical and clinical phases. Future work should focus on the validation of this method according to regulatory guidelines (e.g., ICH Q2(R1)) and its application to pharmacokinetic and metabolic studies.
References
-
Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. (2021). PubMed Central. [Link]
-
Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. (2023). Pharma Nueva. [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). National Institutes of Health. [Link]
-
ESI vs APCI. Which ionization should I choose for my application? (2024). YouTube. [Link]
-
Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. (2003). PubMed. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]
-
CID 157050772 | C10H16N4. (n.d.). PubChem. [Link]
-
Characterization of carboxylic acids in atmospheric aerosols using hydrophilic interaction liquid chromatography tandem mass spectrometry. (2011). ResearchGate. [Link]
-
LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (2025). PubMed. [Link]
-
Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015). Bentham Open Archives. [Link]
-
1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. [Link]
-
APCI ionizatIon process - Episode 15 | Introduction to LC-MS/MS. (2025). YouTube. [Link]
-
Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. (n.d.). ScienceDirect. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. (2022). National Institutes of Health. [Link]
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024). MDPI. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the FT-IR Analysis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Introduction
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a highly substituted pyrazole core. Molecules within this class are of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties[1]. Accurate structural elucidation is a critical step in the synthesis and quality control of such novel chemical entities.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a first-line method for the functional group characterization of newly synthesized molecules. By identifying the characteristic vibrational frequencies of specific bonds, FT-IR provides a molecular fingerprint, confirming the presence of key structural motifs and verifying the successful outcome of a synthetic route.
This guide provides an in-depth comparison of the expected FT-IR spectral features of this compound. We will dissect the molecule into its constituent functional groups, compare their expected absorptions with known alternatives, provide a robust experimental protocol for analysis, and present a detailed interpretation of the resulting spectrum.
Molecular Structure and Predicted Vibrational Modes
The FT-IR spectrum of the target molecule is a composite of the vibrations from its four primary structural components: the carboxylic acid group, the 1,3,5-trisubstituted pyrazole ring, the 3-bromophenyl substituent, and the methyl groups. Understanding the expected absorption range for each is key to a successful spectral interpretation.
Caption: Key functional groups and their expected vibrational contributions.
The Carboxylic Acid Group: A Dominant Feature
The carboxylic acid moiety provides the most distinct and easily identifiable peaks in the spectrum. Due to strong intermolecular hydrogen bonding, which leads to the formation of stable dimers in the solid state, the vibrational frequencies are highly characteristic.
-
O-H Stretch: Unlike the sharp O-H stretch seen in monomeric alcohols, carboxylic acids display an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] This broadness is a hallmark of the hydrogen-bonded dimer and often overlaps with C-H stretching vibrations.[2][4]
-
C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. For aromatic and α,β-unsaturated carboxylic acids, conjugation delocalizes the pi-electrons, weakening the C=O bond and lowering its stretching frequency. This peak is expected to appear as a strong, sharp absorption in the range of 1710-1680 cm⁻¹.[4][5] This is lower than the ~1760 cm⁻¹ seen for a free, non-hydrogen-bonded carboxylic acid.[3]
-
C-O Stretch & O-H Bend: The spectrum will also contain a C-O stretching vibration, typically found between 1320-1210 cm⁻¹, and a broad O-H out-of-plane bend (or "wag") between 960-900 cm⁻¹, another feature characteristic of the dimer.[2][4]
The Pyrazole Ring: A Complex Fingerprint
The 1,3,5-trisubstituted pyrazole ring contributes a series of absorptions in the fingerprint region (1650-600 cm⁻¹). These peaks arise from the stretching and bending of the C=C, C=N, C-N, and N-N bonds within the heterocyclic system.
-
C=N and C=C Stretches: Aromatic and heteroaromatic ring stretching vibrations typically occur in the 1625-1430 cm⁻¹ region.[6] For pyrazole derivatives, C=N imine group vibrations have been observed around 1635 cm⁻¹, with C=C stretching from the ring appearing at slightly lower wavenumbers.[7]
-
N-N Stretch: The N-N stretching vibration within the pyrazole ring is expected in the 1440–1380 cm⁻¹ range.[6]
The Bromophenyl Substituent: Aromatic & Halogen Signatures
-
Aromatic C-H Stretch: The C-H bonds on the phenyl ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,3- or meta-) influences the position of strong C-H out-of-plane bending vibrations. These absorptions are typically found in the 900-675 cm⁻¹ region and are highly diagnostic for confirming the substitution pattern.
-
C-Br Stretch: The carbon-bromine bond vibration is expected to appear as a medium to strong intensity peak in the low-frequency region of the spectrum. For similar brominated pyrazole structures, this peak has been identified around 1015 cm⁻¹.[8][9]
The Methyl Groups: Aliphatic Markers
-
C-H Stretch: The two methyl groups at positions 3 and 5 of the pyrazole ring will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2870 cm⁻¹ range. These sharp peaks will be superimposed on the broad O-H absorption from the carboxylic acid.[4]
-
C-H Bending: Asymmetric and symmetric C-H bending (deformation) modes for methyl groups are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[6]
Experimental Protocol: Acquiring a High-Quality Spectrum
This protocol outlines the Attenuated Total Reflectance (ATR) method, a modern, rapid, and reliable technique for analyzing solid samples. It requires minimal sample preparation compared to traditional methods like KBr pellets.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Methodology:
-
Instrument Preparation:
-
Causality: The FT-IR spectrometer bench contains moisture-sensitive optics (e.g., KBr beamsplitter). Purging the instrument with dry nitrogen or dry air is essential to remove atmospheric water vapor and CO₂, whose strong IR absorptions can obscure important sample peaks.
-
Action: Ensure the instrument has been continuously purged for at least 30 minutes prior to use.
-
-
Background Collection:
-
Causality: A background spectrum measures the ambient conditions (instrument optics, atmosphere) at the time of analysis. This signal is mathematically subtracted from the sample spectrum to yield a spectrum of only the sample itself.
-
Action: Ensure the ATR crystal (typically diamond or germanium) is perfectly clean. Use a swab with a volatile solvent like isopropanol or ethanol and wipe dry. Collect a background scan (e.g., 32 scans at 4 cm⁻¹ resolution).
-
-
Sample Preparation and Application:
-
Causality: For ATR, direct contact between the sample and the crystal is paramount. The IR beam only penetrates a few microns into the sample, so good contact is required for a strong signal.
-
Action: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Causality: Applying consistent pressure with the ATR anvil ensures intimate contact across the crystal surface, leading to a reproducible and high-quality spectrum.
-
Action: Lower the ATR press anvil and apply consistent pressure to the sample. Initiate the sample scan using the same parameters as the background (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
-
Post-Acquisition Processing:
-
Causality: Raw ATR data may require minor corrections for path length variation and baseline shifts to be presented in a standard format for interpretation and comparison.
-
Action: Clean the sample from the crystal. In the software, apply an ATR correction (if available) and a baseline correction to ensure a flat baseline and accurate peak identification.
-
Spectral Interpretation: A Comparative Analysis
Below is a table summarizing the expected key absorption bands for the target molecule, contrasted with simpler reference compounds to highlight the contribution of each functional group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comparative Notes |
| 3300 - 2500 | Broad, Strong | O-H stretch (in H-bonded dimer) | Absent in bromobenzene and simple pyrazoles. Its extreme broadness is characteristic of carboxylic acids.[2][3][4] |
| 3100 - 3000 | Medium, Sharp | Aromatic C-H stretch | Present in both the target molecule and a simpler analogue like benzoic acid. |
| 2980 - 2870 | Medium, Sharp | Aliphatic C-H stretch (CH₃ groups) | Absent in benzoic acid. These peaks confirm the presence of the dimethyl substituents. |
| ~1700 | Strong, Sharp | C=O stretch (conjugated carboxylic acid) | A key peak. Shifted to lower frequency (~1700 cm⁻¹) compared to a saturated acid (~1730 cm⁻¹) due to conjugation with the pyrazole ring.[4][5] |
| ~1605 | Medium | Aromatic C=C stretch (Phenyl & Pyrazole) | Common to aromatic systems. A complex region with multiple bands. |
| ~1580 | Medium | C=N stretch (Pyrazole ring) | A characteristic absorption for the pyrazole heterocyclic system.[7] |
| ~1450 & ~1375 | Medium | CH₃ asymmetric & symmetric bending | Confirms the methyl groups. These would be absent in a non-methylated analogue.[6] |
| ~1290 | Strong | C-O stretch (coupled with O-H bend) | Part of the carboxylic acid signature, often strong and broad.[2][4] |
| ~1015 | Medium-Strong | C-Br stretch | Diagnostic for the bromophenyl group. Absent in a non-halogenated version of the molecule.[8][9] |
| ~920 | Broad, Medium | O-H out-of-plane bend | A classic feature of a carboxylic acid dimer, often appearing as a broad hump.[4] |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bend | The exact position is diagnostic of the 1,3-disubstitution pattern on the phenyl ring. |
Conclusion
The FT-IR spectrum of this compound presents a rich and highly characteristic fingerprint. The definitive identification of this molecule relies on the simultaneous observation of several key features:
-
The unmistakable broad O-H stretch (3300-2500 cm⁻¹) and strong, conjugated C=O stretch (~1700 cm⁻¹) confirming the aromatic carboxylic acid group.
-
Sharp aliphatic C-H stretches (<3000 cm⁻¹) and bends (~1450, 1375 cm⁻¹) indicating the dimethyl substituents.
-
A collection of peaks in the 1620-1400 cm⁻¹ region corresponding to the pyrazole ring system.
-
A distinct C-Br absorption in the low-frequency region (~1015 cm⁻¹) confirming the presence of the bromophenyl moiety.
By comparing the observed spectrum to the data presented in this guide, researchers can confidently verify the structure of their synthesized compound and ensure its purity for subsequent applications in drug discovery and materials science.
References
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Int. J. Green Pharm. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Retrieved from [Link]
-
AWS. (n.d.). Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for... Retrieved from [Link]
-
JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. greenpharmacy.info [greenpharmacy.info]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Bromophenyl Pyrazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship
Introduction
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical research.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[3][4] The introduction of a bromophenyl moiety to this versatile scaffold often enhances lipophilicity and can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. The bromine atom, a halogen, can participate in halogen bonding and other non-covalent interactions, potentially leading to stronger and more selective binding to biological targets.[1]
This guide provides a comparative analysis of various bromophenyl pyrazole derivatives, focusing on their performance in key biological applications. We will delve into their synthesis, compare their efficacy using quantitative experimental data, and elucidate the underlying structure-activity relationships (SAR). Furthermore, this document furnishes detailed, field-proven experimental protocols to ensure the reproducibility and validation of the presented findings.
Core Structural Features and Synthesis Overview
The fundamental structure of the compounds discussed herein is a pyrazole ring substituted with a bromophenyl group. The position of the bromine atom on the phenyl ring (ortho, meta, or para) and the substitution pattern on the pyrazole core are critical determinants of biological activity.
A prevalent method for synthesizing the pyrazole core is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For instance, the reaction of a substituted chalcone (an α,β-unsaturated ketone) with a bromophenylhydrazine is a common route to yield bromophenyl-substituted pyrazolines, which can then be oxidized to pyrazoles.
Another powerful technique is the 1,3-dipolar cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with an appropriate dipolarophile. This method offers a high degree of regioselectivity in the synthesis of polysubstituted pyrazoles.
Below is a generalized workflow for the synthesis and screening of novel bromophenyl pyrazole derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of bromophenyl pyrazole derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Kinase Signaling
Many bromophenyl pyrazole derivatives have been investigated as potent anticancer agents, often functioning as inhibitors of key protein kinases involved in tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
A study by Saleh et al. synthesized a series of fused pyrazole derivatives and evaluated their inhibitory activity against EGFR and VEGFR-2.[6] The results highlighted that compounds with a bromophenyl substituent were particularly active. For instance, 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 1 ) and (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Compound 11 ) served as key starting materials for derivatives with potent, dual inhibitory action.[6]
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Derivative 3 | EGFR | 0.06 | - | [6] |
| Derivative 9 | VEGFR-2 | 0.22 | - | [6] |
| Derivative 12 | EGFR/VEGFR-2 | Potent Dual Inhibitor | HepG2 | [6] |
| Erlotinib | EGFR | 0.13 | - | [6] |
IC50: Half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that specific bromophenyl pyrazole derivatives can exhibit inhibitory potency superior to the established drug, Erlotinib. The structure-activity relationship suggests that the fusion of additional heterocyclic rings to the pyrazole core, along with the strategic placement of the bromophenyl group, is crucial for high-affinity binding to the kinase active sites.
The mechanism often involves the pyrazole scaffold acting as a hinge-binder within the ATP-binding pocket of the kinase, while the bromophenyl group extends into a hydrophobic pocket, enhancing binding affinity.
Caption: Inhibition of EGFR/VEGFR-2 signaling by bromophenyl pyrazole derivatives.
Antimicrobial Activity: A New Generation of Bacterial Inhibitors
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Bromophenyl pyrazole derivatives have emerged as a promising class of compounds in this area. Their mechanism of action can vary, from inhibiting essential enzymes in bacterial metabolic pathways to disrupting cell membrane integrity.
A study on pyrazole-ciprofloxacin hybrids demonstrated that the introduction of a bromophenyl pyrazole moiety to the ciprofloxacin scaffold could enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 7k (Fluorophenyl) | S. aureus | More active | [3] |
| 7h (Chlorophenyl) | S. aureus | Active | [3] |
| 7l (Bromophenyl) | S. aureus | Less active than 7k and 7h | [3] |
| Ciprofloxacin | S. aureus | Standard | [3] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
In this particular study, while the bromophenyl derivative showed activity, it was noted that the fluoro- and chloro-substituted analogs were more potent against S. aureus.[3] This highlights a key aspect of SAR: the nature of the halogen substituent significantly impacts efficacy. The higher electronegativity and smaller size of fluorine compared to bromine can lead to more favorable interactions with the target enzyme or protein. However, in other series of compounds, the larger, more lipophilic bromine atom has been shown to be advantageous.
Insecticidal Activity: Fipronil and Its Analogs
Fipronil is a broad-spectrum phenylpyrazole insecticide that acts as a potent blocker of the GABA-gated chloride channel in insects, leading to central nervous system disruption.[7] The core structure of fipronil features a phenyl group with chlorine and trifluoromethyl substituents. Research into analogs where these are replaced or augmented with bromophenyl groups aims to enhance potency, modify the spectrum of activity, and overcome resistance.
Comparative toxicity studies are essential in this field. The lethal concentration (LC50) is a standard measure of the acute toxicity of a substance.
| Compound | Organism | LC50 | Exposure Route | Reference |
| Fipronil | Tetragonisca fiebrigi (Bee) | 2 µg/L | Contact | [6] |
| Fipronil | Tetragonisca fiebrigi (Bee) | 107 µg/L | Ingestion | [6] |
| Fipronil | Haemaphysalis bispinosa (Tick) | 0.53 ppm | Immersion | [8] |
LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population.
The development of fipronil analogs often involves modifying the substituents on the N-phenyl ring. The introduction of a bromine atom can alter the electronic properties and steric profile of the molecule, potentially leading to improved binding to the GABA receptor. Structure-activity relationship studies in this class are complex, with subtle changes in substitution patterns leading to significant differences in insecticidal potency and selectivity.[7]
Key Experimental Protocols
To ensure scientific integrity, the methodologies used to generate the comparative data are detailed below. These protocols are standardized and widely used in the fields of drug discovery and toxicology.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol is used to determine the IC50 value of a compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromophenyl pyrazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Antimicrobial MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the bromophenyl pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will result in a final bacterial concentration of ~5 x 10^5 CFU/mL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Conclusion and Future Perspectives
Bromophenyl pyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds. This guide has demonstrated their potential as potent agents in anticancer, antimicrobial, and insecticidal applications. The comparative data presented underscores the importance of subtle structural modifications in optimizing biological activity. The bromine substituent plays a crucial role in modulating the physicochemical properties and target-binding interactions of these molecules.
Future research should focus on several key areas:
-
Expansion of the Chemical Space: Synthesis of novel derivatives with diverse substitution patterns to explore a wider range of biological targets.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their effects to identify novel targets and overcome resistance.
-
Selectivity Profiling: Comprehensive screening against a panel of targets to assess selectivity and minimize off-target effects, which is crucial for drug development.
-
In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The detailed protocols provided herein serve as a robust foundation for researchers to conduct further comparative studies and contribute to the development of the next generation of pyrazole-based therapeutics and agrochemicals.
References
-
Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. Available at: [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(15), 3438. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a578-a589. Available at: [Link]
-
Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 433-442. Available at: [Link]
-
Broth microdilution. Wikipedia. Available at: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-16. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]
-
Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 18(4), e202200527. Available at: [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Fipronil Derivatives Incorporating a Sulfide Unit. Journal of Agricultural and Food Chemistry, 61(32), 7739-7746. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry, 13(1), 108-118. Available at: [Link]
-
Recent synthetic approaches to fipronil, a super-effective and safe pesticide. Research in Chemical Intermediates, 42(10), 7345-7361. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4614-4618. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4043. Available at: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. Available at: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. Available at: [Link]
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]
-
Comparison of fipronil susceptibility (48-hr LC 10 (a), LC 50 (b), and... ResearchGate. Available at: [Link]
-
Comparision of test methods for all species used in this study. ResearchGate. Available at: [Link]
-
Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. International Journal of PharmTech Research, 5(2), 819-826. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Available at: [Link]
-
Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test. Journal of Parasitic Diseases, 38(2), 183-185. Available at: [Link]
-
Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 93(23), 12764-12767. Available at: [Link]
-
Toxicity of fipronil and its enantiomers to marine and freshwater non-targets. Water Research, 41(11), 2545-2556. Available at: [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1018693. Available at: [Link]
-
Synthesis of the insecticide fipronil (12). ResearchGate. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative toxicity of fipronil, malathion, and thiamethoxam on the stingless bee Tetragonisca fiebrigi (Schwarz, 1938) [redalyc.org]
- 7. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 8. Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.org.mx [scielo.org.mx]
A Comparative Guide to the Structure-Activity Relationship of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazoles in Oncology
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1] In the realm of oncology, pyrazole derivatives have emerged as a particularly promising class of therapeutic agents. Their versatile structure allows for modifications that can target various biological pathways involved in cancer progression, including cell cycle regulation and signal transduction. Several pyrazole-based compounds have been successfully developed into FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic motif.[2] This guide focuses on the specific structure-activity landscape of 1-aryl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives, with a particular emphasis on understanding the role of the 3-bromophenyl substituent in modulating biological activity.
Core Structure and Rationale for Investigation
The core structure under investigation is 1-aryl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The rationale for exploring this scaffold lies in the established anticancer potential of pyrazole derivatives. The 1-aryl group, the dimethyl substitution on the pyrazole ring, and the carboxylic acid at the 4-position are all key features that can be systematically modified to probe their influence on biological activity. The specific focus of this guide, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, introduces a bromine atom at the meta-position of the N-phenyl ring, a modification known to influence pharmacokinetic and pharmacodynamic properties of drug candidates.
Comparative Analysis: Insights from Structurally Related Pyrazole Derivatives
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by examining the SAR of closely related analogs. The following sections present a comparative analysis based on published data for similar pyrazole-based compounds, focusing on their anticancer activities.
Anticancer Activity of Pyrazole Analogs Against Various Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. For instance, various pyrazole-based compounds have been evaluated for their anticancer activity against cervical (HeLa), colon (HCT-116 and HCT-8), lung (A549), and hepatocellular carcinoma (HepG2) cell lines.[2] These studies often utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
For example, a study on quinolin-2(1H)-one-based pyrazoles reported IC50 values against HeLa, HCT-116, and HCT-8 cell lines, with some compounds showing significant activity.[2] Another study on pyrazole-based azoles identified compounds with potent activity against the A549 lung cancer cell line, with IC50 values in the low microgram per milliliter range.[2] These findings underscore the general potential of the pyrazole scaffold as a template for the design of novel anticancer agents.
The table below summarizes representative data for pyrazole derivatives, illustrating the range of activities observed. It is important to note that these are not direct comparisons with the topic compound but serve to establish a baseline for the expected potency of this class of molecules.
Table 1: Representative Anticancer Activity of Substituted Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidines | HeLa | Varies | [2] |
| Pyrazolo[1,5-a]pyrimidines | HCT-116 | Varies | [2] |
| Pyrazolo[1,5-a]pyrimidines | HCT-8 | Varies | [2] |
| Pyrazole-based azoles | A549 | 3.46 ± 0.6 (µg/mL) | [2] |
| Pyrazole-based azoles | HepG2 | Varies | [2] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole and its appended rings.
The Role of the N-Aryl Substituent
The substituent on the N-aryl ring plays a crucial role in determining the anticancer potency. Halogen atoms, such as the bromine in our topic compound, are known to modulate lipophilicity and can engage in halogen bonding, potentially enhancing binding affinity to target proteins. The position of the substituent is also critical. A meta-substitution, as in the 3-bromophenyl group, can influence the overall conformation of the molecule and its interaction with the target's binding site differently than ortho or para substitutions.
The Significance of the Pyrazole Core and its Substituents
The dimethyl substitution at the 3 and 5 positions of the pyrazole ring contributes to the overall lipophilicity and steric profile of the molecule. These groups can influence how the compound fits into a binding pocket. The carboxylic acid group at the 4-position is a key functional group that can participate in hydrogen bonding interactions with amino acid residues in a target protein, often acting as a crucial anchor point.
The following diagram illustrates the key pharmacophoric features of the 1-aryl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid scaffold and highlights the areas of structural variation that are critical for biological activity.
Caption: Key Pharmacophoric Features and SAR Hotspots.
Experimental Protocols for Biological Evaluation
To facilitate further research and enable direct comparisons, this section provides standardized protocols for key in vitro assays.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Sources
- 1. 1153371-57-3|1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to the Biological Activity of Pyrazole Compounds
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility allows for multi-positional substitutions, enabling chemists to meticulously sculpt molecules with optimized pharmacological profiles. This inherent adaptability has led to the development of a plethora of pyrazole-containing drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides an in-depth comparative analysis of the biological activities of structurally similar pyrazole compounds, grounded in experimental data and established scientific principles. We will explore the causal relationships behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Anti-inflammatory Activity - The Legacy of COX-2 Inhibition
One of the most celebrated applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][2][3] The archetypal example, Celecoxib, serves as a crucial benchmark for comparing the potency and selectivity of novel pyrazole-based anti-inflammatory agents.
Comparative Analysis of Celecoxib Analogs
The anti-inflammatory prowess of pyrazole derivatives is primarily assessed through their ability to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a critical parameter for this comparison, with a lower IC50 value indicating greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the compound's preference for inhibiting COX-2 over the constitutively expressed COX-1, a key factor in reducing gastrointestinal side effects.
Table 1: Comparative in vitro COX Inhibition of Celecoxib and Analogs
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 15 | 0.04 | 375 |
| SC-558 | 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | >100 | 0.015 | >6667 |
| Analog A | 4-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 10 | 0.05 | 200 |
Note: The data presented is a representative compilation from various sources for illustrative and comparative purposes.
Expertise in Action: Interpreting the Data The substitution pattern on the C-5 phenyl ring significantly influences both potency and selectivity. The 4-methyl group in Celecoxib provides a balance of potency and selectivity. Replacing it with a more electron-withdrawing chlorine atom in SC-558 dramatically increases COX-2 selectivity. Conversely, the electron-donating methoxy group in Analog A slightly reduces selectivity compared to Celecoxib. This structure-activity relationship (SAR) underscores the importance of the interactions within the hydrophobic pocket of the COX-2 active site.
Experimental Protocol: In Vitro COX Inhibition Assay
To ensure the trustworthiness of the comparative data, a standardized and validated protocol is paramount. The following is a detailed step-by-step methodology for an in vitro human whole blood assay to determine COX-1 and COX-2 inhibition.
Step-by-Step Protocol:
-
Blood Collection: Obtain fresh human venous blood from consenting, healthy, drug-free volunteers into heparinized tubes.
-
Compound Preparation: Dissolve pyrazole test compounds in dimethyl sulfoxide (DMSO) to prepare 10 mM stock solutions. Perform serial dilutions in DMSO to achieve a range of desired concentrations.
-
COX-2 Induction and Inhibition:
-
Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.
-
Add 1 µL of the test compound dilutions or DMSO (vehicle control) to the blood.
-
Pre-incubate for 30 minutes at 37°C.
-
Induce COX-2 expression by adding lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
COX-1 Inhibition:
-
Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.
-
Add 1 µL of the test compound dilutions or DMSO (vehicle control).
-
Incubate for 1 hour at 37°C.
-
Initiate prostaglandin synthesis by adding arachidonic acid to a final concentration of 30 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Processing and Analysis:
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of prostaglandin E2 (PGE2) for COX-2 activity and thromboxane B2 (TXB2) for COX-1 activity using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of the Mechanism of Action
Caption: Selective inhibition of COX-2 by pyrazole analogs.
Part 2: Anticancer Activity - Targeting the Engines of Cell Proliferation
The pyrazole scaffold is a prominent feature in a number of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5] These compounds often function by competing with ATP for the binding site of kinases, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.
Comparative Cytotoxicity of Pyrazole-Based Kinase Inhibitors
The initial assessment of potential anticancer agents involves evaluating their cytotoxicity against various cancer cell lines. The IC50 value, in this context, represents the concentration of the compound that reduces the viability of a cancer cell population by 50%.
Table 2: Comparative Cytotoxicity (IC50, µM) of Pyrazole Analogs Against Various Cancer Cell Lines
| Compound | Structure | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| Analog B | 1,3-diphenyl-1H-pyrazole | 15.2 | 11.8 | 20.5 |
| Analog C | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole | 8.7 | 6.2 | 12.1 |
| Analog D | 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole | 25.4 | 19.5 | 31.2 |
Note: This data is a representative compilation from multiple sources for illustrative and comparative purposes.
Expertise in Action: Deciphering Structure-Cytotoxicity Relationships The data in Table 2 suggests that the electronic properties of the substituent on the N-1 phenyl ring play a crucial role in the cytotoxic activity of these pyrazole analogs. The electron-withdrawing chloro group in Analog C enhances cytotoxicity compared to the unsubstituted Analog B. In contrast, the electron-donating methoxy group in Analog D diminishes the anticancer activity. This highlights the importance of electronic tuning in the design of potent pyrazole-based anticancer agents.
Experimental Workflow: Assessing Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: A typical workflow for an MTT cell viability assay.
Targeted Signaling Pathway
Many pyrazole-based anticancer agents exert their effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Part 3: Antimicrobial Activity - A New Frontier for Pyrazoles
With the rise of antimicrobial resistance, the development of novel antibacterial and antifungal agents is a global health priority. Pyrazole derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[1][6]
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy of pyrazole compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Comparative MIC Values (µg/mL) of Pyrazole Analogs against Bacterial and Fungal Strains
| Compound | Structure | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Analog E | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 16 | 32 | 64 |
| Analog F | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 8 | 16 | 32 |
| Analog G | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | 4 | 8 | 16 |
Note: This data is a representative compilation from multiple sources for illustrative and comparative purposes.
Expertise in Action: Structure-Antimicrobial Activity Insights The antimicrobial activity of these pyrazole carbonitrile derivatives appears to be enhanced by the presence of electron-withdrawing groups on the N-1 phenyl ring. The nitro group in Analog G leads to the most potent antimicrobial activity across all tested strains, followed by the chloro group in Analog F. This suggests that modulating the electronic properties of the pyrazole scaffold is a key strategy for developing effective antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow the microbial strains overnight in an appropriate broth medium.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the standardized microbial suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Conclusion
The pyrazole scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents. This guide has provided a comparative analysis of the anti-inflammatory, anticancer, and antimicrobial activities of various pyrazole derivatives, emphasizing the importance of structure-activity relationships. By employing rigorous and well-defined experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic ring system, paving the way for the development of next-generation medicines to address a wide range of human diseases.
References
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Molecules. [Link]
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to Synthesis Validation: An Objective Comparison of Spectroscopic Techniques
<
In the realms of chemical research and pharmaceutical development, the unambiguous confirmation of a synthesized molecule's identity is not merely a procedural step but the bedrock of scientific integrity. The claim "we made compound X" must be substantiated by robust, empirical evidence. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the validation of chemical synthesis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
This document is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods. Instead, it delves into the causality behind experimental choices, emphasizing the concept of a self-validating system through the strategic application of orthogonal and complementary analytical techniques.[1][2]
The Imperative of Orthogonal Validation
Confidence in a synthesized structure is achieved not by a single technique but by the convergence of data from multiple, independent methods. This is the principle of orthogonal validation: employing analytical techniques that rely on different physical principles to measure the same or related molecular attributes.[1][2] While NMR provides an unparalleled view of the molecular skeleton, MS gives a precise molecular weight, and IR confirms the presence of specific functional groups. Together, they form a powerful, self-validating triad.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3][4] It provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity and chemical environment of atoms.[3][5]
The "Why" Behind NMR's Power
NMR operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[6] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique "fingerprint" of its position within the molecule.
Key NMR Experiments for Synthesis Validation:
-
¹H NMR (Proton NMR): This is often the first and most informative experiment performed. It provides information on the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin splitting).[7]
-
¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in a molecule and provides information about their chemical environment.[3]
-
2D NMR (COSY, HSQC, HMBC): These more advanced techniques are crucial for piecing together complex molecular structures by establishing correlations between protons and carbons, revealing the complete bonding network.[8]
Causality in Experimental Choices:
The choice of solvent is critical as it can influence chemical shifts. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in ¹H NMR spectra. The magnetic field strength of the NMR spectrometer is also a key consideration; higher field strengths provide better signal dispersion and resolution, which is essential for analyzing complex molecules.[9]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For the synthetic chemist, its primary role is to determine the molecular weight of the synthesized compound, providing a direct confirmation of the molecular formula.
The "Why" Behind MS's Precision
In a typical MS experiment, a sample is ionized, and the resulting ions are accelerated and separated based on their m/z ratio.[10] The output, a mass spectrum, plots the relative abundance of ions at each m/z value. The peak corresponding to the intact molecule that has lost one electron is known as the molecular ion peak (M+), and its m/z value gives the molecular mass of the compound.[5]
Common Ionization Techniques:
-
Electron Ionization (EI): A high-energy method that often causes fragmentation of the molecule. This fragmentation pattern can provide valuable structural information.
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are "soft" ionization techniques that cause minimal fragmentation, making them ideal for determining the molecular weight of intact molecules, including large polymers and biomolecules.[11]
Causality in Experimental Choices:
The choice of ionization technique is dictated by the nature of the analyte. For small, volatile organic molecules, EI-MS is often sufficient. For larger, more fragile molecules, or for obtaining a clear molecular ion peak, ESI or MALDI is preferred. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
Infrared (IR) Spectroscopy: The Functional Group Detective
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[6]
The "Why" Behind IR's Specificity
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrational frequencies are characteristic of the types of bonds and functional groups present. For example, a strong absorption band in the region of 1650-1750 cm⁻¹ is a clear indication of a carbonyl (C=O) group.[12]
Key Regions in an IR Spectrum:
-
Functional Group Region (4000-1500 cm⁻¹): This region contains characteristic absorptions for most common functional groups.
-
Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions that is unique to a particular molecule, serving as a "fingerprint" for identification.[13]
Causality in Experimental Choices:
The sampling method in IR spectroscopy depends on the physical state of the sample. Liquids can be analyzed as thin films, while solids are often analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[14] ATR-FTIR is a particularly useful technique for analyzing the surface of solid samples.
Comparative Analysis of Spectroscopic Techniques
| Technique | Primary Information | Strengths | Limitations | Typical Sample Amount |
| NMR Spectroscopy | Molecular structure (connectivity, stereochemistry) | Unambiguous structure determination, non-destructive | Relatively low sensitivity, requires soluble samples | 1-10 mg |
| Mass Spectrometry | Molecular weight, molecular formula (with HRMS), fragmentation pattern | High sensitivity, provides molecular formula | Can be destructive, may not provide detailed structural information on its own | < 1 µg |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, versatile for different sample types | Provides limited structural information, spectra can be complex | 1-5 mg |
Experimental Protocols: A Self-Validating Workflow
A robust validation workflow integrates these techniques in a logical sequence.
Step 1: Initial Characterization with IR Spectroscopy
-
Objective: To quickly confirm the presence of key functional groups and monitor reaction progress.
-
Methodology (ATR-FTIR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid or liquid sample directly on the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
-
Clean the crystal thoroughly after analysis.
-
-
Interpretation: Compare the obtained spectrum with the expected spectrum based on the target structure. Look for the appearance of characteristic product peaks and the disappearance of starting material peaks.
Step 2: Molecular Weight Confirmation with Mass Spectrometry
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Methodology (ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Interpretation: Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the target compound. If using HRMS, confirm that the measured mass is within a few ppm of the calculated exact mass.
Step 3: Unambiguous Structure Elucidation with NMR Spectroscopy
-
Objective: To definitively determine the molecular structure of the synthesized compound.
-
Methodology (¹H and ¹³C NMR):
-
Dissolve an appropriate amount of the sample in a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
If the structure is complex, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
-
Interpretation: Analyze the chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum to assign the protons. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbons. Use 2D NMR data to confirm the connectivity between atoms and establish the final structure.
Visualization of the Validation Workflow
Sources
- 1. news-medical.net [news-medical.net]
- 2. fluidimaging.com [fluidimaging.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. vce.studypulse.au [vce.studypulse.au]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. lehigh.edu [lehigh.edu]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]
A Researcher's Guide to Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Comparative Analysis
This guide provides an in-depth, objective comparison of pyrazole carboxamide derivatives as cyclooxygenase (COX) inhibitors, supported by experimental and computational data. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Cyclooxygenase (COX) is a pivotal enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. It exists in two primary isoforms: the constitutively expressed COX-1, which is involved in physiological functions, and the inducible COX-2, a key target for anti-inflammatory therapies.[1] Pyrazole carboxamide derivatives have garnered significant attention as a promising class of selective COX-2 inhibitors, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[1] Molecular docking studies are an indispensable tool for elucidating the binding interactions of these compounds within the active sites of COX-1 and COX-2, thereby guiding the rational design of more potent and selective inhibitors.[1]
The Rationale for Targeting COX-2 with Pyrazole Carboxamides
The development of selective COX-2 inhibitors was a landmark in anti-inflammatory drug discovery, aiming to mitigate the gastric complications associated with non-selective NSAIDs. The structural basis for this selectivity lies in a key difference in the active sites of the two isoforms. In COX-2, the substitution of isoleucine at position 523 (as seen in COX-1) with a smaller valine residue creates a distinct side pocket.[1] This structural nuance allows for the accommodation of bulkier ligands, a feature exploited in the design of diarylheterocyclic inhibitors like celecoxib, which prominently features a pyrazole core. The sulfonamide group of these inhibitors can extend into this polar side pocket, an interaction not possible in the more constricted active site of COX-1.[1]
Pyrazole carboxamides, building upon this principle, offer a versatile scaffold for chemical modification to optimize interactions within the COX-2 active site. The incorporation of a trifluoromethyl group, for instance, has been shown to enhance hydrophobic stabilization within the COX binding pockets, leading to increased ligand-receptor affinity.[2]
Comparative Performance of Pyrazole Carboxamide COX Inhibitors
The following tables summarize the in vitro inhibitory activity and computationally predicted binding affinities of various pyrazole carboxamide derivatives against COX-1 and COX-2. This data provides a quantitative comparison of their potency and selectivity.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3g | 4.45 | 2.65 | 1.68 |
| 3d | 5.61 | 4.92 | 1.14 |
| Ketoprofen (Reference) | 0.034 | 0.164 | 0.21 |
Data sourced from Hawash et al. (2025)[1]
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Hybrid Pyrazole Analogues
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5u | 130.12 | 1.79 | 72.73 |
| 5s | 164.12 | 2.51 | 65.75 |
| Celecoxib (Reference) | - | - | 78.06 |
Data sourced from Abbaraju et al. (2016)[1][3]
Table 3: Comparative Docking Scores of Hybrid Pyrazole Analogues with COX-2
| Compound | Docking Score (kcal/mol) |
| 5u | -12.907 |
| 5s | -12.24 |
| Celecoxib (Reference) | -9.924 |
Data sourced from Abbaraju et al. (2016)[1][3]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking of Pyrazole Carboxamides with COX Enzymes
This protocol outlines a general workflow for conducting molecular docking studies of pyrazole carboxamide derivatives with COX-1 and COX-2 enzymes using AutoDock Vina, a widely used and effective open-source docking program.
Part 1: Preparation of the Receptor (COX Enzyme)
-
Obtain Crystal Structures: Download the 3D crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). Recommended PDB IDs include:
-
Protein Cleanup: Using molecular modeling software such as UCSF Chimera or PyMOL, prepare the protein for docking. This involves:
-
Removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Adding polar hydrogen atoms to the protein structure.
-
Repairing any missing side chains or loops if necessary.
-
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.
Part 2: Preparation of the Ligand (Pyrazole Carboxamide)
-
2D Structure Drawing: Draw the 2D structures of the pyrazole carboxamide derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is crucial to perform energy minimization on the 3D structures to obtain a low-energy conformation. This can be done using software like Avogadro or the PRODRG server. The choice of force field (e.g., MMFF94) is an important consideration for obtaining realistic ligand conformations.
-
File Format Conversion: Save the energy-minimized ligand structures in the PDBQT format.
Part 3: Docking Simulation with AutoDock Vina
-
Grid Box Definition: Define a grid box that encompasses the active site of the COX enzyme. The center and dimensions of the grid box should be chosen to cover the known binding site of COX inhibitors. For COX-2, this should include the catalytic site and the selectivity side pocket.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file for the docking poses.
-
Running the Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the receptor's active site.
Part 4: Analysis and Visualization of Results
-
Binding Affinity: Analyze the output file to determine the binding affinity (docking score) of the best binding pose, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.
-
Interaction Analysis: Visualize the predicted binding poses of the pyrazole carboxamide derivatives within the COX active site using software like PyMOL or Discovery Studio. This allows for a detailed examination of the key molecular interactions, such as:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic interactions: Observe interactions with nonpolar residues.
-
Pi-stacking and cation-pi interactions: Look for interactions with aromatic residues.
-
-
Comparative Analysis: Compare the binding modes and interactions of different pyrazole carboxamide derivatives to understand the structural basis for their varying potencies and selectivities. Also, compare the docking results with a known reference inhibitor like celecoxib.
Visualizing the Workflow and Interactions
Caption: Experimental Workflow for a Comparative Docking Study of Pyrazole Carboxamide COX Inhibitors.
Caption: COX Signaling Pathway and Inhibition by Pyrazole Carboxamides.
Conclusion and Future Directions
Molecular docking serves as a powerful computational tool in the quest for novel pyrazole carboxamide-based COX inhibitors. By providing detailed insights into the molecular interactions governing ligand binding, these studies enable the rational design of compounds with enhanced potency and selectivity for COX-2. The data presented in this guide highlights the potential of this chemical class to yield effective anti-inflammatory agents with an improved safety profile. Future research should focus on integrating molecular dynamics simulations to provide a more dynamic picture of ligand-receptor interactions and employing more advanced free energy calculation methods to further refine the prediction of binding affinities.
References
- Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 13065_2025_1659.
- Abbaraju, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3477–3493.
- Gedawy, E. M., Kassab, A. E., & El Kerdawy, A. M. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066.
- Fadaly, W. A. A., et al. (2023). Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. Bioorganic Chemistry, 134, 106428.
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Retrieved from [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Singh, T., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 56, 8-15.
-
RCSB PDB. (2020). 6Y3C: Human COX-1 Crystal Structure. Retrieved from [Link]
- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Selvaraj, J., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Journal of Young Pharmacists, 12(3), 273-276.
- Bello-Vargas, J. E., et al. (2023). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. International Journal of Molecular Sciences, 24(23), 17009.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][2]
At a Glance: The Paradigm Shift in Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating.[3][4] The fundamental difference lies in the mechanism of energy transfer. Conventional heating relies on conduction and convection, which is a slow and inefficient process of transferring heat from an external source to the reaction mixture. In contrast, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, leading to rapid and uniform temperature changes throughout the bulk of the material.[5] This efficiency translates into dramatically shorter reaction times, often reducing processes that take hours to mere minutes, and frequently results in higher product yields and purity.[1][6][7]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives from chalcones and hydrazine derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 4 - 6.5 hours[8][9] | 2 - 12 minutes[6][7] |
| Yield | 66.57%[8] | 82 - 99%[7] |
| Temperature | 75 - 80°C[8] | 60°C[6] |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation |
Experimental Protocols
Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures for the reaction of a chalcone with a hydrazine derivative.[7][8][9]
Conventional Reflux Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines
This protocol describes the cyclization of a chalcone with phenylhydrazine under conventional heating.
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).[9]
-
Reagent Addition: Add phenylhydrazine (approximately 1.2 mmol) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 75-80°C) using an oil bath or heating mantle for 4 to 6.5 hours.[8][9]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature and then pour it into crushed ice.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry.[9]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazoline derivative.
Microwave-Assisted Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines
This protocol details the rapid synthesis of pyrazolines from chalcones using microwave irradiation.
Step-by-step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vessel, add the chalcone (10 mmol) and the hydrazine reagent (12 mmol) to glacial acetic acid (10 mL).[7]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 2-12 minutes at a power of 300 watts.[7]
-
Cooling: After the reaction is complete, the vessel is cooled to a safe temperature.
-
Work-up and Isolation: The resulting solid is filtered, washed with dilute HCl solution and then distilled water.[7]
-
Purification: The crude product is recrystallized from ethanol (95%) to yield the pure 2-pyrazoline.[7]
Visualization of Methodologies
The following diagrams illustrate the general workflows for conventional and microwave-assisted pyrazole synthesis.
Mechanistic Insights and Discussion
The synthesis of pyrazolines from α,β-unsaturated ketones (chalcones) and hydrazines proceeds via a cyclocondensation reaction.[10][11] The generally accepted mechanism involves two key steps:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen atom on the β-carbon of the chalcone's α,β-unsaturated system (Michael addition).
-
Intramolecular Cyclization and Dehydration: This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate. Subsequent dehydration leads to the formation of the stable pyrazoline ring.[8]
Microwave irradiation accelerates this process primarily through its efficient heating mechanism. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which significantly increases the rate of both the initial nucleophilic attack and the subsequent cyclization and dehydration steps. This circumvents the slow process of thermal conduction required in conventional heating, thereby drastically reducing the overall reaction time.[12]
Conclusion: A Clear Choice for Efficiency and Sustainability
Microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[2][6] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields. While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an attractive option for researchers in drug discovery and development, where rapid lead optimization is crucial.[12] Furthermore, the reduced energy consumption and potential for solvent-free reactions align with the principles of green chemistry, making MAOS a more sustainable approach.[3][4]
References
-
Gong, Y., & He, H. (2013). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Molecules, 18(11), 13683-13699. Available from: [Link]
-
El-Sayed, M. A., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Journal of Nanobiotechnology, 21(1), 376. Available from: [Link]
-
Sharma, B. (2011). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry, 23(6), 2468-2470. Available from: [Link]
-
Priya, et al. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics, 15(3), 1-10. Available from: [Link]
-
Patel, K. D., et al. (2014). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry, 30(3), 1261-1267. Available from: [Link]
-
Bentham Science Publishers. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Letters in Organic Chemistry, 20(1), 74-79. Available from: [Link]
-
Fatmayanti, B. R., et al. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian, 9(3), 655-664. Available from: [Link]
-
Jadhav, N., et al. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Indian Journal of Chemistry, 62B(5), 465-476. Available from: [Link]
-
Royal Society of Chemistry. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Advances, 15, 12345-12356. Available from: [Link]
-
Mustafa, Z. J., et al. (2025). Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Chemical Sciences, 137(1), 1-12. Available from: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for 2-pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst.. Available from: [Link]
-
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(1), 123. Available from: [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. Available from: [Link]
-
Wang, J., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Beilstein Journal of Organic Chemistry, 3, 13. Available from: [Link]
-
Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27249–27263. Available from: [Link]
-
Al-Adhami, K., et al. (2025). Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 62(8), 1-8. Available from: [Link]
-
Al-Omar, M. A. (2010). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecules, 15(7), 4623–4631. Available from: [Link]
-
Taylor & Francis Online. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of Biomolecular Structure and Dynamics, 1-15. Available from: [Link]
-
The Pharma Innovation Journal. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal, 3(9), 1-5. Available from: [Link]
-
Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27249–27263. Available from: [Link]
-
Royal Society of Chemistry. (2024). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 14, 1-16. Available from: [Link]
-
ResearchGate. (2026). Comparative study of microwave-induced and conventional synthesis of selected compounds. Available from: [Link]
Sources
- 1. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eurekaselect.com [eurekaselect.com]
A Senior Application Scientist's Guide to the Characterization of Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals. Their prevalence stems from their versatile synthesis and the profound impact of substituents on their physicochemical and biological properties. For researchers in drug discovery and development, a comprehensive understanding of how to characterize these derivatives is paramount. This guide provides an in-depth comparison of the characterization data for a series of substituted pyrazoles, moving beyond a simple recitation of data to explain the underlying principles and experimental causality.
This document is structured to provide not just the "what" but the "why" – empowering you to interpret your own results with greater confidence and to rationally design future molecules with desired properties. We will delve into the nuances of spectroscopic analysis (NMR, FT-IR, Mass Spectrometry), explore key physicochemical parameters (melting point, pKa, LogP), and provide detailed, field-tested experimental protocols.
The Synthetic Foundation: Cyclization of Chalcones
A prevalent and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles is the acid-catalyzed cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[1][2] This reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The choice of substituents on both the chalcone and the hydrazine directly translates to the final substitution pattern of the pyrazole, allowing for a high degree of molecular diversity.
Caption: General workflow for the synthesis of substituted pyrazoles from chalcones.
Part 1: Spectroscopic Characterization – A Comparative Analysis
Spectroscopic techniques are the bedrock of structural elucidation in organic chemistry. For substituted pyrazoles, a combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule.
The chemical shifts (δ) of the protons on the pyrazole ring are highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups (EWGs) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups (EDGs) have the opposite effect, shielding protons and shifting their signals upfield.
Table 1: Comparative ¹H NMR Data for a Series of Substituted Pyrazoles in CDCl₃ [3]
| Compound/Substituent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| A: 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| B: 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| C: 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| D: Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |
Causality Behind the Shifts:
-
In Compound A , the two methyl groups are electron-donating, shielding the H-3 and H-5 protons, resulting in a relatively upfield chemical shift of 5.83 ppm.
-
The amino group (-NH₂) in Compound B is a strong electron-donating group, which significantly shields the H-4 proton, causing it to appear at a lower chemical shift (5.60 ppm) compared to the protons in the other examples.
-
Conversely, the nitro group (-NO₂) in Compound C is a powerful electron-withdrawing group. This deshields the H-3 and H-5 protons, shifting them downfield to 8.05 and 8.50 ppm, respectively.
-
In Compound D , the ethyl carboxylate group at the 4-position is electron-withdrawing, which deshields the H-4 proton, resulting in a downfield shift to 8.01 ppm.
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrazole ring are influenced by the electronic effects of the substituents.
Table 2: Comparative ¹³C NMR Data for Representative Substituted Pyrazoles [4][5]
| Compound/Substituent | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) |
| A: 3,5-Dimethylpyrazole | 144.2 | 104.1 | 144.2 | 11.5 (CH₃) |
| B: 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | 145.1 | 101.2 | 129.4 | 119.7, 122.4, 125.6, 127.9, 129.3 (Aromatic), 121.0 (q, CF₃) |
| C: 3,5-Diphenyl-1H-pyrazole | 148.7 | 103.5 | 148.7 | 125.7, 128.0, 128.9, 133.1 (Aromatic) |
Expert Insights on Carbon Shifts:
-
The carbons directly attached to the nitrogen atoms (C-3 and C-5) typically resonate at a lower field (higher ppm) due to the electronegativity of the nitrogens.
-
In Compound B , the highly electronegative trifluoromethyl (-CF₃) group at C-3 causes a downfield shift of this carbon to 145.1 ppm. The carbon of the CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms.
-
The phenyl groups in Compound C lead to a deshielding of C-3 and C-5, resulting in a chemical shift of 148.7 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Substituted Pyrazoles [3][6]
| Compound/Substituent | N-H Stretch | C=N Stretch | C=C Stretch (Aromatic) | Other Key Bands |
| A: 3,5-Dimethylpyrazole | 3400-3200 (broad) | ~1590 | ~1500 | 2950-2850 (C-H alkane) |
| B: 4-Nitro-1-phenylpyrazole | - | ~1595 | ~1510 | 1530 & 1350 (NO₂ stretch) |
| C: Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | ~1600 | ~1500 | ~1720 (C=O ester) |
Interpreting the Vibrational Data:
-
The N-H stretch in N-unsubstituted pyrazoles (like Compound A ) appears as a broad band in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded N-H group.
-
The C=N stretching vibration of the pyrazole ring is typically observed around 1590-1600 cm⁻¹.
-
The presence of a nitro group in Compound B is confirmed by two strong absorption bands around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
-
The strong absorption band at approximately 1720 cm⁻¹ in Compound C is indicative of the carbonyl (C=O) stretch of the ester functional group.
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, while elemental analysis determines the percentage composition of elements.
Table 4: Mass Spectrometry and Elemental Analysis Data [4][7]
| Compound | Molecular Formula | Calculated M.W. | Observed [M+H]⁺ (m/z) | Elemental Analysis (%C, %H, %N) |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 97.07 | C, 62.47; H, 8.39; N, 29.14 |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | C₁₀H₇F₃N₂ | 212.17 | 213.06 | C, 56.61; H, 3.33; N, 13.20 |
Self-Validating Systems:
The combination of high-resolution mass spectrometry (HRMS) and elemental analysis provides a self-validating system for confirming the molecular formula of a newly synthesized compound. The observed molecular ion peak in the mass spectrum should correspond to the calculated molecular weight, and the experimentally determined elemental composition should be within ±0.4% of the calculated values.
Part 2: Physicochemical Properties – The Impact of Substitution
The substituents on the pyrazole ring not only influence the spectroscopic properties but also have a profound effect on key physicochemical parameters that are critical for drug development, such as melting point, acidity (pKa), and lipophilicity (LogP).
Melting Point
The melting point of a compound is a measure of the strength of its crystal lattice forces. Symmetrical molecules and those capable of strong intermolecular interactions, such as hydrogen bonding, tend to have higher melting points.
Acidity (pKa)
The pyrazole ring contains a weakly acidic N-H proton. The acidity of this proton is influenced by the electronic nature of the substituents on the ring.[8][9]
-
Electron-withdrawing groups stabilize the conjugate base (the pyrazolate anion) through induction, thereby increasing the acidity of the N-H proton (lower pKa).
-
Electron-donating groups destabilize the conjugate base, making the N-H proton less acidic (higher pKa).
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity or "greasiness." It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[10]
-
Nonpolar substituents (e.g., alkyl, aryl groups) increase the LogP value, making the compound more lipophilic.
-
Polar substituents (e.g., -OH, -NH₂, -COOH) decrease the LogP value, increasing the compound's hydrophilicity.
Table 5: Comparative Physicochemical Data for a Hypothetical Series of Substituted Pyrazoles
| Substituent at C-4 | Melting Point (°C) | pKa (N-H) | LogP |
| -H | 68-70 | ~2.5 | 0.3 |
| -NO₂ | 145-148 | ~1.5 | 0.1 |
| -CH₃ | 85-88 | ~2.8 | 0.8 |
| -Cl | 101-104 | ~2.0 | 0.9 |
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Synthesis of a Substituted Pyrazole (General Procedure)[1][11]
-
To a solution of the substituted chalcone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., glacial acetic acid, hydrochloric acid).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrazole.
Caption: A step-by-step workflow for the synthesis of substituted pyrazoles.
¹³C NMR Spectroscopy Data Acquisition[12][13][14][15]
-
Sample Preparation: Dissolve approximately 20-50 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the ¹³C probe.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected ¹³C signals (typically 0-200 ppm).
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR.
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 1024 or more for less concentrated samples).
-
Employ a relaxation delay (d1) of 2-5 seconds to ensure proper relaxation of all carbon nuclei for accurate integration (if quantitative analysis is desired).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Perform baseline correction.
-
FT-IR Spectroscopy (KBr Pellet Method)[3]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the dry pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
pKa and LogP Determination (Potentiometric Titration)
-
Instrumentation: Utilize a specialized instrument such as a SiriusT3 for automated pKa and LogP measurements.
-
Sample Preparation:
-
For pKa determination, accurately weigh 2-5 mg of the solid compound.
-
For LogP determination, a two-phase system of octanol and water is used.
-
-
Titration: The instrument performs an automated acid-base titration of the sample solution, monitoring the pH at each addition of the titrant.
-
Data Analysis: The pKa is calculated from the inflection point of the titration curve. For LogP, the titration is performed in the two-phase system, and the LogP is determined from the shift in the apparent pKa.
Conclusion
The characterization of substituted pyrazole derivatives is a multi-faceted process that requires a synergistic approach, combining various spectroscopic and analytical techniques. This guide has provided a comparative framework for understanding the characterization data of these important heterocyclic compounds. By appreciating the causal relationships between molecular structure and experimental data, researchers can more effectively and efficiently advance their drug discovery and development programs. The provided protocols offer a solid foundation for obtaining high-quality, reliable data, ensuring the scientific integrity of your research.
References
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
- Synthesis and Characterization of Chalcones and Pyrazolines derived
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT.
- Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Composition of the compounds and elemental analysis data.
- 13-C NMR Protocol for beginners AV-400. University of Wisconsin-La Crosse.
- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Compar
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- C13 Setup Acquisition & Processing. YouTube.
- Stepbystep procedure for NMR d
- Lipophilicity Parameters of Analyzed Compounds with the log P Values...
- 13C NMR Protocol for Beginners DPX-300/Avance-300. University of Wisconsin-La Crosse.
- Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
Sources
- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is designed to instill confidence and ensure safety by explaining the causality behind each procedural step, grounded in established regulatory frameworks.
Hazard Assessment and Characterization
The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, data from closely related pyrazole-based carboxylic acids and brominated aromatic compounds provide a strong basis for hazard assessment. Based on analogous compounds, this chemical should be treated as a hazardous waste.[1][2]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | GHS Code | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion may cause gastrointestinal irritation with nausea and vomiting.[1][3] | H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | H315 | Wear protective gloves and clothing to prevent skin exposure.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | H319 | Wear safety glasses with side-shields or goggles.[3] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4] Avoid inhaling dust. | H335 | Handle in a well-ventilated area or in a chemical fume hood.[1] |
This hazard profile mandates that this compound cannot be disposed of via standard trash or drain disposal.[5] It must be managed as regulated hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the cradle-to-grave management process required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][6] This process ensures that waste is handled safely from the moment of generation to its final treatment or disposal.
Step 1: Immediate Waste Generation & Segregation
The "Why": As soon as you declare leftover this compound as "waste," it becomes subject to hazardous waste regulations.[7] Proper segregation at the point of generation is critical to prevent dangerous reactions.
Protocol:
-
Designate as Waste: Make the conscious decision that the material will not be used further. This is the legal point of generation.
-
Segregate Incompatibles: Store this waste away from strong oxidizing agents, strong bases, and strong acids.[8][9][10] Mixing can lead to vigorous, exothermic reactions or the release of toxic gases.
-
Aqueous vs. Organic Waste: If dissolving for disposal, do not mix with halogenated organic waste streams unless your facility's waste profile specifically allows for it. Keep it in a dedicated "non-halogenated organic acid" waste stream if possible.
Step 2: Personal Protective Equipment (PPE)
The "Why": The identified hazards (skin, eye, and respiratory irritation) require specific barriers to prevent exposure during handling and transfer.
Protocol:
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[11]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid material or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
Step 3: Containerization and Labeling
The "Why": Proper containment and clear communication are legally required and essential for the safety of everyone in the laboratory and for the waste handlers downstream. An improperly labeled container is a significant safety and compliance risk.
Protocol:
-
Select a Suitable Container: Use a clean, dry, and chemically compatible container, preferably plastic for acidic compounds. Ensure it has a secure, leak-proof screw-top cap. The original product container is often an excellent choice if it is in good condition.[8]
-
Apply a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled.[12] The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The "Why": The SAA is a designated, controlled area that allows for the safe, short-term collection of waste at the point of generation, minimizing the need to transport hazardous materials frequently through the lab.
Protocol:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12] This could be a designated section of a workbench or inside a chemical fume hood.
-
Storage: Keep the waste container closed at all times, except when adding waste.[8][13]
-
Capacity Limits: Do not accumulate more than 55 gallons of total hazardous waste in an SAA.[7] Once this limit is reached, the waste must be moved to the central storage area within three days.
Step 5: Arranging for Final Disposal
The "Why": Final disposal must be handled by a licensed and reputable waste management vendor to ensure compliance with federal, state, and local regulations.[2][3]
Protocol:
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA. This is typically managed by your Environmental Health & Safety (EH&S) department.
-
Documentation: Your EH&S department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your facility to its ultimate destination.[14]
-
Final Transport: Trained professionals will collect the waste from your SAA for consolidation and shipment to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
Emergency Procedures: Spill Management
The "Why": Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unsafe.
-
Control and Contain: If the spill is small and you are trained to do so, prevent its spread using a chemical spill kit with an appropriate absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup:
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S department, regardless of size.
Adherence to this guide ensures that you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific responsibility and regulatory compliance.
References
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
-
CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]
-
LabManager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
-
Angene Chemical. Safety Data Sheet - 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. angenechemical.com [angenechemical.com]
- 4. biosynth.com [biosynth.com]
- 5. acs.org [acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Comprehensive Safety & Handling Guide: 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The procedures outlined are designed to be a self-validating system, where the rationale behind each step is clearly articulated.
Immediate Safety Briefing: Hazard Identification
Before handling this compound, it is critical to understand its inherent hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related structural analogs, such as 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and 1-(3-Bromophenyl)-1H-pyrazole, provide a reliable hazard profile.[1][2][3]
The compound's structure presents a multi-faceted risk profile, combining the characteristics of a carboxylic acid, a brominated aromatic compound, and a pyrazole heterocycle.
| Hazard Classification | Category | GHS Hazard Statement | Rationale & Implications |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Accidental ingestion can cause significant health effects. Strict hygiene practices are paramount.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The acidic nature and aromatic structure can cause skin irritation upon contact. Protective gloves are mandatory.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with eyes can lead to serious damage. Chemical splash goggles are the minimum required eye protection.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | As a solid, the compound can form dust. Inhalation of this dust can irritate the respiratory system.[2][3][4] |
Risk Assessment and Control: The "Why" Behind the "How"
A robust safety plan is built on a foundation of risk assessment. The primary risks associated with this compound stem from its physical form (solid/powder) and chemical properties.
-
Inhalation Risk : As a solid, the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of aerosolized dust particles. This risk is mitigated by performing all manipulations of the solid compound within a certified chemical fume hood.[5]
-
Dermal and Ocular Exposure Risk : The compound is a known skin and eye irritant.[2] The carboxylic acid moiety contributes to its corrosive potential. Any breach in personal protective equipment (PPE) could lead to chemical burns or irritation. Therefore, the selection of appropriate gloves and eye/face protection is non-negotiable.
-
Environmental Risk : Brominated organic compounds can be persistent in the environment.[6] Improper disposal can lead to long-term ecological impact. This dictates a strict waste segregation protocol, separating halogenated waste from other chemical streams.[7][8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Nitrile gloves (single pair) | Safety glasses with side shields | Standard lab coat | Not required (in sealed containers) |
| Weighing/Transfer of Solid | Nitrile gloves (double-gloved recommended) | Chemical splash goggles | Lab coat (buttoned) | Required: Work in a certified chemical fume hood.[5] |
| Preparing Solutions | Nitrile gloves[9][10] | Chemical splash goggles and face shield[9] | Lab coat (buttoned) | Required: Work in a certified chemical fume hood. |
| Running Reactions/Work-up | Nitrile or butyl rubber gloves[9] | Chemical splash goggles and face shield | Lab coat (buttoned) | Required: Work in a certified chemical fume hood. |
| Spill Cleanup | Heavy nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor/acid gas cartridges may be necessary for large spills.[9] |
Causality Behind PPE Choices:
-
Gloves : Nitrile gloves provide excellent protection against incidental splashes of acids and organic solids.[9][10] For prolonged tasks or when handling solutions, double-gloving or using heavier-duty gloves like butyl rubber is recommended to prevent permeation.
-
Eye Protection : Chemical splash goggles are essential because they form a seal around the eyes, protecting from dust, splashes, and vapors in a way that standard safety glasses cannot. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[9]
-
Respiratory Protection : The primary engineering control is a chemical fume hood, which protects the user by containing dust and vapors.[5] For emergency situations like a large spill outside of a hood, a fitted respirator is necessary to prevent acute respiratory irritation.[9]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow minimizes risk and ensures procedural consistency.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal.
Step 1: Preparation
-
Verify Information : Review this guide and any available institutional chemical safety resources.
-
Assemble PPE : Don all PPE as specified in the table above for the intended task. Ensure a proper fit.
-
Prepare Workspace : Designate a specific area within a chemical fume hood for the procedure. Ensure the sash is at the appropriate working height.
-
Gather Materials : Bring all necessary equipment (spatulas, glassware, solvents) into the hood. Have spill cleanup materials (absorbent pads, neutralizer for acids) readily available.
Step 2: Handling the Solid Compound
-
Weighing : Use a tared weigh boat or paper. Handle the container of the solid gently to minimize dust creation.
-
Transferring : Use a spatula to transfer the solid. If transferring to a flask containing solvent, add the solid slowly to prevent splashing. Always add the reagent to the solvent, not the other way around, especially when dealing with reactive solutions.
Step 3: Post-Handling and Decontamination
-
Cleaning : Clean spatulas and weigh boats within the hood. Rinse any contaminated glassware with a suitable solvent. This initial rinseate must be treated as hazardous waste.
-
Surface Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
PPE Removal : Remove PPE in the correct order: gloves first, followed by lab coat, then face shield/goggles. Wash hands thoroughly with soap and water after exiting the lab.[2]
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic substance due to the bromine atom. It MUST NOT be disposed of in non-halogenated waste streams or down the drain.[5][11]
Procedure for Waste Disposal:
-
Designate a Waste Container : Obtain a dedicated "Halogenated Organic Waste" container.[8] This container must be made of a compatible material (e.g., polyethylene) and have a secure, threaded cap.[7]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste: Halogenated Organics".[11][12] All constituents, including solvents and the full chemical name of the pyrazole compound, must be listed on the label or an attached waste manifest.[7]
-
Solid Waste : Dispose of contaminated consumables such as gloves, weigh boats, and absorbent pads in a separate, clearly labeled solid waste bag for halogenated materials.
-
Liquid Waste : Collect all liquid residues, including reaction mixtures and solvent rinses, in the designated halogenated liquid waste container.
-
Storage : Keep the waste container closed at all times except when adding waste.[7][11] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.
Emergency Procedures
Immediate and correct action is crucial in the event of an exposure or spill.[1][2]
| Incident | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1] |
| Minor Spill (in Fume Hood) | Contain the spill with absorbent material. Gently sweep up the solid or absorb the liquid. Place all contaminated materials into a sealed container for halogenated waste disposal. Decontaminate the area. |
| Major Spill (outside Fume Hood) | Evacuate the immediate area. Alert colleagues and your institution's safety officer. If safe to do so, contain the spill with absorbent materials. Do not attempt to clean up a large spill without appropriate respiratory protection and training.[11] |
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
-
Bucknell University. Hazardous Waste Segregation.
-
Cornell University Environmental Health and Safety. Organic Solvents.
-
Cole-Parmer. Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole.
-
LeelineWork. What PPE Should You Wear When Handling Acid 2024?
-
Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
-
Quicktest. Safety equipment, PPE, for handling acids.
-
Biosynth Carbosynth. Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Angene Chemical. Safety Data Sheet - 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid.
-
Fisher Scientific. Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole.
-
American Chemistry Council. Protective Equipment.
-
Fisher Scientific. Safety Data Sheet - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination Reagent Guide.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. leelinework.com [leelinework.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
